molecular formula C29H48O B1239253 Fucosterol

Fucosterol

Numéro de catalogue: B1239253
Poids moléculaire: 412.7 g/mol
Clé InChI: OSELKOCHBMDKEJ-HRKULPSGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

24Z-ethylidene-cholest-5-en-3-ol is a steroid. It derives from a hydride of a stigmastane.

Propriétés

Formule moléculaire

C29H48O

Poids moléculaire

412.7 g/mol

Nom IUPAC

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1

Clé InChI

OSELKOCHBMDKEJ-HRKULPSGSA-N

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

SMILES isomérique

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)\C(C)C

SMILES canonique

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Synonymes

(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol

Origine du produit

United States

Foundational & Exploratory

Fucosterol from the Ocean's Depths: A Technical Guide to its Natural Sources in Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol abundant in marine algae, is gaining significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound in various marine algae species, detailing quantitative data, experimental protocols for its extraction and analysis, and insights into its modulation of key signaling pathways.

Quantitative Analysis of this compound in Marine Algae

The concentration of this compound can vary significantly among different species of marine algae, with brown algae (Phaeophyceae) generally exhibiting the highest concentrations. The following table summarizes the this compound content in several marine algae species as reported in the scientific literature. This data is crucial for selecting appropriate species for this compound isolation and for standardizing research and development efforts.

Algal SpeciesFamilyThis compound Content (mg/g of extract or dry weight)Percentage of Total SterolsReference
Desmarestia tabacoidesDesmarestiaceae81.67 mg/g (70% EtOH extract)Not Reported[1]
Agarum clathratumCostariaceae78.70 mg/g (70% EtOH extract)Not Reported[1]
Sargassum fusiformeSargassaceae0.79 - 2.88 mg/g (dry weight)67%[2]
Ecklonia radiataLessoniaceae0.31 - 0.38 mg/g (dry weight)98.6 - 98.9%[2]
Himanthalia elongataHimanthaliaceaeNot Reported83 - 97%[2]
Undaria pinnatifidaAlariaceae0.87 mg/g (from 15g of seaweed)83 - 97%
Laminaria ochroleucaLaminariaceaeNot Reported83 - 97%
Stephanocystis hakodatensisSargassaceaeNot Reported65.9%
Sargassum horneriSargassaceae1.58 mg/g (from 15g of seaweed)Not Reported

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from marine algae are paramount for research and drug development. Below are detailed methodologies synthesized from various studies.

Protocol 1: Solvent Extraction and Fractionation of this compound

This protocol outlines a common method for extracting and fractionating this compound from dried algal biomass.

1. Preparation of Algal Material:

  • Thoroughly wash the collected marine algae with fresh water to remove salt, sand, and other debris.
  • Air-dry or freeze-dry the algal biomass to a constant weight.
  • Grind the dried algae into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Suspend the powdered algae in 70-95% ethanol or methanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
  • Perform the extraction at room temperature or with gentle heating (e.g., 60°C) for 4-24 hours with continuous stirring. The extraction can be repeated multiple times (e.g., 3 times) to ensure maximum yield.
  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

  • Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v).
  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • This compound, being a nonpolar compound, will predominantly partition into the n-hexane or chloroform fraction.
  • Evaporate the solvent from the desired fraction to obtain a this compound-enriched extract.

Protocol 2: Isolation and Purification by Chromatography

Further purification of the this compound-enriched extract is typically achieved through chromatographic techniques.

1. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).
  • Load the concentrated this compound-enriched fraction onto the column.
  • Elute the column with a gradient of solvents with increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Combine the this compound-containing fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC) Purification:

  • For higher purity, the fraction obtained from column chromatography can be subjected to preparative HPLC.
  • A common mobile phase is a mixture of acetonitrile and water on a C18 column.
  • Collect the peak corresponding to the retention time of a this compound standard.

Protocol 3: Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC) Quantification:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column.
  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile is often effective.
  • Detection: this compound can be detected at a wavelength of around 205 nm.
  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Quantification:

  • ¹H-NMR spectroscopy can be used for the simultaneous quantification of multiple phytosterols, including this compound.
  • Specific proton signals unique to this compound are integrated and compared to an internal standard of a known concentration.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB/MAPK Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NFkB_MAPK_Pathway This compound This compound MAPK_p Phosphorylation of MAPKs (p38, JNK, ERK) This compound->MAPK_p IkB IκBα Phosphorylation & Degradation This compound->IkB NFkB NF-κB (p65/p50) Nuclear Translocation This compound->NFkB Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors (e.g., TLR4) Stimuli->Receptor Receptor->MAPK_p activates IKK IKK Complex Receptor->IKK activates MAPK_p->NFkB activates IKK->IkB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Gene_Expression promotes Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Nrf2/HO-1 Signaling Pathway

This compound can also mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) antioxidant response pathway.

Nrf2_HO1_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to HO1_Expression Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->HO1_Expression activates Cell_Protection Cellular Protection (Reduced Oxidative Stress) HO1_Expression->Cell_Protection

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from marine algae.

Fucosterol_Workflow Algae Dried Algal Biomass Extraction Solvent Extraction (e.g., 70% Ethanol) Algae->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partitioning (e.g., Hexane) Crude_Extract->Partition Enriched_Fraction This compound-Enriched Fraction Partition->Enriched_Fraction Purification Chromatographic Purification (Silica Gel, HPLC) Enriched_Fraction->Purification Pure_this compound Purified This compound Purification->Pure_this compound Quantification Quantification (HPLC, ¹H-NMR) Pure_this compound->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture) Pure_this compound->Bioactivity

Caption: A generalized experimental workflow for this compound isolation and analysis.

This technical guide provides a foundational understanding of this compound from marine algae, offering valuable data and methodologies for researchers. The continued exploration of this promising marine-derived compound holds significant potential for the development of novel therapeutics and nutraceuticals.

References

The Fucosterol Biosynthesis Pathway in Brown Seaweed: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fucosterol, a prominent phytosterol in brown seaweeds (Phaeophyceae), has garnered significant attention for its diverse bioactive properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic activities. Understanding its biosynthesis is paramount for biotechnological applications aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in brown seaweeds, detailing the core enzymatic steps, intermediates, and regulatory aspects. It further presents a compilation of quantitative data on this compound content in various brown algae and provides detailed experimental protocols for its extraction, quantification, and the assay of key biosynthetic enzymes. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with this promising marine natural product.

Introduction

Brown seaweeds are a rich source of unique secondary metabolites, among which this compound is a characteristic and abundant phytosterol.[1][2] Its chemical structure, similar to cholesterol but with a unique ethylidene group at the C-24 position, underpins its distinct biological activities. The biosynthesis of this compound follows the well-established isoprenoid pathway, a conserved metabolic route in eukaryotes for the production of sterols, hormones, and other essential molecules.[1][3] This guide will dissect the biosynthetic journey from the basic building block, acetyl-CoA, to the final product, this compound, with a focus on the key enzymatic transformations that are characteristic of brown algae.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that can be broadly divided into three main stages:

  • Isoprenoid Precursor Synthesis: The formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the mevalonate (MVA) pathway in the cytosol.[1]

  • Squalene Synthesis and Cyclization: The sequential condensation of IPP and DMAPP units to form the linear C30 hydrocarbon, squalene, which is then epoxidized and cyclized to form the first sterol intermediate, cycloartenol.

  • Post-Cycloartenol Modifications: A series of enzymatic modifications of the cycloartenol backbone, including demethylations, isomerizations, and alkylations, to yield this compound.

The overall pathway is depicted in the following diagram:

Fucosterol_Biosynthesis_Pathway cluster_mva Isoprenoid Precursor Synthesis (MVA Pathway) cluster_squalene Squalene Synthesis and Cyclization cluster_post_cycloartenol Post-Cycloartenol Modifications AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase (CAS) Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Sterol C-24 Methyltransferase (SMT1) Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Cyclopropyl Sterol Isomerase (CPI) Methylenelophenol 24-Methylenelophenol Obtusifoliol->Methylenelophenol Sterol C-14 Demethylase (CYP51) & other steps Ethylidenelophenol 24-Ethylidenelophenol Methylenelophenol->Ethylidenelophenol Sterol C-24 Methyltransferase (SMT2) This compound This compound Ethylidenelophenol->this compound Isomerization & Reduction steps

Caption: The biosynthesis pathway of this compound in brown seaweed.

Key Enzymes and Intermediates
  • Cycloartenol Synthase (CAS): This enzyme marks the first committed step in phytosterol biosynthesis in photosynthetic organisms by catalyzing the cyclization of 2,3-oxidosqualene to cycloartenol.

  • Sterol C-24 Methyltransferase (SMT): This class of enzymes is crucial for the alkylation of the sterol side chain. SMT1 catalyzes the first methylation, converting cycloartenol to cycloeucalenol, while SMT2 is responsible for the second methylation, leading to the formation of the ethylidene group characteristic of this compound.

  • Cyclopropyl Sterol Isomerase (CPI): This enzyme opens the cyclopropane ring of cycloeucalenol to form obtusifoliol.

  • Sterol C-14 Demethylase (CYP51): A cytochrome P450 enzyme that removes the 14α-methyl group from obtusifoliol, a critical step in the maturation of the sterol core.

Quantitative Data on this compound Content

The this compound content in brown seaweeds can vary significantly depending on the species, geographical location, and season. The following table summarizes the this compound content reported in various brown seaweed species.

Brown Seaweed SpeciesThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoides81.67
Agarum clathratum78.70
Sargassum fusiforme0.662 - 2.320
Undaria pinnatifida1.845 ± 0.137
Saccharina japonica (Kombu)1.171 ± 0.243
Sargassum horneri23.7 (from 300 mg extract)
Himanthalia elongata0.662 - 2.320
Laminaria ochroleuca0.662 - 2.320

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

The following workflow outlines the general procedure for this compound analysis from brown seaweed.

Experimental_Workflow cluster_extraction Sample Preparation and Extraction cluster_saponification Saponification and Purification cluster_analysis Analysis Start Dried Seaweed Powder Extraction Solvent Extraction (e.g., Ethanol, Chloroform:Methanol) Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Lipid Extract Evaporation->CrudeExtract Saponification Saponification (e.g., Ethanolic KOH) CrudeExtract->Saponification LLE Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->LLE Purification Purification (e.g., Column Chromatography) LLE->Purification PurifiedSterols Purified Sterol Fraction Purification->PurifiedSterols HPLC HPLC-UV/MS PurifiedSterols->HPLC GCMS GC-MS PurifiedSterols->GCMS NMR NMR PurifiedSterols->NMR Quantification Quantification HPLC->Quantification GCMS->Quantification Regulatory_Pathway Light Light Signaling Intracellular Signaling Cascades (e.g., Kinase pathways) Light->Signaling Stress Environmental Stress Stress->Signaling Development Developmental Cues Development->Signaling HMGR HMG-CoA Reductase (HMGR) Regulation Signaling->HMGR MVA_Pathway MVA Pathway HMGR->MVA_Pathway Controls carbon flux Fucosterol_Pathway This compound Biosynthesis MVA_Pathway->Fucosterol_Pathway

References

Fucosterol's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a sterol predominantly found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects.

Data Presentation: Quantitative Insights into this compound's Bioactivity

The following tables summarize the quantitative data from various in vitro studies, offering a comparative look at this compound's efficacy across different cell lines and experimental conditions.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HL-60Human Promyelocytic Leukemia7.8 µg/mL[1]
A549Human Lung Cancer15 µM[2]
SK-LU-1Human Lung Cancer15 µM[2]
HeLaHuman Cervical Cancer40 µM[3]
T47DHuman Breast Cancer27.94 µg/mL[4]
HT29Human Colon Cancer70.41 µg/mL
MCF-7Human Breast Cancer43.3 µg/mL
SiHaHuman Cervical Cancer34.0 µg/mL

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeBiological RelevanceIC50 ValueReference
Acetylcholinesterase (AChE)Alzheimer's DiseaseNot explicitly quantified in provided text, but inhibitory activity is noted.
Butyrylcholinesterase (BChE)Alzheimer's Disease421.72 ± 1.43 µM
Rat Lens Aldose Reductase (RLAR)Diabetic ComplicationsNot explicitly quantified, but docking simulations suggest high affinity.
Human Recombinant Aldose Reductase (HRAR)Diabetic ComplicationsNot explicitly quantified, but docking simulations suggest high affinity.
α-glucosidaseDiabetesNot explicitly quantified, but inhibitory activity is noted.
Protein Tyrosine Phosphatase 1B (PTP1B)Diabetes, ObesityNot explicitly quantified, but inhibitory activity is noted.

Core Signaling Pathways Modulated by this compound

In vitro research has identified several key signaling pathways that are modulated by this compound, contributing to its diverse biological effects.

Anti-inflammatory Mechanisms

This compound exerts potent anti-inflammatory effects by targeting pro-inflammatory signaling cascades. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways . In inflammatory conditions, this compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).

Simultaneously, this compound activates the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathway , a critical regulator of the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, which is a key contributor to inflammation.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, PM) cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK Stimulus->MAPK Activates NFkB NF-κB Stimulus->NFkB Activates This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Inflammatory_Mediators Inflammatory Mediators (NO, COX-2, TNF-α, ILs) MAPK->Inflammatory_Mediators Upregulates NFkB->Inflammatory_Mediators Upregulates HO1 HO-1 Nrf2->HO1 Activates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits

References

Fucosterol: A Marine-Derived Phytosterol with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a prominent phytosterol found in various species of brown algae, has garnered significant scientific attention for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on this compound, focusing on its potential therapeutic applications. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This compound exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-obesity effects, making it a promising candidate for the development of novel therapeutics for a variety of human diseases.[1][2][3][4]

Therapeutic Applications and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and pathways. It effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response. Furthermore, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown its ability to reduce oxidative stress by increasing the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-px). This antioxidant capacity contributes to its protective effects in various pathological conditions, including liver injury and neurodegenerative diseases.

Anti-Cancer Activity

This compound has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects against a range of cancer cell lines, including cervical, lung, ovarian, and breast cancer. Its anti-proliferative effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. This compound modulates several signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, leading to the inhibition of cancer cell growth and survival.

Neuroprotective Effects

This compound has shown considerable promise in the context of neurodegenerative diseases like Alzheimer's disease. It exerts neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine, and by reducing the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This compound also protects neuronal cells from Aβ-induced toxicity and oxidative stress. Its neuroprotective mechanisms involve the modulation of signaling pathways such as the neurotrophin and PI3K/Akt pathways.

Anti-Obesity and Metabolic Effects

This compound has been investigated for its potential in managing obesity and metabolic syndrome. It has been shown to inhibit adipogenesis, the process of fat cell formation, by downregulating key adipogenic transcription factors. The anti-obesity effects of this compound are mediated through the activation of the AMP-activated protein kinase (AMPK) and Wnt/β-catenin signaling pathways, which play crucial roles in energy metabolism and adipocyte differentiation. Preclinical studies suggest that this compound may improve glucose tolerance and lower blood cholesterol levels.

Quantitative Data on this compound's Bioactivities

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy in different experimental models.

Table 1: Anti-Cancer Activity of this compound (IC50 values)

Cancer Cell LineIC50 ValueReference
HeLa (Cervical Cancer)40 µM
A549 (Lung Cancer)15 µM
SK-LU-1 (Lung Cancer)15 µM
T47D (Breast Cancer)27.94 µg/mL
HT29 (Colon Cancer)70.41 µg/mL
HL-60 (Leukemia)7.8 µg/mL
MCF-7 (Breast Cancer)43.3 µg/mL
SiHa (Cervical Cancer)34.0 µg/mL

Table 2: Antioxidant and Hepatoprotective Effects of this compound

ParameterEffectModel SystemReference
sGOT (AST) activity25.57% inhibitionCCl4-intoxicated rats
sGPT (ALT) activity63.16% inhibitionCCl4-intoxicated rats
Superoxide Dismutase (SOD)33.89% increaseCCl4-intoxicated rats
Catalase21.56% increaseCCl4-intoxicated rats
Glutathione Peroxidase (GSH-px)39.24% increaseCCl4-intoxicated rats

Table 3: Anti-Diabetic Effects of this compound

ParameterDosageEffectModel SystemReference
Serum Glucose30 mg/kg (oral)Significant decreaseStreptozotocin-induced diabetic rats
Blood Glucose300 mg/kg (oral)InhibitionEpinephrine-induced diabetic rats

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Extraction and Purification of this compound from Brown Algae

Objective: To isolate and purify this compound from a brown algal source (e.g., Sargassum species).

Materials:

  • Dried and powdered brown algae

  • 70-95% Ethanol

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Extraction: Macerate the dried algal powder with 70-95% ethanol at a 1:10 to 1:20 sample-to-solvent ratio. The extraction can be performed at room temperature for 12-24 hours or at 60°C for 4 hours for optimized yield. The extraction process should be repeated three times.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in water and partition it with n-hexane. Collect the hexane fraction, which will contain the lipophilic compounds, including this compound.

  • Silica Gel Column Chromatography: Evaporate the hexane fraction to dryness and subject the residue to silica gel column chromatography. Elute the column with a gradient of ethyl acetate in n-hexane to separate the different fractions.

  • Fraction Collection and Analysis: Collect the fractions and monitor them using thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • HPLC Purification: Pool the this compound-rich fractions and further purify them using a preparative HPLC system. A C18 column with a mobile phase of acetonitrile and water is commonly used.

  • Crystallization: Concentrate the purified this compound fraction and crystallize it from ethanol to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound solution (at various concentrations)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.2 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 100 µL of this compound solution at different concentrations to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the this compound solution.

Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the neuroprotective effect of this compound against amyloid-β (Aβ)-induced toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • This compound

  • Amyloid-β (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • MTT assay reagents (as described in 3.2)

Protocol:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in appropriate medium. For some experiments, cells can be differentiated into a more neuron-like phenotype using retinoic acid.

  • Pre-treatment: Pre-treat the SH-SY5Y cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a toxic concentration of Aβ peptide for 24-48 hours.

  • Assessment of Cell Viability: Determine the cell viability using the MTT assay as described in section 3.2. An increase in cell viability in this compound-treated cells compared to Aβ-only treated cells indicates a neuroprotective effect.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., PI3K/Akt).

Materials:

  • Cells or tissue samples treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein expression or phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

This compound's Anti-Inflammatory Signaling Pathways

Fucosterol_Anti_Inflammatory_Signaling This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPKs (p38, JNK, ERK) This compound->MAPK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, Particulate Matter) Stimuli->IKK Stimuli->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Cytokines Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Degrades HO1 HO-1 ARE->HO1 Induces transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation

This compound's modulation of NF-κB, MAPK, and Nrf2/HO-1 pathways.
This compound's Anti-Cancer Signaling Pathways

Fucosterol_Anti_Cancer_Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

This compound's inhibition of PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
General Experimental Workflow for this compound Bioactivity Screening

Fucosterol_Experimental_Workflow Start Start: Brown Algae Collection Extraction Extraction & Purification of this compound Start->Extraction InVitro In Vitro Assays Extraction->InVitro Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Antioxidant Antioxidant (DPPH Assay) InVitro->Antioxidant AntiInflammatory Anti-inflammatory (NO, Cytokine Measurement) InVitro->AntiInflammatory Neuroprotection Neuroprotection (SH-SY5Y Assay) InVitro->Neuroprotection Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot Mechanism->WesternBlot qPCR RT-qPCR Mechanism->qPCR InVivo In Vivo Studies (Animal Models) Mechanism->InVivo End End: Data Analysis & Conclusion InVivo->End

References

Fucosterol: An In-depth Technical Guide on its In Vivo Efficacy and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol is a prominent phytosterol found abundantly in various species of marine brown algae, such as Sargassum, Ecklonia, and Undaria pinnatifida.[1][2][3] As a bioactive sterol, it has garnered significant attention within the scientific community for its diverse pharmacological activities.[3] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, neuroprotective, and hepatoprotective agent. This technical guide provides a comprehensive overview of the in vivo effects and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular signaling pathways to support further research and development.

Bioavailability and Pharmacokinetics of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent. Pharmacokinetic studies have been conducted to elucidate its behavior in vivo.

A key study in Sprague-Dawley rats revealed that this compound has poor absorption and slow elimination. Following oral administration, the absolute bioavailability was determined to be only 0.74%. The primary route of elimination was found to be through fecal excretion.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after intravenous and oral administration.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (100 mg/kg)
AUC (0-t) (μg/h/mL) 13.1 ± 2.69.68 ± 1.2
AUC (0-∞) (μg/h/mL) 13.6 ± 2.710.1 ± 1.3
Cmax (μg/mL) -0.49 ± 0.08
Tmax (h) -9.33 ± 1.15
t1/2 (h) 11.2 ± 2.212.3 ± 1.8
Absolute Bioavailability (F %) -0.74

Data sourced from a pharmacokinetic study in rats.

Experimental Protocol: Pharmacokinetic Analysis in Rats

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • Intravenous (IV): this compound (1 mg/kg) was administered via the tail vein.

  • Oral (PO): this compound (100 mg/kg) was administered by oral gavage.

Sample Collection: Blood samples were collected at predetermined time points. Urine and feces were collected over 72 hours.

Analytical Method:

  • A gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the quantification of this compound in rat plasma, urine, and feces.

  • The method utilized a TG-5 capillary column to effectively separate this compound from its isomer, Δ5-avenasterol, which can be present in animal feed.

  • The linearity ranges for this compound were 0.300-18.0 μg/ml for plasma, 0.0500-2.50 μg/ml for urine, and 0.100-8.00 μg/mg for feces.

In Vivo Therapeutic Effects of this compound

This compound has demonstrated a wide range of therapeutic effects in various animal models of disease.

Anti-Diabetic Effects

In vivo studies have confirmed this compound's anti-diabetic properties. In streptozotocin (STZ)-induced diabetic rats, oral administration of this compound at 30 mg/kg significantly decreased serum glucose levels and inhibited the accumulation of sorbitol in the lenses. In a different model using epinephrine-induced diabetic rats, a higher dose of 300 mg/kg was shown to inhibit the rise in blood glucose levels and prevent glycogen degradation.

Bone Regenerative Effects in Osteoporosis Model

This compound has shown potential in treating postmenopausal osteoporosis by promoting bone formation and inhibiting bone resorption.

Experimental Protocol: Ovariectomized (OVX) Rat Model

  • Animal Model: Female Sprague-Dawley rats were ovariectomized (OVX) to induce an estrogen-deficient state mimicking postmenopausal osteoporosis.

  • Treatment: Twelve weeks post-surgery, rats received daily oral administration of this compound for 7 weeks.

  • Key Findings:

    • This compound treatment increased the bone mineral density of the femoral bones compared to the OVX control group.

    • Bone quality parameters improved, with an increase in the bone volume/total volume ratio and a decrease in trabecular separation.

    • Serum biomarker analysis showed that this compound tripled the level of osteocalcin (a marker for bone formation) and reduced the level of C-terminal telopeptide of type I collagen (CTx, a marker for bone resorption) relative to the OVX group.

Anti-Atherosclerotic Effects

This compound has been shown to attenuate the development of atherosclerosis in hyperlipidemic mouse models. It reduces atherosclerotic plaques, lowers lipid levels, and alleviates macrophage infiltration, inflammatory responses, and oxidative stress in the aorta. This effect is partly mediated by the suppression of the NF-κB and p38/Erk MAPK signaling pathways.

Anti-Cancer Effects

In vivo studies have supported the anti-cancer potential of this compound observed in cell lines. In xenograft mouse models using human lung cancer cells (A549 and SK-LU-1), this compound treatment was shown to inhibit the growth of tumors. The underlying mechanisms include the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of the Raf/MEK/ERK signaling pathway.

Skeletal Muscle Atrophy Attenuation

This compound has demonstrated protective effects against skeletal muscle atrophy.

Experimental Protocol: Immobilization-Induced Muscle Atrophy in Mice

  • Animal Model: C57BL/6J mice.

  • Induction of Atrophy: One hindlimb was immobilized for one week.

  • Treatment: Following the immobilization period, mice were treated orally with this compound (10 and 30 mg/kg/day) for one week.

  • Key Findings:

    • This compound treatment significantly attenuated the loss of muscle strength, volume, and mass.

    • It inhibited the expression of E3 ubiquitin ligases (atrogin-1 and MuRF1), which are key mediators of muscle protein degradation.

    • The protective effects were associated with the activation of the Akt/mTOR/FoxO3α signaling pathway.

Summary of Quantitative In Vivo Effects
Therapeutic AreaAnimal ModelDosageDurationKey Quantitative Results
Anti-Diabetic STZ-induced diabetic rats30 mg/kg (oral)-Significant decrease in serum glucose.
Anti-Diabetic Epinephrine-induced rats300 mg/kg (oral)-Inhibition of blood glucose increase.
Osteoporosis Ovariectomized ratsNot specified7 weeks3-fold increase in serum osteocalcin; decreased serum CTx.
Muscle Atrophy Immobilized C57BL/6J mice10 & 30 mg/kg/day (oral)1 weekEnhanced muscle strength, volume, and mass.
Hepatoprotective CCl4-intoxicated ratsNot specified-sGOT activity decreased by 25.57%; sGPT by 63.16%.
Anti-Cancer Xenografted mice (lung cancer)Not specified-Inhibition of xenografted tumor growth.

Core Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Network pharmacology and experimental validation have identified several key networks that are intimately associated with inflammation, cell survival, immune response, and metabolism.

Anti-Inflammatory and Antioxidant Pathways (NF-κB, MAPK, Nrf2/HO-1)

This compound consistently demonstrates potent anti-inflammatory effects by targeting the NF-κB and MAPK pathways. It inhibits the phosphorylation of key mediators like IκBα and NF-κB p65, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines. Simultaneously, it can activate the Nrf2/HO-1 signaling pathway, which boosts the cellular antioxidant defense system, thereby reducing oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 This compound->Nrf2_Keap1 Activates Stimuli Inflammatory Stimuli (LPS, TNF-α, etc.) Stimuli->MAPK Activates Stimuli->IKK Activates Cytokines Pro-inflammatory Mediators (TNF-α, IL-6) MAPK->Cytokines Induces Transcription IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibits) NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB (p65/p50) NFkappaB->NFkappaB_active Translocates to Nucleus NFkappaB_active->Cytokines Induces Transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds HO1 HO-1, NQO1 ARE->HO1 Induces Transcription Antioxidants Antioxidant Enzymes HO1->Antioxidants

This compound's Anti-inflammatory and Antioxidant Signaling.
Pro-Survival and Anti-Atrophy Pathway (PI3K/Akt/mTOR)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and protein synthesis. This compound has been shown to activate this pathway, which is beneficial in contexts like preventing muscle atrophy and promoting neuronal survival. In skeletal muscle, activation of Akt leads to the phosphorylation and inhibition of FoxO3α, a transcription factor that upregulates atrophy-related genes. Concurrently, Akt activates mTOR, which promotes protein synthesis. Conversely, in some cancer cells, this compound has been shown to inhibit this same pathway, leading to reduced proliferation and apoptosis, highlighting its context-dependent activity.

G cluster_atrophy Skeletal Muscle Cell cluster_cancer Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Activates (Anti-atrophy) This compound->PI3K Inhibits (Anti-cancer) GrowthFactors Growth Factors (e.g., IGF-1) Receptor Receptor GrowthFactors->Receptor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis (In Cancer Cells) PI3K->Apoptosis Suppresses mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3α Akt->FoxO3a Inhibits by Phosphorylation CellSurvival Cell Survival & Proliferation Akt->CellSurvival ProteinSynthesis Protein Synthesis (Muscle Growth) mTOR->ProteinSynthesis Promotes Atrogenes Atrogenes (Atrogin-1, MuRF1) FoxO3a->Atrogenes Induces FoxO3a_p p-FoxO3α (Inactive) Atrogenes->ProteinSynthesis Inhibits

This compound's context-dependent modulation of the PI3K/Akt pathway.
Anti-Adipogenesis Pathways (AMPK and Wnt/β-catenin)

This compound has been found to inhibit the differentiation of preadipocytes into mature fat cells, suggesting anti-obesity potential. This is achieved through the dual activation of two key signaling pathways:

  • AMPK Pathway: this compound upregulates the phosphorylation of AMP-activated protein kinase (AMPK), a critical energy sensor. Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a downregulation of lipogenesis-related factors.

  • Wnt/β-catenin Pathway: this compound activates major components of this pathway, including β-catenin. This activation prevents the expression of adipogenic transcriptional factors like PPARγ and C/EBPα.

G This compound This compound AMPK AMPK This compound->AMPK Activates Wnt Wnt/β-catenin Pathway This compound->Wnt Activates ACC ACC AMPK->ACC Inhibits Lipogenesis Lipogenesis ACC->Lipogenesis GSK3b GSK3β Wnt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Promotes Degradation) AdipogenicFactors Adipogenic Factors (PPARγ, C/EBPα) beta_catenin->AdipogenicFactors Inhibits Adipogenesis Adipogenesis AdipogenicFactors->Adipogenesis Lipogenesis->Adipogenesis

This compound's inhibition of adipogenesis via AMPK and Wnt signaling.

Conclusion

The available preclinical data strongly indicate that this compound possesses a wide array of beneficial in vivo effects, targeting key pathological processes in metabolic disorders, cancer, inflammatory conditions, and degenerative diseases. Its biological activities are underpinned by the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK. However, its therapeutic potential is tempered by its very low oral bioavailability, which presents a significant challenge for clinical translation. Future research should focus on developing novel formulation strategies to enhance the absorption and systemic availability of this compound. Furthermore, while animal studies are promising, rigorous human clinical trials are essential to validate these preclinical findings and establish the safety and efficacy of this compound as a therapeutic agent for human diseases.

References

Fucosterol: A Modulator of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. At the molecular level, this compound exerts its effects by modulating a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the interactions of this compound with key cellular signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows to support further research and drug development endeavors.

Quantitative Data Summary

The biological activity of this compound is often quantified by its inhibitory concentration (IC50) in various cell lines and assays. The following table summarizes key quantitative data from preclinical studies.

Cell LineAssayIC50 ValueReference
T47D (Breast Cancer)Cytotoxicity Assay27.94 ± 9.3 µg/ml[1][2]
HT-29 (Colon Cancer)Cytotoxicity Assay70.41 ± 7.5 µg/ml[1][2]
A549 (Lung Cancer)MTT Assay15 µM[3]
SK-LU-1 (Lung Cancer)MTT Assay15 µM
HeLa (Cervical Cancer)Antiproliferative Assay40 µM
A549 (Alveolar Cells)Cell Viability Assay (CPM-induced)21.74 ± 0.67 µg/mL
HEK293 (LPS-induced)IL-6 Inhibition2.59 µg/mL (24h), 0.02 µg/mL (48h)

Core Signaling Pathway Interactions

This compound's multifaceted biological effects stem from its ability to interact with and modulate several critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cell lines. This inhibition leads to decreased proliferation and induction of apoptosis. In the context of neuroprotection, this compound can modulate the PI3K/Akt pathway downstream of the neurotrophin receptor TrkB, promoting neuronal survival. It has also been shown to suppress the phosphorylation of PI3K and Akt in keratinocytes exposed to hypoxic conditions. Furthermore, this compound has been found to stimulate muscle protein synthesis through the PI3K/Akt/mTOR pathway in models of muscle atrophy.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, are critical in regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis. This compound has been demonstrated to modulate MAPK signaling in various contexts. It can inhibit the Raf/MEK/ERK pathway in lung cancer cells, contributing to its anti-proliferative effects. In inflammatory conditions, this compound has been shown to suppress the phosphorylation of p38 and Erk MAPK, thereby reducing the production of pro-inflammatory mediators. This modulation of MAPK pathways is a key mechanism behind this compound's anti-inflammatory and anti-cancer activities.

MAPK_Pathway This compound This compound MAPKKK MAPKKK (e.g., Raf) This compound->MAPKKK Inhibits MAPK MAPK (e.g., ERK, p38) This compound->MAPK Inhibits Stimuli External Stimuli (e.g., Growth Factors, Stress) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: this compound modulates the MAPK signaling cascade.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been shown to be a potent inhibitor of the NF-κB pathway. It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Degradation of IκB GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Activates

Caption: this compound inhibits the NF-κB inflammatory pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This compound has been identified as an activator of the AMPK signaling pathway. By upregulating the phosphorylation of AMPK and its downstream target acetyl-CoA carboxylase (ACC), this compound can inhibit adipogenesis (the formation of fat cells).

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (Inactivates) FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Promotes Lipogenesis Lipogenesis ACC->Lipogenesis Inhibits

Caption: this compound activates the AMPK signaling pathway.

Experimental Protocols

This section outlines common methodologies used to investigate the interaction of this compound with cellular signaling pathways.

Cell Culture and Treatment
  • Cell Lines: A variety of human cancer cell lines (e.g., A549, SK-LU-1, HeLa, T47D, HT-29) and other cell types (e.g., RAW 264.7 macrophages, 3T3-L1 preadipocytes, HaCaT keratinocytes) are utilized.

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods, as dictated by the experimental design.

Western Blot Analysis

Western blotting is a key technique to assess the expression and phosphorylation status of proteins within a signaling pathway.

Western_Blot_Workflow CellLysate Cell Lysis & Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) CellLysate->Quantification SDS_PAGE SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: A typical workflow for Western Blot analysis.

  • Protocol:

    • Cell Lysis: Treated and untreated cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a method such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with this compound, followed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.

  • Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies (groups of at least 50 cells) is counted.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

  • DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, DAPI staining reveals condensed and fragmented nuclei.

Conclusion

This compound is a promising bioactive compound that exerts its therapeutic potential through the intricate modulation of multiple cellular signaling pathways. Its ability to simultaneously target key cascades involved in cell proliferation, inflammation, and metabolism underscores its potential for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this compound.

References

Fucosterol: A Marine-Derived Phytosterol with Promising Nutraceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the scientific community for its diverse and potent health-promoting properties. As the demand for natural and effective nutraceuticals continues to rise, this compound presents a compelling candidate for the development of novel functional foods and therapeutic agents. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its health benefits, underlying mechanisms of action, and relevant experimental data. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for human health.

Health Benefits and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and antioxidant effects. These benefits are attributed to its ability to modulate various cellular signaling pathways.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by targeting key inflammatory pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][2][3][4][5] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Anti-Cancer Activity

This compound exhibits potent anti-cancer activity against various cancer cell lines, including lung, colon, and breast cancer. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell invasion and migration. One of the key pathways targeted by this compound in cancer cells is the Raf/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation and survival.

Anti-Diabetic Potential

In vivo studies have highlighted the anti-diabetic potential of this compound. Oral administration of this compound has been shown to significantly decrease serum glucose concentrations in streptozotocin-induced diabetic rats. It also inhibits sorbitol accumulation in the lenses of these animals, suggesting a protective role against diabetic complications. Furthermore, in epinephrine-induced diabetic models, this compound demonstrated an ability to inhibit the rise in blood glucose levels and prevent glycogen degradation.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent. It has been shown to protect neuronal cells from amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. The neuroprotective effects of this compound are mediated, in part, by its ability to modulate signaling pathways crucial for neuronal survival, such as the PI3K/Akt and neurotrophin signaling pathways. It also exhibits anti-cholinesterase activity, which can help in managing the symptoms of Alzheimer's disease.

Antioxidant Properties

This compound possesses significant antioxidant activity, which contributes to its various health benefits. It functions by scavenging free radicals and upregulating the expression of antioxidant enzymes. One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2/HO-1 signaling pathway, which plays a central role in cellular defense against oxidative stress.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's potency in different experimental models.

Table 1: Anti-Cancer Activity of this compound (IC50 values)

Cancer Cell LineIC50 Value (µM)Reference
A549 (Lung Cancer)15
SK-LU-1 (Lung Cancer)15
Other Lung Cancer Cells15 - 60
Normal Lung Cells> 100

Table 2: Anti-Diabetic Activity of this compound in Animal Models

Animal ModelThis compound DoseRoute of AdministrationKey FindingsReference
Streptozotocin-induced diabetic rats30 mg/kgOralSignificant decrease in serum glucose; Inhibition of sorbitol accumulation in lenses.
Epinephrine-induced diabetic rats300 mg/kgOralInhibition of blood glucose level increase; Prevention of glycogen degradation.

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound inhibits the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_nucleus NF-κB (p65/p50) (in nucleus) NFkappaB->NFkappaB_nucleus Translocates NFkappaB_nucleus->Inflammatory_Genes Activates G This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response G This compound This compound PI3K PI3K This compound->PI3K Modulates Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot for Key Proteins Determine_IC50->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-Cancer Effect Data_Analysis->Conclusion

References

Fucosterol: A Marine-Derived Phytosterol with Broad-Spectrum Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol isolated from marine brown algae, has emerged as a highly promising bioactive compound with a diverse range of pharmacological properties.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective agent.[1][3] This technical guide provides a comprehensive overview of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it modulates. The information presented is intended to support researchers, scientists, and drug development professionals in harnessing the pharmaceutical potential of this marine-derived sterol.

Introduction

Phytosterols, plant-derived sterol compounds, are recognized for their significant health benefits, most notably their cholesterol-lowering capabilities.[1] this compound (24-ethylidene cholesterol) is a unique sterol predominantly found in various species of brown algae (Phaeophyceae), such as Sargassum, Ecklonia, and Pelvetia. Its distinctive chemical structure contributes to a wide array of bioactivities, making it a compelling candidate for the development of novel therapeutics for chronic and degenerative diseases. This document synthesizes current research to provide a detailed technical resource on this compound's role in pharmaceuticals.

Extraction, Isolation, and Purification

The effective isolation of high-purity this compound is a critical first step for its study and potential commercialization. The process generally involves solvent extraction followed by chromatographic purification.

General Experimental Workflow

The overall process for obtaining pure this compound from its natural source involves several key stages, from initial preparation of the raw material to final purification and identification.

G cluster_0 Preparation & Extraction cluster_1 Purification cluster_2 Analysis Raw Dried & Powdered Brown Algae Ext Solvent Extraction (Ethanol or n-Hexane) Raw->Ext Soaking / Sonication Filt Filtration & Concentration Ext->Filt Chrom Silica Gel Column Chromatography Filt->Chrom HPLC HPLC Purification Chrom->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS, TNF-α) p38 p38 LPS->p38 activates ERK ERK LPS->ERK activates JNK JNK LPS->JNK activates IKK IKK LPS->IKK activates FST This compound FST->p38 inhibits FST->ERK inhibits FST->JNK inhibits FST->IKK inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p38->Cytokines upregulate expression ERK->Cytokines upregulate expression JNK->Cytokines upregulate expression IkB IκBα IKK->IkB inhibits NFkB NF-κB p65 IkB->NFkB sequesters NFkB_nuc NF-κB p65 (Nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->Cytokines upregulate expression G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis FST This compound PI3K PI3K FST->PI3K inhibits ROS ↑ ROS Production FST->ROS induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

References

Early-stage research on fucosterol's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of early-stage research reveals fucosterol, a phytosterol derived from brown algae, as a promising neuroprotective agent with multifaceted therapeutic potential against neurodegenerative disorders, particularly Alzheimer's disease.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its capacity to counteract key pathological mechanisms, including amyloid-beta (Aβ) toxicity, neuroinflammation, cholinergic deficits, and oxidative stress.[1][3][4]

This compound's neuroprotective effects are attributed to its interaction with various cellular and molecular pathways. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. Furthermore, it mitigates neuroinflammation by reducing the production of pro-inflammatory mediators in microglia, the brain's resident immune cells. The compound also shows potential in reducing Aβ plaque formation and protecting neurons from Aβ-induced apoptosis.

Data on Neuroprotective Activities

The following tables summarize key quantitative findings from early-stage research on this compound's neuroprotective effects.

Table 1: Cholinesterase Inhibitory Activity

EnzymeThis compound Concentration/IC₅₀Cell/Assay TypeReference
Acetylcholinesterase (AChE)Dose-dependent inhibitionIn vitro enzyme assay
Butyrylcholinesterase (BChE)IC₅₀: 421.72 ± 1.43 µMIn vitro enzyme assay

Table 2: Anti-inflammatory Effects

MediatorThis compound ConcentrationModel SystemEffectReference
Nitric Oxide (NO)12-192 µMLPS-induced C8-B4 microgliaSignificant inhibition of NO production
TNF-α, IL-1β, IL-6, PGE₂Dose-dependentLPS- or Aβ-stimulated microgliaLowered secretion/production
COX-2, iNOSNot specifiedLPS-stimulated RAW 264.7 macrophagesDownregulated expression

Table 3: Effects on Amyloid-β (Aβ) Pathology

ParameterThis compound ConcentrationModel SystemEffectReference
Cell ViabilityNot specifiedAβ₁₋₄₂-treated hippocampal neuronsAttenuated decrease in viability
ApoptosisNot specifiedAβ-induced SH-SY5Y cellsProtective effect against apoptosis
APP mRNA levels10 and 20 µMAβ-induced SH-SY5Y cellsReduced APP mRNA levels
Intracellular Aβ levels10 and 20 µMAβ-induced SH-SY5Y cellsDecreased intracellular Aβ
GRP78 expressionNot specifiedsAβ₁₋₄₂-induced hippocampal neuronsDownregulated GRP78 expression
Cognitive ImpairmentCo-infusion with sAβ₁₋₄₂Aging ratsAttenuated cognitive impairment

Key Signaling Pathways in this compound's Neuroprotection

This compound modulates several critical signaling pathways to exert its neuroprotective effects. These include pathways related to inflammation, oxidative stress, neuronal survival, and cholesterol metabolism.

Anti-inflammatory Signaling

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. By inhibiting NF-κB, this compound effectively reduces the production of inflammatory cytokines and enzymes like COX-2 and iNOS in response to inflammatory stimuli such as LPS or Aβ.

G cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathway Cellular Pathway cluster_outcome Outcome LPS LPS / Aβ NFkB NF-κB Activation LPS->NFkB Activates This compound This compound This compound->NFkB Inhibits ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory Promotes Inflammation Neuroinflammation ProInflammatory->Inflammation Leads to

This compound's Inhibition of the NF-κB Inflammatory Pathway.
Neuronal Survival and Growth Signaling

This compound promotes neuronal survival by activating neurotrophic signaling pathways. It has been found to interact with Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction can activate downstream pathways like PI3K/Akt and ERK1/2, which are crucial for promoting neuronal growth, survival, and synaptic plasticity. This mechanism helps counteract the neurotoxic effects of Aβ.

G cluster_this compound Intervention cluster_receptors Receptor cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt ERK ERK1/2 Pathway TrkB->ERK Survival Neuronal Survival PI3K_Akt->Survival Growth Neuronal Growth PI3K_Akt->Growth ERK->Survival Plasticity Synaptic Plasticity ERK->Plasticity

This compound's Activation of TrkB-Mediated Survival Pathways.
Antioxidant Response Pathway

Research suggests this compound can enhance the cellular antioxidant defense system by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Nrf2 activation leads to the upregulation of various antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT, which protect neurons from oxidative damage, a common feature in neurodegenerative diseases.

G cluster_stress Cellular State cluster_this compound Intervention cluster_pathway Regulatory Pathway cluster_outcome Outcome ROS Oxidative Stress (ROS Production) Protection Neuroprotection from Oxidative Damage This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Reduces AntioxidantEnzymes->Protection

This compound's Role in the Nrf2 Antioxidant Defense Pathway.

Experimental Protocols

The neuroprotective properties of this compound have been evaluated using a range of established in vitro and in vivo experimental models.

In Vitro Methodologies
  • Cell Culture:

    • SH-SY5Y Human Neuroblastoma Cells: Commonly used to model neuronal function and toxicity. Cells are cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere. For experiments, cells are pre-treated with various concentrations of this compound before being exposed to Aβ peptides to induce neurotoxicity.

    • C8-B4 and RAW 264.7 Macrophage/Microglial Cells: Used to study neuroinflammatory responses. Cells are cultured in appropriate media and stimulated with Lipopolysaccharide (LPS) or Aβ to induce an inflammatory state. The effects of this compound pre-treatment on the production of inflammatory mediators are then assessed.

    • Primary Hippocampal Neurons: Isolated from embryonic rat or mouse brains, these provide a more physiologically relevant model. Neurons are cultured on coated plates and treated with this compound before exposure to soluble Aβ oligomers (sAβ₁₋₄₂).

  • Key Assays:

    • Cholinesterase Inhibition Assay: The activity of AChE and BChE is measured using Ellman's method, where the hydrolysis of acetylthiocholine or butyrylthiocholine is monitored spectrophotometrically in the presence and absence of this compound to determine inhibitory activity.

    • Cell Viability and Apoptosis Assays:

      • MTT/CCK-8 Assay: Quantifies cell metabolic activity as an indicator of cell viability.

      • Annexin V-FITC/PI Staining: Used with flow cytometry to differentiate between healthy, apoptotic, and necrotic cells, providing a quantitative measure of this compound's anti-apoptotic effects.

    • Measurement of Inflammatory Markers:

      • Griess Test: Measures nitrite concentration in the culture medium as an indicator of Nitric Oxide (NO) production.

      • ELISA: Quantifies the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE₂) in cell culture supernatants.

    • Gene and Protein Expression Analysis:

      • RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Used to measure the mRNA expression levels of target genes such as Amyloid Precursor Protein (APP), Neuroglobin (Ngb), iNOS, and COX-2.

      • Western Blotting: Detects and quantifies the levels of specific proteins involved in signaling pathways (e.g., TrkB, ERK, Akt) and cellular stress (e.g., GRP78).

In Vivo Methodologies
  • Animal Model:

    • sAβ₁₋₄₂-Induced Cognitive Impairment Model: Aging rats are used to model age-related cognitive decline. Soluble Aβ₁₋₄₂ oligomers, along with this compound or a vehicle, are continuously infused into the rat brain (e.g., into the dorsal hippocampus) for several weeks using an osmotic pump.

  • Behavioral Testing:

    • Morris Water Maze: A standard test to assess spatial learning and memory in rodents. The time taken (latency) for the rat to find a hidden platform is recorded over several days. Improved performance (decreased latency) in this compound-treated animals indicates cognitive enhancement.

  • Post-Mortem Tissue Analysis:

    • Following the behavioral tests, brain tissue (specifically the hippocampus) is collected.

    • Immunohistochemistry and Western Blotting: These techniques are used to analyze the expression and localization of key proteins like the mature form of BDNF and the ER stress marker GRP78 in the brain tissue to confirm the molecular effects of this compound in vivo.

The following diagram illustrates a general experimental workflow for assessing this compound's neuroprotective effects.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome Assessment start_vitro Neuronal/Microglial Cell Culture treat_vitro Pre-treatment with This compound start_vitro->treat_vitro induce_vitro Induce Stress (Aβ or LPS) treat_vitro->induce_vitro analyze_vitro Analyze Cellular Response (Viability, Inflammation, Gene Expression) induce_vitro->analyze_vitro outcome Evaluate Neuroprotective Efficacy of this compound analyze_vitro->outcome start_vivo Aging Rat Model treat_vivo Infuse this compound + sAβ into Brain start_vivo->treat_vivo behavior_vivo Behavioral Testing (e.g., Morris Water Maze) treat_vivo->behavior_vivo tissue_vivo Post-mortem Tissue Analysis behavior_vivo->tissue_vivo tissue_vivo->outcome

General Workflow for this compound Neuroprotection Research.

References

Methodological & Application

Application Notes and Protocols for Fucosterol Extraction from Sargassum Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosterol is a prominent phytosterol found abundantly in brown algae, particularly within the Sargassum genus. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2][3] Sargassum, a widespread and often invasive seaweed, represents a rich and sustainable source for this valuable compound.[4][5]

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from various Sargassum species. It covers conventional methods and advanced green extraction technologies, offering comparative data to aid in method selection and optimization.

Extraction Methodologies Overview

The selection of an extraction method is critical and depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Both conventional and modern techniques have been successfully applied to Sargassum species.

  • Conventional Solvent Extraction (CSE): This is the most traditional method, involving the use of organic solvents like ethanol, methanol, or hexane to solubilize this compound from the dried algal matrix. While effective, it often requires large solvent volumes and long extraction times.

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the algal cell walls, enhancing solvent penetration and accelerating the extraction process, often at lower temperatures.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and algal biomass, causing rapid cell rupture and release of intracellular components. It is known for its high efficiency and significantly reduced extraction times.

  • Supercritical Fluid Extraction (SFE): This green technology utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of CO2 can be fine-tuned. The addition of a co-solvent like ethanol can enhance its polarity to improve the extraction of moderately polar compounds like this compound.

  • Enzyme-Assisted Extraction (EAE): EAE uses specific enzymes to break down the complex polysaccharide matrix of the algal cell wall, facilitating the release of this compound. This method is highly specific and can be performed under mild conditions, though it may be more costly.

Data Presentation: Comparative Extraction Parameters and Yields

The following tables summarize quantitative data from various studies on this compound extraction from Sargassum species, allowing for easy comparison of methods and outcomes.

Table 1: Conventional and Ultrasound-Assisted Extraction of this compound from Sargassum

Sargassum SpeciesExtraction MethodSolventTemp. (°C)TimeSample:Solvent RatioYield/ContentReference
S. fusiformeConventional90% Ethanol604 h1:20 (w/v)Optimized Condition
S. horneriConventional70% EthanolRoom Temp.24 h-8.12 ± 0.26% (Crude Extract)
S. horneriUAEEthanol4 ± 2.05 h-29.50 ± 1.32% (Crude Extract)
S. horneriUAEEthanol4 ± 2.05 h-6.22 ± 0.06 mg/g (this compound in Extract)
S. angustifoliumConventional70% MethanolRoom Temp.-1:4 (w/v)This compound isolated from Hexane fraction

Table 2: Advanced Extraction Methods for Sargassum Phytosterols

Sargassum SpeciesExtraction MethodKey ParametersYield/ContentReference
S. fusiformeMAE & Chromatography-4.6 mg this compound / 15g Algae
S. muticumSFE10 MPa, 50 °C, Pure scCO₂-
S. muticumSFE with Co-solvent10 MPa, 50 °C, CO₂ + Ethanol90x increase in fucoxanthin yield
S. binderiSFE with Co-solvent50 °C, 3625 psig, 500 µm particle size3188.99 µg/g fucoxanthin
S. plagiophyllumMAE (for Fucoidan)600 W, 5 min, 0.1 M HCl19.20% (Crude Extract)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a general workflow for this compound extraction and a key signaling pathway influenced by this compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation cluster_3 Purification A Sargassum Biomass B Washing & Drying A->B C Grinding to Powder (<200 mesh) B->C D Solid-Liquid Extraction (e.g., UAE, MAE, CSE) C->D E Filtration / Centrifugation D->E F Crude Extract E->F G Solvent Evaporation (Reduced Pressure) F->G H Concentrated Oleoresin G->H I Silica Gel Chromatography H->I J Fraction Collection I->J K Recrystallization J->K L Pure this compound (>90%) K->L

Caption: General workflow for this compound extraction and purification.

G cluster_0 NF-κB / MAPK Pathway cluster_1 Nrf2 / HO-1 Pathway FST This compound NFKB_MAPK NF-κB & MAPK Phosphorylation FST->NFKB_MAPK Inhibits Nrf2 Nrf2 Activation FST->Nrf2 Stimuli Inflammatory Stimuli (TNF-α/IFN-γ) Stimuli->NFKB_MAPK Inflammation Inflammatory Mediators (COX-2, iNOS) NFKB_MAPK->Inflammation HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Effects HO1->Antioxidant

Caption: this compound's dual regulation of inflammatory pathways.

Experimental Protocols

Protocol 1: Optimized Conventional Solvent Extraction (CSE)

This protocol is based on optimized conditions for extracting this compound from Sargassum fusiforme.

1. Materials and Equipment:

  • Dried, powdered Sargassum biomass (particle size <200 mesh).

  • 90% Ethanol (EtOH).

  • Heating mantle or water bath with temperature control.

  • Round bottom flask and reflux condenser.

  • Filtration apparatus (e.g., Buchner funnel with filter paper).

  • Rotary evaporator.

2. Procedure:

  • Weigh 50 g of dried Sargassum powder and transfer it to a 2 L round bottom flask.

  • Add 1 L of 90% ethanol to achieve a 1:20 sample-to-solvent ratio (w/v).

  • Set up the flask for reflux and heat the mixture to 60°C using a water bath.

  • Maintain the temperature and allow the extraction to proceed under reflux for 4 hours with continuous stirring.

  • After 4 hours, cool the mixture to room temperature.

  • Filter the mixture through a Buchner funnel to separate the extract from the solid algal residue.

  • Wash the residue with a small volume of fresh 90% ethanol to recover any remaining extract.

  • Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting oleoresin is the crude this compound extract, which can be taken for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method used for Sargassum horneri and is designed to maximize yield while minimizing thermal degradation.

1. Materials and Equipment:

  • Dried, powdered Sargassum biomass.

  • Absolute Ethanol.

  • Ultrasonic bath or probe system (e.g., 28 kHz, 1200 W).

  • Jacketed extraction vessel with a stirrer.

  • Refrigerated circulator or ice bath.

  • High-speed centrifuge.

  • Rotary evaporator.

2. Procedure:

  • Place 100 g of dried Sargassum powder into the extraction vessel.

  • Add ethanol to the vessel. The original study does not specify a ratio, but a 1:10 or 1:15 (w/v) ratio is a good starting point.

  • Use a refrigerated circulator or an ice bath to maintain the temperature of the mixture at approximately 4°C.

  • Begin stirring at a low speed (e.g., 60 rpm).

  • Apply ultrasonic waves (28 kHz, 1200 W) to the mixture for 5 hours. Monitor the temperature throughout the process to ensure it remains within the 4 ± 2.0°C range.

  • After extraction, transfer the mixture to centrifuge tubes.

  • Centrifuge at 4800 rpm for 10 minutes to pellet the solid residue.

  • Carefully decant the supernatant (the ethanol extract).

  • Filter the supernatant to remove any remaining fine particles.

  • Concentrate the filtered extract using a rotary evaporator to yield the crude extract. Store at -20°C for further analysis or purification.

Protocol 3: Purification by Silica Gel Chromatography

This is a general protocol for purifying this compound from a crude extract obtained by any of the above methods.

1. Materials and Equipment:

  • Crude this compound extract.

  • Silica gel (for column chromatography).

  • Glass chromatography column.

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform).

  • Collection tubes or flasks.

  • Thin-Layer Chromatography (TLC) plates and developing tank.

  • Visualizing agent for TLC (e.g., sulfuric acid spray followed by heating).

  • Rotary evaporator.

  • Ethanol for recrystallization.

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane or chloroform). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent like n-hexane or a mixture of chloroform and ethyl acetate (e.g., 7:3).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This is known as gradient elution.

  • Fraction Collection: Collect the eluate in separate fractions using collection tubes.

  • Monitoring by TLC: Monitor the separation by spotting small amounts of each fraction onto a TLC plate. Develop the plate in a suitable solvent system and visualize the spots. Fractions containing the same compound (i.e., having the same Rf value as a this compound standard, if available) are pooled together. This compound-containing fractions are typically identified with a sulfuric acid spray.

  • Concentration: Evaporate the solvent from the pooled this compound-containing fractions using a rotary evaporator.

  • Recrystallization: Dissolve the resulting solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it at 4°C to induce crystallization.

  • Collect the white, needle-like crystals of pure this compound by filtration and dry them under a vacuum. Purity can be confirmed by HPLC and NMR.

References

Application Notes and Protocols for Fucosterol Purification Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a prominent phytosterol found in brown algae, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-diabetic properties.[1][2][3] As interest in its therapeutic potential grows, robust and efficient purification methods are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the analysis and purification of this compound from complex algal extracts.[1][4] This document provides detailed application notes and protocols for the purification of this compound using HPLC, summarizing key quantitative data and experimental procedures from published literature.

Principle of this compound Purification by HPLC

The purification of this compound by HPLC relies on the differential partitioning of the compound between a stationary phase (typically a silica-based column) and a mobile phase (a solvent or mixture of solvents). By carefully selecting the column chemistry and mobile phase composition, this compound can be effectively separated from other components of the algal extract. Both normal-phase and reverse-phase HPLC can be employed, with reverse-phase being more common for analytical quantification and semi-preparative purification.

Experimental Protocols

Extraction of this compound from Brown Algae

A critical first step in the purification workflow is the efficient extraction of this compound from the raw algal material.

Materials:

  • Dried and powdered brown algae (e.g., Sargassum species, Eisenia bicyclis)

  • 70% Ethanol (EtOH) or Methanol (MeOH)

  • n-Hexane

  • Chloroform

  • Ethyl acetate

  • n-Butanol

  • Rotary evaporator

  • Sonication bath or shaker

Protocol:

  • Weigh the dried algal powder.

  • Suspend the powder in 70% ethanol (e.g., 10:1 solvent-to-sample ratio).

  • Extract for 24 hours at room temperature with agitation or for 1 hour using sonication.

  • Filter the mixture to separate the extract from the solid residue.

  • Concentrate the ethanol extract using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional but Recommended): To enrich the this compound content, perform a liquid-liquid partitioning of the crude extract. Sequentially partition the extract with n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a sterol, will predominantly be in the less polar fractions, particularly the n-hexane fraction.

  • Evaporate the solvent from the desired fraction (e.g., n-hexane fraction) to yield an enriched this compound extract for HPLC analysis.

HPLC Purification of this compound

This protocol outlines a general method for this compound purification using reverse-phase HPLC. Parameters may need to be optimized based on the specific HPLC system and the complexity of the extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade methanol (MeOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • 0.1% Acetic acid (optional, for improved peak shape)

  • This compound standard (for retention time confirmation)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the enriched this compound extract in methanol or a mixture of methanol and chloroform (1:1). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 column.

    • Set the detection wavelength to 205 nm or 210 nm.

    • Set the column temperature (e.g., 30-35 °C).

    • Set the flow rate (e.g., 1.0 - 1.2 mL/min).

  • Mobile Phase and Gradient:

    • Isocratic Method: A mixture of methanol and acetonitrile (e.g., 30:70 v/v) can be used.

    • Gradient Method: For better separation, a gradient elution can be employed. For example, a gradient of methanol (Solvent A) and 0.1% acetic acid in water (Solvent B), starting with a higher polarity and moving to a lower polarity. A typical gradient could be from 50% B to 0% B over 5 minutes, followed by 10 minutes at 0% B.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to this compound. The retention time for this compound is typically around 8.5 minutes under specific conditions.

    • Collect the fraction containing the this compound peak.

  • Purity Analysis and Confirmation:

    • Re-inject a small aliquot of the collected fraction to assess its purity. A single, sharp peak at the expected retention time indicates high purity.

    • For structural confirmation, the purified this compound can be subjected to further analysis such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Data Presentation

The following tables summarize key quantitative data for the HPLC analysis and purification of this compound from various sources.

Table 1: HPLC Column and Mobile Phase Conditions for this compound Analysis

Column TypeColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C1815 cm x 0.4 cm, 5 µmMethanol:Acetonitrile (30:70 v/v)1.2205
C18-Methanol and 0.1% Acetic Acid (Gradient)--
C18-Methanol:Chloroform (1:1) for sample prep--
Silica25 cm x 4.6 mm, 5 µmn-hexane, tetrahydrofuran, 2-propanol, acetonitrile0.8210

Table 2: Performance Metrics for this compound HPLC Method Validation

ParameterValueReference
Retention Time~8.5 min
Linearity (R²)0.9998
Limit of Detection (LOD)3.20 µg/mL
Limit of Quantification (LOQ)9.77 µg/mL
Precision (RSD)1.07%
Recovery90-110% (intra-day and inter-day)

Visualizations

Fucosterol_Purification_Workflow Algae Dried Brown Algae Powder Extraction Solvent Extraction (e.g., 70% Ethanol) Algae->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with n-Hexane) Crude_Extract->Partitioning Enriched_Fraction Enriched this compound Fraction Partitioning->Enriched_Fraction Concentration2 Solvent Evaporation Enriched_Fraction->Concentration2 HPLC_Ready_Sample HPLC-Ready Sample Concentration2->HPLC_Ready_Sample HPLC Reverse-Phase HPLC HPLC_Ready_Sample->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound Analysis Purity Check & Structural Analysis (HPLC, NMR, MS) Purified_this compound->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

HPLC_Logic Sample_Injection Inject Enriched Extract HPLC_Column C18 Reverse-Phase Column (Stationary Phase) Sample_Injection->HPLC_Column Separation Differential Partitioning HPLC_Column->Separation Mobile_Phase Mobile Phase Flow (e.g., Methanol/Acetonitrile) Mobile_Phase->HPLC_Column Elution Compound Elution Separation->Elution Detector UV Detection (205-210 nm) Elution->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Fucosterol_Peak Identify this compound Peak (based on retention time) Chromatogram->Fucosterol_Peak Collect_Fraction Collect Corresponding Fraction Fucosterol_Peak->Collect_Fraction

Caption: Logical flow of this compound separation and collection by HPLC.

Conclusion

The protocols and data presented here provide a comprehensive guide for the purification of this compound from brown algae using HPLC. The use of a preliminary solvent extraction and partitioning step significantly enriches the this compound content, leading to a more efficient final purification by reverse-phase HPLC. The provided HPLC conditions and performance metrics can serve as a starting point for method development and optimization in various research and development settings. The high purity of this compound achievable with this method is essential for accurate in vitro and in vivo studies of its biological activities and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Identification of Fucosterol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the nutraceutical and pharmaceutical industries due to its diverse biological activities.[1] With the empirical formula C₂₉H₄₈O, this compound exhibits a range of therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects.[1] Accurate identification and structural elucidation of this compound are paramount for quality control, drug development, and further research into its pharmacological applications. This document provides detailed application notes and experimental protocols for the definitive identification of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for molecular structure determination.

Application Notes

NMR Spectroscopy for this compound Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to unambiguously assign its complex steroidal structure.

  • ¹H NMR: The proton NMR spectrum of this compound provides initial key information. Diagnostic signals include a multiplet for the C3 proton, olefinic proton signals, and characteristic signals for the numerous methyl groups.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments, confirming the 29 carbon atoms of this compound. The chemical shifts of the sp² carbons of the double bonds and the carbon bearing the hydroxyl group are particularly informative.[2]

  • 2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and helping to trace out the carbon skeleton.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different fragments of the molecule and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps to determine the stereochemistry of the molecule.

Mass Spectrometry for this compound Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₂₉H₄₈O for this compound).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation pattern of this compound is characteristic and provides confirmatory structural information, particularly regarding the steroidal core and the side chain.

Experimental Protocols

Extraction of this compound from Sargassum sp.

This protocol is adapted for the extraction of this compound from dried brown algae of the Sargassum genus.

  • Preparation of Algal Material: Air-dry the fresh Sargassum sp. in the shade at room temperature and then grind the dried algae into a fine powder (below 200 mesh).

  • Solvent Extraction:

    • Macerate the algal powder with 70-95% ethanol at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Perform the extraction at 60°C for 4 hours with continuous stirring. An optimized condition involves a 1:20 sample weight to solvent volume ratio with 90% alcohol.

    • Filter the extract and repeat the extraction process on the residue to ensure complete extraction.

    • Combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 70°C.

Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or petroleum ether).

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.

    • Add a small layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried powder to the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity using a mixture of petroleum ether and ethyl acetate.

    • Start with a low polarity mobile phase (e.g., petroleum ether:ethyl acetate, 15:1 v/v) and gradually increase the polarity (e.g., to 10:1, 8:1, 5:1, and finally 2:1).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer.

  • 2D NMR Spectroscopy:

    • COSY: Use a standard COSY pulse sequence.

    • HSQC: Use a phase-sensitive HSQC experiment optimized for a one-bond ¹J(C,H) of approximately 145 Hz.

    • HMBC: Use an HMBC experiment optimized for long-range couplings of 7-8 Hz.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • Precursor Ion Selection: Select the [M+H]⁺ ion of this compound for fragmentation.

    • Collision Energy: Apply appropriate collision energy to induce fragmentation.

    • Analysis: Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δн) [ppm]
137.2
231.7
371.73.54 (m)
442.4
5140.6
6121.75.33 (br. d, J=5.2 Hz)
731.9
831.9
950.4
1036.5
1121.1
1239.7
1342.2
1456.7
1524.4
1628.3
1755.8
1811.80.71 (s)
1919.41.04 (s)
2036.4
2118.71.01 (d)
2235.2
2325.7
24146.7
2534.8
2622.11.00 (d, J=1.2 Hz)
2722.21.01 (d, J=1.2 Hz)
28115.85.20 (q, J=6.7 Hz)
2913.21.59 (d, J=6.7 Hz)

Data obtained from a 400 MHz spectrometer for ¹H and 100 MHz for ¹³C.

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₉H₄₈O
Calculated Exact Mass [M]412.3705
Observed [M+H]⁺ (ESI-MS)413.3778
Table 3: ESI-MS/MS Fragmentation of this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
413.3778395.3672H₂O
413.3778271.2371C₁₀H₂₀O
413.3778253.2265C₁₀H₂₀O + H₂O

Visualization

experimental_workflow cluster_extraction Extraction and Purification cluster_analysis Analysis Sargassum_sp Sargassum sp. Powder Extraction Ethanol Extraction Sargassum_sp->Extraction Concentration Rotary Evaporation Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography This compound Pure this compound Column_Chromatography->this compound NMR_Analysis NMR Spectroscopy (1D and 2D) This compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS and MS/MS) This compound->MS_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Experimental workflow for this compound identification.

Caption: this compound structure with key analytical data.

References

Protocol for Fucosterol Isolation from Brown Algae: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation of fucosterol, a bioactive sterol, from brown algae. This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. These effects are mediated through the modulation of key signaling pathways, making it a promising candidate for drug development.

Data Presentation: Quantitative Analysis of this compound Content

The this compound content in brown algae can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes quantitative data from various studies to provide a comparative overview.

Brown Algae SpeciesExtraction MethodThis compound YieldReference
Sargassum fusiforme90% Ethanol, 60°C, 4h, 1:20 solid/solvent ratioOptimized Condition[1]
Sargassum horneri70% Ethanol, 24h8.12 ± 0.26% (crude extract)[2]
Sargassum horneri95% Ethanol, 85°C, 2.5h23.7 mg from 300 mg crude extract[3]
Desmarestia tabacoides70% Ethanol81.67 mg/g[4]
Agarum clathratum70% Ethanol78.70 mg/g[4]
Undaria pinnatifidaMicrowave-assisted extraction with hexane:acetonitrile:methanol13 mg from 15 g
Sargassum fusiformeMicrowave-assisted extraction with hexane:acetonitrile:methanol4.6 mg from 15 g
Hijiki (Sargassum fusiforme)Ultrasound-assisted extraction with CHCl3-MeOH (2:3)1.598 ± 0.047 mg/g DW
Wakame (Undaria pinnatifida)Ultrasound-assisted extraction with CHCl3-MeOH (2:3)-
*Kombu (Saccharina japonica)Ultrasound-assisted extraction with CHCl3-MeOH (2:3)-

Experimental Protocols

This section outlines a detailed methodology for the isolation and purification of this compound from brown algae, compiled from established protocols.

Sample Preparation
  • Collection and Drying: Collect fresh brown algae (e.g., Sargassum species). Wash thoroughly with fresh water to remove salt, sand, and other debris.

  • Grinding: Air-dry the cleaned algae in a well-ventilated area or use a freeze-dryer. Once completely dry, grind the algae into a fine powder (particle size <200 mesh) using a laboratory mill.

Extraction of this compound

Two primary extraction methods are presented below. The choice of solvent and method can influence the yield and purity of the crude extract.

Method A: Ethanol Extraction

  • Weigh the dried algal powder.

  • Suspend the powder in 70-95% ethanol at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • For enhanced extraction, perform the extraction at 60°C for 4-24 hours with continuous stirring. Alternatively, ultrasonication for 15-30 minutes can be employed to improve efficiency.

  • After extraction, separate the solvent from the algal residue by filtration or centrifugation.

  • Repeat the extraction process on the residue to maximize the yield.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 70°C to obtain the crude extract.

Method B: Chloroform-Methanol Extraction

  • Weigh the dried algal powder.

  • Add a chloroform:methanol (2:3, v/v) mixture to the powder.

  • Sonication for 15 minutes can be applied to enhance extraction efficiency.

  • Separate the solvent from the residue by filtration.

  • The resulting extract can be further processed.

Purification of this compound

a. Solvent Partitioning (for Ethanol Extract)

  • Dissolve the crude ethanol extract in a suitable solvent mixture, such as hexane and water, to perform liquid-liquid partitioning.

  • Separate the layers. The this compound will predominantly be in the less polar hexane layer.

  • Collect the hexane fraction and evaporate the solvent to obtain a this compound-enriched extract.

b. Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) slurried in a non-polar solvent like petroleum ether or hexane.

  • Sample Loading: Dissolve the this compound-enriched extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 15:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., to 10:1, 8:1, 5:1, 2:1).

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:ethyl acetate, 7:3). Visualize the spots by spraying with a suitable reagent (e.g., sulfuric acid) and heating.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.

c. Crystallization

  • Dissolve the purified this compound fraction in a minimal amount of hot ethanol (>85%).

  • Allow the solution to cool slowly to room temperature and then place it at <4°C to induce crystallization.

  • Collect the resulting white, needle-like crystals by filtration.

  • Wash the crystals with cold ethanol and dry them under vacuum or at room temperature.

Purity Analysis and Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for determining the purity of the isolated this compound. A common setup involves a C18 column with a mobile phase of methanol and acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the isolated this compound by comparing the spectral data with published values.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the isolated compound, further confirming its identity as this compound.

Visualizations

Experimental Workflow

Fucosterol_Isolation_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_analyze 4. Analysis A Fresh Brown Algae B Washing A->B C Drying (Air or Freeze-drying) B->C D Grinding to Fine Powder C->D E Ethanol or CHCl3/MeOH Extraction D->E F Filtration / Centrifugation E->F G Concentration (Rotary Evaporator) F->G H Crude this compound Extract G->H I Solvent Partitioning (Optional) H->I J Silica Gel Column Chromatography I->J K Fraction Collection & TLC Analysis J->K L Crystallization K->L M Pure this compound Crystals L->M N HPLC (Purity) M->N O NMR (Structure) M->O P MS (Molecular Weight) M->P

Caption: Experimental workflow for this compound isolation from brown algae.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The diagram below illustrates the primary pathways influenced by this compound, leading to its anti-inflammatory and antioxidant activities.

Fucosterol_Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response This compound This compound PI3K PI3K This compound->PI3K inhibition MAPK MAPK (p38, ERK) This compound->MAPK inhibition NFkB NF-κB This compound->NFkB inhibition Nrf2 Nrf2 This compound->Nrf2 activation Stimuli e.g., LPS, TNF-α Stimuli->MAPK IKK IKK Stimuli->IKK Akt Akt PI3K->Akt Akt->NFkB activation MAPK->NFkB activation IKK->NFkB activation Inflammation ↓ Inflammation (↓ iNOS, COX-2, Pro-inflammatory Cytokines) NFkB->Inflammation Keap1 Keap1 Nrf2->Keap1 dissociation HO1 HO-1 Nrf2->HO1 upregulation Oxidative_Stress ↓ Oxidative Stress HO1->Oxidative_Stress

Caption: Signaling pathways modulated by this compound.

References

Application Note: Quantification of Fucosterol in Marine Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fucosterol, a prominent phytosterol found in brown algae, has garnered significant interest within the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and reliable quantification of this compound in marine extracts is crucial for quality control, standardization of products, and further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound from marine extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The protocol covers sample preparation, including extraction and saponification, followed by chromatographic analysis. Additionally, this note presents a summary of this compound content in various marine algae and illustrates key signaling pathways influenced by this compound.

Introduction

Marine algae are a rich source of bioactive compounds, with this compound being one of the most abundant sterols in brown seaweeds (Phaeophyceae).[1][2] Its structural similarity to cholesterol allows it to modulate various physiological processes. Research has demonstrated that this compound exerts its biological effects through the modulation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and Nuclear factor-kappa B (NF-κB) pathways.[3][4][5] These pathways are critical in regulating cellular processes such as inflammation, proliferation, and apoptosis. The growing interest in this compound necessitates robust analytical methods for its precise quantification in complex marine-derived matrices. This document outlines a comprehensive HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol describes the extraction of this compound from dried marine algae powder.

Materials:

  • Dried and powdered marine algae

  • Ethanol (95% or absolute) or n-butanol

  • 1 M Ethanolic Potassium Hydroxide (KOH)

  • n-Hexane

  • Deionized water

  • Rotary evaporator

  • Reflux apparatus

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 1 gram of dried, finely ground (below 200 mesh) seaweed powder.

    • Add 10-20 mL of ethanol (>75% concentration, 95% is optimal) or n-butanol to the powder (a 1:10 to 1:20 mass to solvent ratio).

    • For enhanced extraction, sonicate the mixture for 15-30 minutes.

    • Soak the mixture for 12-24 hours at a temperature ranging from room temperature to 60°C.

    • Separate the supernatant by centrifugation or filtration.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 70°C using a rotary evaporator.

  • Saponification:

    • To the concentrated extract, add 1 M ethanolic KOH.

    • Reflux the mixture for 1 hour to saponify the lipids.

    • Allow the mixture to cool to room temperature.

  • Extraction of Non-saponifiable Fraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Extract the non-saponifiable fraction, which contains this compound, three times with an equal volume of n-hexane.

    • Pool the hexane fractions and wash with deionized water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase for analysis.

HPLC Quantification of this compound

This protocol details the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil 100 C18, 5 µm, 15 x 0.4 cm, or equivalent reverse-phase C18 column.

  • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile (30:70 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Generate a calibration curve by preparing a series of dilutions of the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve. The concentration is typically expressed as µg/g or mg/g of the dry weight of the algae.

Data Presentation

The this compound content in various edible seaweeds has been reported in several studies. The table below summarizes these findings for easy comparison.

Seaweed Species (Brown Algae)This compound Content (µg/g dry weight)Reference
Himanthalia elongata (canned)2320 ± 187
Himanthalia elongata (dried)1706 ± 150
Undaria pinnatifida662 - 2320
Laminaria ochroleuca662 - 2320
Desmarestia tabacoides (70% EtOH extract)81,670
Agarum clathratum (70% EtOH extract)78,700

Note: The high values for Desmarestia tabacoides and Agarum clathratum are from a 70% ethanol extract, not directly from the dry weight of the algae, which may account for the higher reported concentrations.

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification and the key signaling pathways modulated by this compound.

experimental_workflow start Dried Marine Algae Powder extraction Solvent Extraction (Ethanol/n-Butanol) start->extraction saponification Saponification (Ethanolic KOH) extraction->saponification liquid_extraction Liquid-Liquid Extraction (n-Hexane) saponification->liquid_extraction evaporation Evaporation & Reconstitution liquid_extraction->evaporation hplc HPLC Analysis evaporation->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound pi3k PI3K This compound->pi3k Inhibits mapk MAPK This compound->mapk Inhibits nfkb NF-κB This compound->nfkb Inhibits akt Akt pi3k->akt outcomes ↓ Inflammation ↓ Proliferation ↑ Apoptosis akt->outcomes mapk->outcomes nfkb->outcomes

Caption: Key signaling pathways modulated by this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in marine extracts. The presented protocol, from sample preparation to chromatographic analysis, can be readily implemented in a laboratory setting for the quality control of raw materials and finished products. The compiled data on this compound content in various seaweeds highlights the significant variability among species and the potential of certain algae as rich sources of this bioactive compound. The visualization of this compound's interaction with key signaling pathways underscores its potential as a therapeutic agent and provides a rationale for its continued investigation in drug development.

References

Application Notes and Protocols for In Vivo Studies of Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of established animal models and experimental protocols for investigating the in vivo effects of fucosterol, a bioactive sterol found in brown algae. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound across various pathological conditions.

Overview of this compound's Bioactivities

This compound exhibits a wide range of pharmacological properties, including neuroprotective, anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity effects.[1][2] In vivo studies are crucial to validate these preclinical findings and to understand the mechanisms of action, optimal dosing, and potential toxicity of this compound.

Animal Models for this compound Research

A variety of animal models have been employed to investigate the in vivo effects of this compound. The choice of model depends on the specific research question and the pathological condition being studied.

Neurodegenerative Disease Models

Alzheimer's Disease (AD) Model:

  • Animal: Aging rats with Aβ1-42-induced cognitive impairment.[3]

  • Application: To study the neuroprotective effects of this compound, including its impact on cognitive function and its ability to attenuate Aβ-induced neuronal death.[3][4] this compound has been shown to ameliorate cognitive impairment in this model.

Cardiovascular Disease Models

Atherosclerosis Model:

  • Animal: Apolipoprotein E-deficient (apoE-/-) mice fed a high-fat diet.

  • Application: To investigate the anti-atherosclerotic properties of this compound. Studies have shown that this compound can reduce atherosclerotic plaques, alleviate macrophage infiltration, and decrease inflammatory responses and oxidative stress in these mice.

Cancer Models

Xenograft Mouse Model for Lung Cancer:

  • Animal: Mice with xenografted human lung cancer cells (e.g., A549 and SK-LU-1).

  • Application: To evaluate the anti-proliferative and anti-tumor effects of this compound in vivo. This compound has been demonstrated to inhibit the growth of xenografted tumors in mice.

Metabolic Disease Models

Diabetes Models:

  • Animal: Streptozotocin-induced diabetic rats and epinephrine-induced diabetic rats.

  • Application: To assess the anti-diabetic activity of this compound. Oral administration of this compound has been shown to decrease serum glucose levels.

Metabolic Syndrome Model:

  • Animal: Rodent models are commonly used to study the effects of this compound on components of metabolic syndrome, such as hyperglycemia, dyslipidemia, and obesity.

  • Application: this compound administration has been associated with improved glucose tolerance, lowered blood cholesterol, and reduced weight gain in rodent studies.

Musculoskeletal Disorder Models

Skeletal Muscle Atrophy Model:

  • Animal: C57BL/6J mice with immobilization-induced skeletal muscle atrophy.

  • Application: To examine the potential of this compound to attenuate muscle wasting. This compound has been shown to alleviate immobilization-induced muscle atrophy in mice.

Postmenopausal Osteoporosis Model:

  • Animal: Ovariectomized (OVX) rats.

  • Application: To investigate the bone-regenerative effects of this compound. In this model, this compound has been found to increase bone mineral density and stimulate bone formation while suppressing bone resorption.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies on this compound.

Table 1: this compound Administration in Neurodegenerative Disease Models

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Aging rats (Aβ1-42-induced)10 µMIntracerebroventricular4 weeksAmeliorated cognitive impairment
Balb/c mice20 mg/kgGastric intubationNot specifiedIncreased hippocampal BDNF levels

Table 2: this compound Administration in Cardiovascular Disease Models

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
ApoE-/- mice (high-fat diet)Not specifiedNot specified12 weeksReduced atherosclerotic plaques and lipid levels

Table 3: this compound Administration in Cancer Models

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Xenografted mice (lung cancer)Not specifiedNot specifiedNot specifiedInhibited tumor growth

Table 4: this compound Administration in Metabolic Disease Models

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Streptozotocin-induced diabetic rats30 mg/kgOralNot specifiedDecreased serum glucose levels
Epinephrine-induced diabetic rats300 mg/kgOralNot specifiedInhibited blood glucose level and glycogen degradation

Table 5: this compound Administration in Musculoskeletal Disorder Models

Animal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
C57BL/6J mice (immobilization)10 and 30 mg/kg/dayOral1 weekAttenuated muscle atrophy
Ovariectomized (OVX) rats25, 50, and 100 mg/kgOral7 weeksIncreased bone mineral density

Experimental Protocols

Protocol for Atherosclerosis Study in ApoE-/- Mice
  • Animal Model: Male ApoE-/- mice, 6-8 weeks old.

  • Diet: High-fat diet (e.g., containing 21% fat and 0.15% cholesterol).

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil).

  • Experimental Groups:

    • Control group: Standard diet.

    • Model group: High-fat diet.

    • This compound group: High-fat diet + this compound (administered orally or mixed in the diet).

  • Treatment Duration: 12 weeks.

  • Endpoint Analysis:

    • Serum Lipid Profile: Measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).

    • Atherosclerotic Plaque Analysis: Euthanize mice, perfuse the aorta with saline, and stain with Oil Red O to visualize lipid-rich plaques.

    • Immunohistochemistry: Analyze macrophage infiltration (e.g., using anti-CD68 antibody) in aortic sections.

    • Gene and Protein Expression: Measure the expression of inflammatory markers (e.g., ICAM-1, VCAM-1, TNF-α, IL-1β, IL-6) in the aorta using RT-qPCR and Western blot.

Protocol for Immobilization-Induced Muscle Atrophy in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Immobilization: Immobilize one hindlimb using a cast or staple.

  • This compound Preparation: Prepare a suspension of this compound in saline or other appropriate vehicle.

  • Experimental Groups:

    • Control group: No immobilization.

    • Immobilization group: Immobilization + vehicle.

    • This compound groups: Immobilization + this compound (e.g., 10 and 30 mg/kg/day, oral gavage).

  • Treatment Duration: 1 week post-immobilization.

  • Endpoint Analysis:

    • Muscle Mass: Dissect and weigh the tibialis anterior (TA), gastrocnemius (GA), soleus (SOL), and extensor digitorum longus (EDL) muscles.

    • Histology: Perform H&E staining on muscle cross-sections to measure myofiber cross-sectional area (CSA).

    • Gene and Protein Expression: Analyze the expression of markers for protein degradation (e.g., atrogin-1, MuRF1) and protein synthesis (e.g., p-Akt, p-mTOR) in muscle tissue via RT-PCR and Western blot.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and metabolism.

Fucosterol_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_neuroprotection Neuroprotective Effects cluster_metabolism Metabolic Regulation This compound This compound NFkB NF-κB This compound->NFkB Inhibits p38MAPK p38 MAPK This compound->p38MAPK Inhibits ERK_MAPK Erk MAPK This compound->ERK_MAPK Inhibits TrkB TrkB This compound->TrkB Activates AMPK AMPK This compound->AMPK Activates Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes p38MAPK->Inflammatory_Cytokines Promotes ERK_MAPK->Inflammatory_Cytokines Promotes PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal Growth & Survival Akt->Neuronal_Survival Promotes Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits Wnt_beta_catenin->Adipogenesis Inhibits

Caption: Key signaling pathways modulated by this compound in vivo.

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a general experimental workflow for conducting in vivo studies with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model Fucosterol_Prep Prepare this compound Formulation Animal_Model->Fucosterol_Prep Grouping Randomize into Experimental Groups Fucosterol_Prep->Grouping Administration Administer this compound Grouping->Administration Monitoring Monitor Animal Health & Behavior Administration->Monitoring Endpoint_Collection Collect Samples at Endpoint Monitoring->Endpoint_Collection Biochemical_Assays Perform Biochemical Assays Endpoint_Collection->Biochemical_Assays Histopathology Conduct Histopathological Analysis Endpoint_Collection->Histopathology Mol_Bio Perform Molecular Biology Analyses Endpoint_Collection->Mol_Bio Data_Analysis Analyze and Interpret Data Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis Mol_Bio->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes & Protocols: Fucosterol as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol (24-ethylidene cholesterol) is a prominent phytosterol found abundantly in various marine macroalgae, particularly brown algae such as Sargassum and Ecklonia species.[1][2] As a bioactive compound, it has garnered significant interest from researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3] Accurate and reliable quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, potency assessment, and mechanistic studies.

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Additionally, it includes workflows for sample preparation and diagrams of key biological signaling pathways modulated by this compound.

Physicochemical Properties of this compound

A high-purity this compound standard is essential for accurate chromatographic analysis. The primary characteristics are summarized below.

PropertyDescriptionReference
Molecular Formula C₂₉H₄₈O[4]
Appearance White powder or needle-like crystals
Purity ≥98% (recommended for use as a standard)
Melting Range 113 to 114 °C
Primary Sources Brown macroalgae (Sargassum, Ecklonia, Laminaria)

Section 1: this compound Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying this compound. The following protocol is a validated method for its analysis in algal extracts.

Experimental Protocol: HPLC Analysis

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of pure this compound standard.

  • Dissolve in acetonitrile (or methanol) in a 1 mL volumetric flask to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 7.81, 15.63, 31.25, 62.50, and 125.00 µg/mL).

2. Sample Preparation (from Algal Biomass):

  • Dry the algal sample and grind it into a fine powder.

  • Extract the powdered sample (e.g., 1 g) with 70% ethanol for 1 hour using sonication.

  • Filter the extract and evaporate the solvent under a vacuum.

  • For samples requiring cleanup, perform saponification: Reflux the extract with 1 M ethanolic KOH.

  • Extract the non-saponifiable fraction (containing sterols) with n-hexane.

  • Evaporate the hexane, and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions:

  • The following table outlines typical operating conditions for this compound analysis.

ParameterConditionReference
Column C18 reverse-phase column (e.g., Kromasil 100, 15 x 0.4 cm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Methanol (e.g., 70:30 v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 10-20 µL-
Typical Retention Time ~8.5 min
Method Validation Data

The performance of the HPLC method should be validated to ensure reliable results. The table below summarizes key validation parameters from a published study.

ParameterResult
Specificity (Retention Time) 8.5 min
Linearity (R²) 0.9998
Limit of Detection (LOD) 3.20 µg/mL
Limit of Quantification (LOQ) 9.77 µg/mL
Precision (%RSD) 1.07%
Accuracy (Intra- & Inter-day) 90–110%
Repeatability (CV) 2.4%
Quantitative Results

HPLC analysis reveals that this compound is the predominant sterol in brown seaweeds.

Algal SpeciesThis compound ContentReference
Desmarestia tabacoides81.67 mg/g extract
Agarum clathratum78.70 mg/g extract
Himanthalia elongata662-2320 µg/g dry weight
Undaria pinnatifida83-97% of total sterols
Laminaria ochroleuca83-97% of total sterols

HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Algal Biomass extraction Solvent Extraction (e.g., 70% EtOH) start->extraction saponification Saponification (1M Ethanolic KOH) extraction->saponification partition Hexane Extraction saponification->partition reconstitute Reconstitute in Mobile Phase partition->reconstitute hplc HPLC Injection (C18 Column) reconstitute->hplc Inject Sample detection UV Detection (205 nm) quant Quantification vs. This compound Standard detection->quant result Final Result (mg/g) quant->result

Caption: Workflow for this compound quantification using HPLC.

Section 2: this compound Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and structural confirmation of this compound and other phytosterols in a sample. Quantification is also possible, often requiring derivatization to increase the volatility of the sterols.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Prepare the non-saponifiable fraction containing sterols as described in the HPLC sample preparation section (steps 2a-2d).

  • Evaporate the hexane extract to complete dryness under a stream of nitrogen.

  • To the dry residue, add a silylating agent (e.g., SILYL-991 solution or BSTFA with TMCS). This converts the hydroxyl group of this compound into a more volatile trimethylsilyl (TMS) ether.

  • Incubate the reaction mixture (e.g., 60-80°C for 1 hour) to ensure complete derivatization.

  • Evaporate the derivatization agent and reconstitute the sample in n-hexane for GC-MS injection.

2. GC-MS Instrumentation and Conditions:

  • The following table provides general conditions that can be adapted for this compound analysis.

ParameterConditionReference
GC Column Low-bleed capillary column (e.g., 95% methyl polysiloxane, 30 m x 0.25 mm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Oven Program Start at 55°C, ramp to 255°C, then ramp slowly to 300°C (hold)
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Scan Mode Full Scan (m/z 50-650) for identification

3. Data Analysis:

  • Identify the this compound-TMS ether peak based on its retention time and mass spectrum.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) or a spectrum from a concurrently run this compound standard to confirm identity.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Non-saponifiable Fraction dry Evaporate to Dryness start->dry derivatize Derivatization (Silylation) dry->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute gcms GC-MS Injection reconstitute->gcms Inject Sample separation Chromatographic Separation gcms->separation ms Mass Spectrometry (EI) separation->ms library Spectral Library Comparison ms->library result Identification Confirmed library->result

Caption: Workflow for this compound identification using GC-MS.

Section 3: this compound and Its Role in Modulating Cellular Signaling Pathways

Beyond its use as an analytical standard, this compound is studied for its ability to modulate key cellular pathways involved in cancer, inflammation, and metabolism. Understanding these pathways is critical for drug development professionals.

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

AMPK and Wnt/β-catenin Pathways

This compound can prevent adipogenesis (the formation of fat cells) by activating both the AMPK and Wnt/β-catenin signaling pathways.

cluster_ampk AMPK Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound AMPK AMPK This compound->AMPK bCatenin β-catenin This compound->bCatenin Lipogenesis Lipogenesis Factors (PPARγ, C/EBPα) AMPK->Lipogenesis Adipogenesis Adipogenesis bCatenin->Adipogenesis

Caption: this compound activates AMPK and Wnt/β-catenin pathways.

NF-κB and MAPK Inflammatory Pathways

This compound exerts anti-inflammatory effects by suppressing the activation of NF-κB and p38 MAPK, which reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.

cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound NFkB NF-κB This compound->NFkB MAPK p38 MAPK This compound->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: this compound suppresses NF-κB and MAPK inflammatory pathways.

References

Fucosterol: A Potent Anti-Inflammatory Agent for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a promising natural compound with significant anti-inflammatory properties. Extensive preclinical research has demonstrated its ability to modulate key inflammatory pathways, making it a valuable tool for investigating novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the use of this compound in various anti-inflammatory research models, complete with detailed experimental protocols and a summary of its quantitative effects.

In Vitro Anti-inflammatory Activity of this compound

This compound has been extensively studied in in vitro models of inflammation, primarily using murine macrophage cell lines such as RAW 264.7. The most common approach involves inducing an inflammatory response with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This compound has been shown to effectively inhibit the production of key inflammatory mediators in these models.

Quantitative Data Summary: In Vitro Models
Model SystemInflammatory StimulusMeasured ParameterThis compound ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLPS (0.5 µg/mL)Nitric Oxide (NO) Production50 µg/mLSignificant suppression of NO production to 12.9 ± 0.7 µM (from 44.5 ± 1.0 µM with LPS alone)[1]
RAW 264.7 MacrophagesLPSiNOS, TNF-α, IL-6 ExpressionNot specifiedSuppression of expression[2][3]
RAW 264.7 MacrophagesParticulate MatterNO, iNOS, COX-2, IL-6, IL-1β, TNF-α, PGE2 ProductionNot specifiedInhibition of production[4]
HaCaT KeratinocytesCoCl₂ (500 µM)TNF-α, IL-1β mRNA levels5 µM and 10 µMAlmost complete restoration to normal levels[5]
HaCaT KeratinocytesCoCl₂ (500 µM)IL-6 mRNA levels5 µM53.3% inhibition
Human Dermal FibroblastsTNF-α/IFN-γIL-6, IL-8, IL-13, IL-33, IL-1β, TNF-α, IFN-γ mRNADose-dependentDownregulation of mRNA expression

In Vivo Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound has also been validated in several in vivo models, which mimic acute inflammatory conditions in a whole-organism context. These studies provide crucial insights into the systemic efficacy and potential therapeutic applications of this compound.

Quantitative Data Summary: In Vivo Models
Animal ModelInflammatory StimulusMeasured ParameterThis compound DosageObserved EffectReference
MiceLPSAcute Lung Injury (Histopathology, Wet-to-Dry Ratio)Not specifiedAttenuation of lung histopathologic changes and wet-to-dry ratio
MiceLPSTNF-α, IL-6, IL-1β in Bronchoalveolar Lavage FluidNot specifiedReduced production of pro-inflammatory cytokines
C57BL/6J MiceImmobilization-induced Muscle AtrophyTNF-α and IL-6 gene expression in Tibialis Anterior muscle1 and 5 µM (in vitro pre-study)Attenuated increase in TNF-α and IL-6 expression
RatCarrageenan-induced Paw EdemaPaw Edema VolumeNot specifiedPotential reduction in edema (inferred from fucoxanthin studies)

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 LPS_TLR4_complex LPS-TLR4 interaction activates downstream kinases. ASK1 ASK1 TLR4->ASK1 Activation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation MAPK_cascade A phosphorylation cascade (ASK1 -> MKK3/6 -> p38) activates p38 MAPK. p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation AP1_activation p38 MAPK activates the transcription factor AP-1. This compound This compound This compound->MKK3_6 Inhibition Fucosterol_action This compound inhibits the phosphorylation of MKK3/6, thus blocking the p38 MAPK pathway. Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Transcription Gene_expression AP-1 promotes the expression of pro-inflammatory genes.

Caption: this compound suppresses the p38 MAPK signaling pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Keap1_Nrf2_interaction Under basal conditions, Keap1 binds to Nrf2, leading to its degradation. Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_translocation Nrf2 translocates to the nucleus. This compound This compound This compound->Keap1 Inactivation Fucosterol_action This compound inactivates Keap1, allowing Nrf2 to accumulate. ARE ARE Nrf2_nuc->ARE Binding ARE_binding Nrf2 binds to the Antioxidant Response Element (ARE). Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Transcription Gene_expression This binding initiates the transcription of antioxidant genes like HO-1, which have anti-inflammatory properties.

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed protocols for commonly used in vitro and in vivo models to assess the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with this compound for 2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (final concentration of 0.5 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve using known concentrations of NaNO₂.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound-treated groups (different doses), and Positive control (Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound or indomethacin intraperitoneally or orally 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 3: In Vivo LPS-Induced Acute Lung Injury in Mice

Objective: To assess the protective effect of this compound on LPS-induced acute lung injury.

Materials:

  • BALB/c mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments for tracheostomy (optional for intratracheal instillation)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into control and treatment groups.

  • This compound Administration: Administer this compound (e.g., intraperitoneally) at desired doses 1 hour before LPS challenge.

  • LPS Instillation: Anesthetize the mice and instill LPS (e.g., 5 mg/kg in 50 µL of PBS) intratracheally or intranasally. The control group receives PBS.

  • Sample Collection (e.g., at 6 or 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid: Euthanize the mice, cannulate the trachea, and lavage the lungs with PBS. Centrifuge the BAL fluid to separate cells from the supernatant. The supernatant can be used for cytokine analysis (ELISA), and the cell pellet for differential cell counts.

    • Lung Tissue: Perfuse the lungs with PBS and collect the lung tissue for histopathological analysis (H&E staining), wet-to-dry weight ratio measurement (for edema), and molecular analysis (e.g., Western blot for inflammatory markers).

  • Data Analysis:

    • Cytokine Levels: Quantify levels of TNF-α, IL-6, and IL-1β in BAL fluid using ELISA kits.

    • Cell Infiltration: Perform total and differential cell counts on the BAL fluid cell pellet.

    • Lung Edema: Calculate the wet-to-dry weight ratio of the lung tissue.

    • Histopathology: Score lung sections for inflammation, edema, and tissue damage.

Conclusion

This compound demonstrates significant anti-inflammatory activity in a variety of preclinical models. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK pathways and activation of the Nrf2/HO-1 pathway, positions it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapies. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this marine-derived phytosterol.

References

Application Notes: Fucosterol as a Modulator of Nrf2/HO-1 and NF-κB/MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention within the scientific community for its diverse bioactive properties, including antioxidant and anti-inflammatory effects[1][2]. These therapeutic characteristics are largely attributed to its ability to modulate key cellular signaling pathways, namely the Nrf2/HO-1 and NF-κB/MAPK pathways[3][4][5]. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in studying the effects of this compound on these critical signaling cascades.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism involving the upregulation of the antioxidant Nrf2/HO-1 pathway and the downregulation of the pro-inflammatory NF-κB/MAPK pathway.

  • Nrf2/HO-1 Pathway Activation: Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade ultimately enhances the cellular defense against oxidative damage.

  • NF-κB/MAPK Pathway Inhibition: In inflammatory conditions, this compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It inhibits the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key molecular targets in the Nrf2/HO-1 and NF-κB/MAPK pathways, as reported in the literature.

Table 1: Effect of this compound on the Nrf2/HO-1 Pathway

Cell LineTreatmentThis compound Concentration (µM)Target Protein/GeneObserved EffectReference
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120Nuclear Nrf2Dose-dependent increase
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120Cytosolic HO-1Dose-dependent increase
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120Cytosolic NQO1Dose-dependent increase
RAW 264.7 MacrophagesParticulate MatterNot specifiedNrf2/HO-1Involvement in anti-inflammatory effect

Table 2: Effect of this compound on the NF-κB/MAPK Pathway

Cell LineTreatmentThis compound Concentration (µM)Target Protein/GeneObserved EffectReference
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120p-IκBαDose-dependent decrease
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120p-NF-κB p65Dose-dependent decrease
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120p-ERKDose-dependent decrease
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120p-JNKDose-dependent decrease
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120p-p38Dose-dependent decrease
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedNF-κB and p38 MAPKSuppression of pathways
HUVECsox-LDLNot specifiedNF-κB p65, p-p38, p-Erk1/2Reduced protein levels

Table 3: Effect of this compound on Inflammatory Mediators

Cell Line/ModelTreatmentThis compound Concentration/DoseTarget mRNA/ProteinObserved EffectReference
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γ30, 60, 120 µMIL-6, IL-8, IL-1β, TNF-α mRNADose-dependent downregulation
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiediNOS, COX-2Suppression of expression
C2C12 MyotubesTNF-α1, 5 µMTNF-α, IL-6 mRNASignificant diminishment
ConA-induced miceConcanavalin ANot specifiedInflammatory factorsReduced release

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Cell Culture and Treatment

This protocol provides a general guideline for cell culture and treatment with this compound. Specific cell lines and stimulant concentrations should be optimized based on the experimental design.

Materials:

  • Appropriate cell line (e.g., Human Dermal Fibroblasts, RAW 264.7 macrophages, C2C12 myotubes)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Inflammatory stimulant (e.g., TNF-α/IFN-γ, LPS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Protocol:

  • Culture cells in a suitable incubator (e.g., 37°C, 5% CO2).

  • Seed cells into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 30, 60, 120 µM) for a specified duration (e.g., 2 hours).

  • Following this compound pre-treatment, add the inflammatory stimulant (e.g., 10 ng/mL TNF-α/IFN-γ or 1 µg/mL LPS) to the culture medium.

  • Incubate the cells for the desired time period (e.g., 12 or 24 hours) to allow for the induction of inflammatory and oxidative stress responses.

  • After incubation, harvest the cells for downstream analysis (e.g., Western blotting, RT-PCR) or collect the supernatant for cytokine analysis (e.g., ELISA).

Western Blot Analysis

This protocol outlines the steps for detecting changes in protein expression and phosphorylation states of key signaling molecules.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Wash the treated cells with ice-cold PBS and lyse them using the appropriate lysis buffer. For Nrf2 translocation, use a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on polyacrylamide gels (e.g., 10%).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (RT-PCR)

This protocol is for measuring changes in the mRNA expression levels of target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target genes and a housekeeping gene like GAPDH or β-actin)

  • Real-time PCR system

Protocol:

  • Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix in a real-time PCR system.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for quantifying the concentration of secreted cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

  • Cell culture supernatant

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from the treated cells.

  • Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit.

  • Briefly, this involves adding the supernatant and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow for studying the effects of this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation ROS ROS ROS->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes HO-1, NQO1 ARE->Antioxidant_Enzymes Upregulation Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPK_p p-ERK, p-JNK, p-p38 This compound->MAPK_p Inhibits IKK IKK This compound->IKK Inhibits Stimulant Inflammatory Stimulant (e.g., TNF-α/IFN-γ, LPS) Stimulant->MAPK_p Stimulant->IKK MAPK_p->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB p65 IkBa_p->NFkB Releases Inflammatory_Genes Pro-inflammatory Cytokines & Mediators NFkB->Inflammatory_Genes Translocation & Upregulation Cytoplasm Cytoplasm Nucleus Nucleus Experimental_Workflow Start Cell Seeding Fucosterol_Treatment This compound Pre-treatment Start->Fucosterol_Treatment Stimulation Inflammatory Stimulation Fucosterol_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvesting Harvest Cells & Supernatant Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Western_Blot Western Blot (Protein Expression & Phosphorylation) Analysis->Western_Blot RT_PCR RT-PCR (mRNA Expression) Analysis->RT_PCR ELISA ELISA (Cytokine Secretion) Analysis->ELISA End Data Analysis & Interpretation Western_Blot->End RT_PCR->End ELISA->End

References

Application Notes: Fucosterol as a Multi-Target Agent for Alzheimer's Disease and Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) peptides forming senile plaques, the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs), chronic neuroinflammation, and a deficit in cholinergic neurotransmission. Fucosterol, a phytosterol predominantly found in brown algae, has emerged as a promising multi-target therapeutic candidate for AD. It exhibits a range of bioactivities, including cholinesterase inhibition, anti-inflammatory effects, and modulation of Aβ pathology, making it a valuable tool for researchers in neurodegeneration and drug development.

Mechanisms of Action

This compound's neuroprotective effects are attributed to its ability to intervene at multiple points in the AD pathological cascade.

  • Cholinesterase Inhibition: A key strategy in symptomatic AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that degrade acetylcholine. This compound has been shown to inhibit both AChE and BChE in a dose-dependent manner.[1][2] Kinetic studies suggest that this compound acts as a non-competitive inhibitor of AChE.[3][4]

  • Anti-Neuroinflammatory Effects: Microglial activation and the subsequent release of pro-inflammatory mediators contribute significantly to neuronal damage in AD.[1] this compound demonstrates potent anti-inflammatory properties by significantly inhibiting the production of cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as nitric oxide (NO) and prostaglandin E2 (PGE2) in microglia stimulated by lipopolysaccharide (LPS) or Aβ.

  • Modulation of Amyloid-β Pathology: this compound interferes with the amyloid cascade at several levels. It has been shown to inhibit the aggregation of Aβ1-42, a critical step in plaque formation. In vitro studies using thioflavin T (ThT) fluorescence and atomic force microscopy have confirmed that this compound can reduce the formation of Aβ oligomers. Furthermore, this compound can protect neuronal cells from Aβ-induced toxicity by reducing the expression of amyloid precursor protein (APP) mRNA and lowering intracellular Aβ levels. Some studies also suggest it may inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production.

  • Activation of Neuroprotective Signaling Pathways: this compound has been observed to promote neuronal survival by activating pro-survival signaling pathways. Notably, it can activate the PI3K/Akt pathway, which plays a crucial role in protecting neurons from apoptosis and promoting cell survival. Activated Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation, suggesting a potential role for this compound in mitigating tau pathology.

Visualizing this compound's Mechanisms in Alzheimer's Disease

cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Fucosterol_Action This compound's Therapeutic Actions A_Beta Aβ Aggregation & Plaque Formation Neuroinflammation Neuroinflammation Cholinergic_Deficit Cholinergic Deficit Oxidative_Stress Oxidative Stress & Neuronal Death This compound This compound Inhibit_Aggregation Inhibits Aβ Aggregation This compound->Inhibit_Aggregation Reduce_Inflammation Reduces Pro-inflammatory Mediators (TNF-α, IL-6) This compound->Reduce_Inflammation Inhibit_Cholinesterase Inhibits AChE & BChE This compound->Inhibit_Cholinesterase Activate_PI3K_Akt Activates PI3K/Akt Pathway This compound->Activate_PI3K_Akt Inhibit_Aggregation->A_Beta Inhibits Reduce_Inflammation->Neuroinflammation Suppresses Inhibit_Cholinesterase->Cholinergic_Deficit Ameliorates Activate_PI3K_Akt->Oxidative_Stress Protects Against

Caption: this compound's multi-target approach against AD pathology.

Quantitative Data Summary

Table 1: Cholinesterase Inhibitory Activity of this compound

EnzymeThis compound Concentration% InhibitionIC₅₀Kinetic Parameters (for AChE)Reference
AChE 56 µM20.71%29.81 ± 1.12 μMVmax: 0.015 (ΔA/h)
112 µM27.42%Km: 6.399 (1/[ACh] mM⁻¹)
BChE 56 µM17.53%45.67 ± 1.08 μM-
112 µM28.75%-

Table 2: Anti-Neuroinflammatory Effects of this compound in Aβ-induced Microglial Cells

MediatorThis compound Pretreatment% Reduction vs. Aβ-induced controlReference
IL-6 0.2 µM86%
TNF-α 0.2 µM89%

Table 3: Neuroprotective Effects of this compound in SH-SY5Y Cells

ParameterThis compound PretreatmentEffectReference
APP mRNA levels 10 and 20 µMReduced
Intracellular Aβ levels 10 and 20 µMDecreased
Neuroglobin (Ngb) mRNA levels 10 and 20 µMUpregulated

Signaling Pathway Analysis

This compound promotes neuronal survival by modulating the PI3K/Akt/GSK-3β signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. In the context of AD, its dysregulation leads to increased tau hyperphosphorylation and neuronal apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival & Growth Akt->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (NFTs) Tau->pTau

Caption: this compound's activation of the PI3K/Akt survival pathway.

Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman colorimetric method to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (dissolved in DMSO)

  • Galanthamine (Positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of this compound (e.g., 1-200 µM). Include wells for a negative control (DMSO vehicle) and a positive control (Galanthamine).

  • Enzyme Addition: Add 50 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of DTNB solution to each well, followed by 75 µL of the substrate ATCI.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (yellow 5-thio-2-nitrobenzoate anion) is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the negative control.

    • % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

A 1. Prepare Reagents (AChE, DTNB, ATCI) B 2. Plate this compound & Controls in 96-well plate A->B C 3. Add AChE Enzyme B->C D 4. Pre-incubate (15 min, 25°C) C->D E 5. Add DTNB & ATCI (Substrate) D->E F 6. Measure Absorbance (412 nm) E->F G 7. Calculate % Inhibition F->G

Caption: Workflow for the in vitro AChE inhibition assay.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol measures the effect of this compound on the kinetics of Aβ fibril formation.

Materials:

  • Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • This compound (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • Black, clear-bottom 96-well plate

  • Fluorometric plate reader

Procedure:

  • Aβ Preparation: Prepare an Aβ monomer stock solution by dissolving lyophilized Aβ1-42 in HFIP, evaporating the HFIP, and resuspending in DMSO. Dilute to the final working concentration in phosphate buffer.

  • Assay Setup: In a black 96-well plate, add Aβ solution to each well. Add varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • ThT Measurement: At specified time points (e.g., every 30 minutes for 24-48 hours), add ThT solution to the wells.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. Compare the curves for this compound-treated samples to the control to determine the inhibitory effect on Aβ aggregation.

Protocol 3: Determination of Nitric Oxide (NO) Production in Microglia

This protocol uses the Griess test to quantify NO production, an indicator of neuroinflammation.

Materials:

  • C8-B4 or BV-2 microglial cell line

  • Lipopolysaccharide (LPS) or Aβ1-42 peptide for stimulation

  • This compound

  • Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in H₂O)

  • Sodium nitrite (for standard curve)

  • Cell culture medium and supplements

  • 96-well plate

Procedure:

  • Cell Seeding: Seed microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pretreatment: Treat the cells with various concentrations of this compound for 4 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or Aβ (e.g., 2 µM) to the wells (excluding the unstimulated control).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

References

Fucosterol as a Substrate for Enzyme-Catalyzed Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol, a phytosterol predominantly found in brown algae, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] However, its poor solubility in both aqueous and lipid-based formulations can limit its bioavailability and therapeutic application. Enzyme-catalyzed synthesis offers a powerful and specific approach to modify this compound's structure, leading to the generation of novel derivatives with enhanced physicochemical properties and potentially improved biological efficacy. This document provides detailed application notes and protocols for the use of this compound as a substrate in various enzyme-catalyzed reactions, including esterification, glycosylation, and hydroxylation.

Enzymatic Modification of this compound: An Overview

Enzymatic reactions provide a green and highly selective alternative to traditional chemical synthesis. For a sterol like this compound, key enzymatic modifications target the hydroxyl group at the C-3 position and the double bond in the side chain. These modifications can significantly alter the molecule's polarity, solubility, and biological activity.

Key Enzymatic Reactions for this compound Modification:

  • Esterification: Lipase-catalyzed esterification of the C-3 hydroxyl group with fatty acids produces this compound esters. This modification increases the lipophilicity of this compound, enhancing its incorporation into lipid-based delivery systems and potentially improving its absorption.

  • Glycosylation: Glycosyltransferases can attach sugar moieties to the C-3 hydroxyl group, forming this compound glycosides. This process increases the water solubility of this compound, which can be advantageous for certain pharmaceutical formulations.

  • Hydroxylation: Hydroxylases, often from microbial sources, can introduce additional hydroxyl groups at various positions on the this compound backbone. This can lead to the synthesis of novel polyhydroxylated sterols with potentially unique biological activities.

Application Note 1: Lipase-Catalyzed Esterification of this compound

Objective

To synthesize this compound esters by reacting this compound with a fatty acid using a lipase catalyst. This protocol is adaptable for various fatty acids to produce a range of this compound esters with different properties.

Principle

Lipases are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments. The reaction involves the condensation of the C-3 hydroxyl group of this compound with the carboxyl group of a fatty acid, releasing a molecule of water. Immobilized lipases are often preferred as they can be easily recovered and reused, simplifying downstream processing. Candida rugosa lipase (CRL) has been shown to be effective for the esterification of phytosterols.[2][3]

Experimental Protocol

Materials:

  • This compound (≥98% purity)

  • Fatty acid (e.g., oleic acid, lauric acid, linoleic acid)

  • Immobilized Candida rugosa lipase (CRL)

  • Organic solvent (e.g., n-hexane, isooctane, toluene)

  • Molecular sieves (3Å, activated)

  • Phosphate buffer (pH 7.0)

  • Ethanol

  • Equipment: Magnetic stirrer with heating, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), high-performance liquid chromatography (HPLC) system.

Procedure:

  • Reaction Setup:

    • In a screw-capped flask, dissolve this compound (e.g., 1 mmol) and the chosen fatty acid (e.g., 2 mmol, for a 1:2 molar ratio) in an appropriate volume of organic solvent (e.g., 10 mL of n-hexane).

    • Add immobilized Candida rugosa lipase (e.g., 10% w/w of total substrates).

    • To remove water formed during the reaction and shift the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture.

  • Incubation:

    • Seal the flask and place it on a magnetic stirrer with heating.

    • Incubate the reaction at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 200 rpm) for a specified duration (e.g., 24-48 hours).[2]

  • Monitoring the Reaction:

    • Periodically (e.g., every 8 hours), take a small aliquot of the reaction mixture to monitor the progress by TLC. Use a suitable solvent system (e.g., hexane:ethyl acetate 9:1 v/v) to separate the this compound ester from the unreacted this compound and fatty acid.

    • For quantitative analysis, HPLC can be used to determine the conversion rate.

  • Product Isolation and Purification:

    • Once the reaction is complete (as determined by TLC or HPLC), stop the reaction by filtering off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and stored for reuse.

    • Evaporate the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound ester.

  • Characterization:

    • Confirm the structure of the purified this compound ester using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary (Adapted from Phytosterol Esterification Studies)
EnzymeFatty AcidMolar Ratio (Sterol:Acid)SolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Candida rugosa lipaseLauric Acid1:2[Bmim]PF6/Tween20/H2O504895.1[2]
Candida rugosa lipaseOleic Acid1:2.3Isooctane50296.8 (conversion)
Candida sp. 99-125 (immobilized)Oleic Acid1:1Iso-octane452493.4 (esterified)
Candida rugosa lipaseConjugated Linoleic Acid1:1 (stepwise addition)Solvent-free50-60->90% consumption of CLA

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Isolation dissolve Dissolve this compound & Fatty Acid in Organic Solvent add_enzyme Add Immobilized Lipase dissolve->add_enzyme add_sieves Add Molecular Sieves add_enzyme->add_sieves incubate Incubate with Stirring at Controlled Temperature add_sieves->incubate Start Reaction monitor Monitor Reaction Progress (TLC/HPLC) incubate->monitor filter Filter to Remove Enzyme monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for lipase-catalyzed esterification of this compound.

Application Note 2: Glycosylation of this compound using UDP-Glycosyltransferases

Objective

To synthesize this compound glycosides by reacting this compound with an activated sugar donor, such as UDP-glucose, catalyzed by a UDP-glycosyltransferase (UGT).

Principle

UGTs are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor to an acceptor molecule. This reaction can improve the aqueous solubility and modify the biological activity of hydrophobic compounds like this compound. The selection of the specific UGT is crucial as they exhibit substrate specificity.

Experimental Protocol (General Approach)

Materials:

  • This compound

  • UDP-glucose (or other UDP-activated sugars)

  • A selected UDP-glycosyltransferase (e.g., from plant or microbial sources)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5)

  • DMSO (for dissolving this compound)

  • UDP-Glo™ Glycosyltransferase Assay kit (Promega) or similar for activity screening

  • Equipment: Thermomixer, centrifuge, HPLC system, LC-MS system.

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of UDP-glucose in the reaction buffer.

    • Prepare the UGT enzyme in the reaction buffer.

  • Enzyme Activity Assay (Screening):

    • To screen for suitable UGTs, a high-throughput assay can be employed to detect the formation of UDP, a byproduct of the glycosylation reaction.

    • In a microplate, combine the reaction buffer, this compound solution, UGT enzyme, and initiate the reaction by adding UDP-glucose.

    • Incubate at the optimal temperature for the enzyme (e.g., 30-37°C).

    • After a set time, measure the amount of UDP formed using a detection reagent that generates a fluorescent or luminescent signal.

  • Preparative Scale Synthesis:

    • Once an active UGT is identified, scale up the reaction.

    • In a reaction vessel, combine the reaction buffer, this compound (added from the DMSO stock to a final DMSO concentration that does not inhibit the enzyme, typically <5%), and the UGT enzyme.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate at the optimal temperature with gentle agitation for an extended period (e.g., 12-24 hours).

  • Product Isolation and Purification:

    • Stop the reaction by adding a quenching solvent like methanol or by heat inactivation.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing the this compound glycoside can be purified using preparative HPLC with a C18 column.

  • Characterization:

    • Confirm the identity of the this compound glycoside by LC-MS and NMR analysis.

Application Note 3: Microbial Hydroxylation of this compound

Objective

To produce hydroxylated this compound derivatives through biotransformation using whole-cell microbial cultures.

Principle

Certain microorganisms, particularly fungi and bacteria, possess cytochrome P450 monooxygenases and other hydroxylating enzymes that can introduce hydroxyl groups onto steroid skeletons with high regio- and stereoselectivity. This whole-cell biotransformation approach avoids the need for enzyme purification and cofactor regeneration.

Experimental Protocol (General Approach)

Materials:

  • This compound

  • Selected microbial strain known for steroid hydroxylation (e.g., Aspergillus, Bacillus, Rhizopus species)

  • Appropriate culture medium for the selected microorganism

  • Organic solvent for this compound dissolution (e.g., ethanol, DMSO)

  • Equipment: Shaking incubator, centrifuge, solvent extraction apparatus, TLC, HPLC, GC-MS.

Procedure:

  • Microorganism Cultivation:

    • Inoculate the selected microorganism into a suitable liquid culture medium.

    • Grow the culture in a shaking incubator under optimal conditions (temperature, agitation) until it reaches the desired growth phase (e.g., early stationary phase).

  • Substrate Addition:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

    • Add the this compound solution to the microbial culture. The final concentration of the solvent should be low to avoid toxicity to the cells.

  • Biotransformation:

    • Continue the incubation of the culture with the added this compound for a period ranging from 24 to 120 hours.

    • Monitor the transformation by periodically taking samples, extracting the steroids, and analyzing them by TLC or HPLC.

  • Extraction of Products:

    • After the incubation period, separate the microbial biomass from the culture broth by centrifugation or filtration.

    • Extract the steroids from both the culture broth and the microbial cells using an appropriate organic solvent (e.g., ethyl acetate, chloroform).

  • Purification and Characterization:

    • Combine the organic extracts and evaporate the solvent.

    • Purify the hydroxylated this compound derivatives from the crude extract using column chromatography or preparative HPLC.

    • Characterize the structure of the products using spectroscopic methods such as MS and NMR.

Signaling Pathways Modulated by this compound and its Derivatives

The biological activity of this compound and its synthesized derivatives can be attributed to their modulation of key cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Akt/mTOR/FoxO3α Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and protein synthesis. This compound has been shown to activate the PI3K/Akt pathway, which in turn stimulates mTOR and inhibits FoxO3α. This can promote muscle protein synthesis and attenuate muscle atrophy.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates FoxO3a FoxO3α Akt->FoxO3a inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis promotes Protein_Degradation Protein Degradation FoxO3a->Protein_Degradation promotes

Caption: this compound's modulation of the Akt/mTOR/FoxO3α pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines. This anti-inflammatory effect is a significant aspect of its therapeutic potential.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

References

Unlocking the Therapeutic Potential of Fucosterol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol abundant in brown algae, has emerged as a promising natural compound for the development of novel therapeutic agents. Its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, have garnered significant interest in the pharmaceutical and nutraceutical industries. This document provides detailed application notes and experimental protocols to guide researchers in the exploration and development of this compound-based drug candidates.

Extraction and Purification of this compound from Brown Algae

The initial and critical step in this compound research is its efficient extraction and purification from natural sources, primarily brown seaweeds.

Optimized Extraction Protocol

An optimized protocol for extracting this compound from dried brown algae, such as Sargassum fusiforme, involves the use of ethanol as a solvent.[1]

Materials:

  • Dried and powdered brown algae (particle size < 200 mesh)

  • 90% Ethanol

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Combine the powdered algae with 90% ethanol at a sample weight to solvent volume ratio of 1:20.

  • Perform ultrasonication for 15-30 minutes to disrupt the cell walls and enhance extraction efficiency.

  • Incubate the mixture at 60°C for 4 hours with continuous stirring.

  • Separate the solid residue by filtration.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Purification by Chromatography

Purification of this compound from the crude extract is typically achieved using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel

  • Solvent system (e.g., n-hexane and ethyl acetate)

  • Glass column for chromatography

  • Fraction collector

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane.

  • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

  • Pool the fractions containing pure this compound and evaporate the solvent to obtain purified this compound crystals. High-purity this compound can also be obtained using techniques like high-speed countercurrent chromatography (HSCCC).[2]

In Vitro Bioactivity Screening Protocols

A battery of in vitro assays is essential to characterize the therapeutic potential of this compound and its derivatives.

Anticancer Activity: Cytotoxicity and Cell Cycle Analysis

This compound has demonstrated significant anticancer properties against various cancer cell lines.[3][4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 1x10^6 cells/well and incubate for 12 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO) for 48-72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 500 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit the growth of 50% of the cells.

Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates (2x10^5 cells/well) and treat with different concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at 37°C.

  • Analyze the DNA content of the cells using a flow cytometer.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This compound can suppress inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Principle: This assay measures the amount of nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Neuroprotective Activity: Amyloid-β Induced Toxicity Assay

This compound has shown potential in protecting neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by Aβ peptides.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium

  • This compound

  • Amyloid-β (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42)

  • MTT solution

  • 96-well plates

Protocol:

  • Differentiate SH-SY5Y cells into a neuronal phenotype.

  • Pre-treat the differentiated cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Expose the cells to a neurotoxic concentration of Aβ peptide for 24-48 hours.

  • Assess cell viability using the MTT assay as described in section 2.1.1. An increase in cell viability in this compound-treated cells compared to Aβ-only treated cells indicates a neuroprotective effect.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound against various cancer cell lines, providing a basis for comparative analysis and selection of appropriate models for further studies.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer40
A549Lung Cancer15 - 125
SK-LU-1Lung Cancer15
SNU-5Gastric Cancer125
PC-3Prostate Cancer125
MCF-7Breast Cancer125
MiaPaca-2Pancreatic Cancer250
T47DBreast Cancer27.94 µg/mL
HT29Colon Cancer70.41 µg/mL
HL-60Promyelocytic Leukemia7.8 µg/mL

Synthesis and Screening of this compound Derivatives

To enhance the therapeutic efficacy and pharmacokinetic properties of this compound, the synthesis and screening of its derivatives are crucial steps in the drug development pipeline.

General Synthesis Strategy

This compound's structure offers several sites for chemical modification, including the C3-hydroxyl group and the double bonds in the sterol core and side chain. Derivatives can be synthesized through reactions such as esterification, etherification, and hydrogenation. A general workflow for synthesizing and screening this compound derivatives is outlined below.

G This compound This compound Modification Chemical Modification (e.g., Esterification, Hydrogenation) This compound->Modification Derivatives This compound Derivatives Modification->Derivatives Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Derivatives->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Workflow for this compound Derivative Development.

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is vital for targeted drug design and development.

Anti-inflammatory Signaling

This compound mitigates inflammation primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits TLR4->MAPK TLR4->NFkB Inflammation Inflammatory Response (NO, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation

This compound's Anti-inflammatory Mechanism.
Antioxidant and Cytoprotective Signaling

This compound enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.

G OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 This compound This compound This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 Induces transcription of Cytoprotection Cytoprotection HO1->Cytoprotection G This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

References

Troubleshooting & Optimization

Technical Support Center: Fucosterol Extraction from Macroalgae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fucosterol extraction from macroalgae.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete cell wall disruption: The macroalgae's rigid cell walls may not be sufficiently broken down, preventing the solvent from accessing the intracellular this compound.Ensure the dried macroalgae is ground into a fine powder (particle size below 200 mesh is recommended).[1][2] Consider incorporating a pre-treatment step like ultrasonication for 15-30 minutes to enhance cell wall disruption.[1][2]
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound solubility.This compound is soluble in organic solvents like ethanol, methanol, and chloroform.[3] For conventional extraction, 90-95% ethanol is often effective. A chloroform-methanol mixture (2:3 v/v) has also been shown to yield high amounts of this compound.
Suboptimal extraction parameters: Factors such as temperature, extraction time, and the solvent-to-sample ratio can significantly impact yield.Optimize extraction conditions. For example, a study on Sargassum fusiforme found optimal conditions to be extraction at 60°C for 4 hours with a 1:20 sample weight to solvent volume ratio using 90% alcohol.
Degradation of this compound: this compound can be sensitive to light and heat.Conduct the extraction and subsequent processing steps away from direct light and avoid excessively high temperatures, especially during solvent evaporation (not exceeding 70-80°C).
Impure this compound Extract Co-extraction of other lipids and pigments: The initial extraction will inevitably pull out other soluble compounds from the macroalgae, such as fatty acids, chlorophyll, and other sterols.The crude extract should be partitioned using solvent fractionation. Further purification can be achieved through silica gel column chromatography. A gradient elution with a mixture of solvents of increasing polarity is often used.
Presence of saponifiable lipids: Fatty acid esters can be present in the extract.Perform a saponification step using an alcoholic solution of a strong base like KOH to hydrolyze the esters. The unsaponifiable matter, which contains the this compound, can then be extracted.
Difficulty with Solvent Removal High boiling point of the solvent: Some solvents require high temperatures for evaporation, which can degrade this compound.Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.
This compound Crystallization Issues Impurities hindering crystal formation: The presence of other compounds can interfere with the crystallization process.Ensure the this compound fraction is sufficiently pure before attempting crystallization. Repeated chromatography may be necessary.
Inappropriate crystallization solvent or conditions: The choice of solvent and the crystallization temperature are crucial.Ethanol is a commonly used and non-toxic solvent for this compound crystallization. The purified this compound should be dissolved in a minimal amount of hot ethanol to create a near-saturated solution, which is then allowed to cool slowly, often at a low temperature (e.g., <4°C), to promote the formation of needle-like crystals.

Frequently Asked Questions (FAQs)

Q1: Which macroalgae species are the best sources of this compound?

Brown macroalgae (Phaeophyceae) generally contain higher concentrations of this compound compared to red or green algae. Species from the genera Sargassum, Ecklonia, Fucus, Laminaria, and Undaria are frequently cited as good sources.

Q2: What are the main methods for extracting this compound from macroalgae?

The primary methods include:

  • Conventional Solvent Extraction: This involves soaking the dried, powdered macroalgae in an organic solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt the algal cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and macroalgae, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is considered a "green" technology.

  • Enzyme-Assisted Extraction (EAE): Involves the use of enzymes to break down the algal cell wall, facilitating the release of intracellular components.

Q3: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. 1H-NMR can also be used for quantification.

Q4: What is the purpose of saponification in the extraction protocol?

Saponification is a chemical process that converts fats and oils (triacylglycerols) into glycerol and fatty acid salts (soap) by treating them with a strong alkali, such as potassium hydroxide (KOH). In this compound extraction, this step is used to remove unwanted saponifiable lipids from the crude extract, leaving the non-saponifiable this compound in the mixture for further purification.

Q5: How can I confirm the identity and purity of my extracted this compound?

The identity and structure of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) and Mass Spectrometry (MS). Purity can be assessed by HPLC, and a narrow melting point range (typically around 113-114°C for high-purity this compound) is also a good indicator.

Data on this compound Extraction Yields

The following tables summarize quantitative data from various studies on this compound extraction.

Table 1: Comparison of this compound Yields from Different Macroalgae Species

Macroalgae SpeciesExtraction MethodSolventThis compound Content (mg/g of extract or dry weight)Reference
Desmarestia tabacoides70% Ethanol Extraction70% Ethanol81.67 mg/g
Agarum clathratum70% Ethanol Extraction70% Ethanol78.70 mg/g
Fucus vesiculosusSupercritical CO2 ExtractionSupercritical CO28.06% of extract
Undaria pinnatifidaMicrowave-Assisted ExtractionNot specified13 mg from 15g
Sargassum fusiformeMicrowave-Assisted ExtractionNot specified4.6 mg from 15g
HijikiUltrasound-Assisted ExtractionCHCl3-MeOH (2:3)1.598 ± 0.047 mg/g DW

Table 2: Impact of Extraction Method on this compound Yield from Hijiki

Extraction MethodTotal Sterols (mg/g DW)This compound (mg/g DW)Reference
Optimized Ultrasound-Assisted Extraction2.642 ± 0.0461.598 ± 0.047
Modified Folch's Method1.887 ± 0.0771.258 ± 0.106
95% Ethanol-Based Method0.849 ± 0.0470.499 ± 0.040

Experimental Protocols

Protocol 1: Conventional Solvent Extraction with Purification

This protocol provides a general methodology for this compound extraction and purification.

  • Preparation of Macroalgae:

    • Thoroughly wash the fresh macroalgae with tap water to remove sand and other impurities.

    • Air-dry the macroalgae at room temperature until it is brittle.

    • Grind the dried macroalgae into a fine powder (particle size <200 mesh) using a laboratory pulverizer.

  • Extraction:

    • Macerate the algal powder in 95% ethanol at a sample-to-solvent ratio of 1:10 to 1:20 (w/v).

    • For enhanced extraction, perform ultrasonication for 15-30 minutes.

    • Soak the mixture for 12-24 hours at a temperature between room temperature and 60°C.

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and concentrate the extract under reduced pressure at a temperature not exceeding 70°C.

  • Purification by Column Chromatography:

    • Mix the concentrated extract with silica gel.

    • Prepare a silica gel chromatography column and load the sample mixture.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (or a similar non-polar solvent mixture), starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor them for the presence of sterols using a suitable method (e.g., thin-layer chromatography with a sulfuric acid spray reagent).

  • Saponification and Decolorization (Optional but Recommended):

    • Combine the this compound-containing fractions and adjust the pH to 9-11 with a dilute alkaline solution.

    • Heat at 45-60°C for 20-30 minutes to saponify interfering lipids.

    • Neutralize the solution and collect the organic phase.

    • Add activated charcoal to the organic phase and heat at 45-60°C to decolorize.

    • Filter to remove the charcoal and evaporate the solvent.

  • Crystallization:

    • Dissolve the purified, solid this compound in a minimal amount of hot ethanol (>85% concentration).

    • Allow the solution to cool slowly at a temperature below 4°C to induce crystallization.

    • Collect the white, needle-like crystals by filtration and dry them.

Visualizations

Fucosterol_Extraction_Workflow General Workflow for this compound Extraction A Macroalgae Collection & Drying B Grinding to Fine Powder A->B Preparation C Solvent Extraction (e.g., Ethanol, UAE, MAE) B->C Extraction D Filtration & Concentration C->D Separation E Crude Extract D->E F Purification (Silica Gel Chromatography) E->F Purification G Saponification (Optional) F->G Refinement H Crystallization G->H I Pure this compound H->I Isolation Troubleshooting_Low_Yield Troubleshooting Low this compound Yield Start Low this compound Yield Q1 Is the macroalgae finely ground? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the extraction solvent optimal? A1_Yes->Q2 Sol1 Grind to <200 mesh powder. Consider ultrasonication. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are extraction parameters optimized? (Temp, Time, Ratio) A2_Yes->Q3 Sol2 Use 90-95% Ethanol or CHCl3-MeOH (2:3). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Optimize parameters. (e.g., 60°C, 4h, 1:20 ratio) A3_No->Sol3 Sol3->End

References

Technical Support Center: Overcoming Fucosterol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of fucosterol.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common solvents?

This compound is a lipophilic compound, exhibiting poor solubility in aqueous solutions while being soluble in organic solvents. Its solubility in ethanol is approximately 16.67 mg/mL, and in dimethylformamide (DMF), it is around 1 mg/mL.[1][2] In contrast, its solubility in water is significantly lower, with studies on similar phytosterols reporting values as low as 0.022 mg/mL.[3]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

The main approaches to improve the water solubility of this compound involve increasing its dispersibility and effective concentration in aqueous media. These methods include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules to form water-soluble inclusion complexes.

  • Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.

  • Solid Dispersion: Dispersing this compound in a hydrophilic solid carrier to improve its wettability and dissolution.

Q3: How much can I expect the aqueous solubility of this compound to increase with these methods?

The degree of solubility enhancement is dependent on the chosen method and formulation parameters. The following table summarizes representative data, some of which are based on studies of structurally similar phytosterols and related compounds due to the limited availability of direct quantitative data for this compound with all methods.

Data Presentation: this compound Solubility Enhancement

MethodCarrier/SystemThis compound ConcentrationResulting Aqueous SolubilityFold Increase (Approx.)Reference
Baseline WaterN/A~0.022 mg/mL1[3]
Cyclodextrin Complexation 2-Hydroxypropyl-β-CyclodextrinVariesEstimated > 10 mg/mL> 450Analogous to Fucoxanthin[4]
Liposomal Encapsulation Phospholipid VesiclesVariesFormulation dependent-
Solid Dispersion Nicotinamide20:1 (PS:Nic)1.536 mg/mL~70
Co-solvency EthanolN/A16.67 mg/mL> 750

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key solubilization techniques and troubleshooting guidance for common issues.

This compound-Cyclodextrin Inclusion Complex Formation

Objective: To prepare a water-soluble this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like ethanol.

    • Prepare an aqueous solution of HP-β-CD (e.g., 100 mM).

  • Complexation:

    • Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal:

    • If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Lyophilization:

    • Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Solubility Determination:

    • Dissolve the lyophilized powder in water and determine the this compound concentration using a validated analytical method, such as HPLC.

Troubleshooting Guide:

IssuePossible CauseSolution
Low complexation efficiency Incorrect molar ratio; Insufficient stirring time.Optimize the this compound:HP-β-CD molar ratio (e.g., 1:1, 1:2, 1:5); Increase stirring time to 72 hours.
Precipitation during storage Complex dissociation; Supersaturation.Store the complex solution at 4°C; Avoid high concentrations that exceed the complex's solubility limit.

Workflow Diagram:

Fucosterol_Cyclodextrin_Workflow This compound This compound in Ethanol Mixing Mix & Stir (24-48h) This compound->Mixing HPBCD HP-β-CD in Water HPBCD->Mixing Evaporation Rotary Evaporation Mixing->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Complex This compound-HP-β-CD Complex Lyophilization->Complex Analysis Solubility Analysis (HPLC) Complex->Analysis

This compound-Cyclodextrin Complexation Workflow
This compound Liposome Preparation via Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to improve its aqueous dispersibility.

Experimental Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 1:10 this compound to phospholipid.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. The volume of the buffer will determine the final lipid concentration.

    • This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol).

Troubleshooting Guide:

IssuePossible CauseSolution
Low encapsulation efficiency Poor lipid film formation; Inefficient hydration.Ensure complete solvent removal for a uniform film; Hydrate above the lipid's phase transition temperature.
Liposome aggregation Low surface charge; Improper storage.Use a charged phospholipid in the formulation; Store at 4°C and avoid freezing.

Workflow Diagram:

Fucosterol_Liposome_Workflow Lipids This compound & Phospholipids in Chloroform Film Thin-Film Formation (Rotary Evaporation) Lipids->Film Hydration Hydration with Aqueous Buffer Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Sizing Size Reduction (Sonication/Extrusion) MLV->Sizing LUV Unilamellar Vesicles (LUVs) Sizing->LUV Purification Purification LUV->Purification Characterization Characterization (DLS, HPLC) Purification->Characterization

This compound Liposome Preparation Workflow
This compound Solid Dispersion Preparation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Experimental Protocol:

  • Solvent Evaporation Method:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or nicotinamide) in a common solvent like ethanol.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid mass is the solid dispersion.

  • Milling and Sieving:

    • Grind the solid dispersion to a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization:

    • Analyze the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the this compound in the dispersion.

    • Perform dissolution studies to compare the release profile of the solid dispersion with that of pure this compound.

Troubleshooting Guide:

IssuePossible CauseSolution
Crystallization of this compound Incompatible carrier; Incorrect drug-to-carrier ratio.Screen different carriers; Optimize the drug-to-carrier ratio to ensure molecular dispersion.
Slow dissolution rate Incomplete amorphization; Large particle size.Ensure complete solvent removal; Mill the solid dispersion to a smaller particle size.

Logical Relationship Diagram:

Fucosterol_Solid_Dispersion_Logic cluster_input Inputs cluster_process Process cluster_output Output cluster_result Result This compound This compound (Crystalline) Dissolution Increased Dissolution Rate This compound->Dissolution Carrier Hydrophilic Carrier Carrier->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation SolidDispersion Solid Dispersion (Amorphous this compound) Evaporation->SolidDispersion SolidDispersion->Dissolution Solubility Enhanced Aqueous Solubility SolidDispersion->Solubility

Logic of this compound Solid Dispersion

References

Technical Support Center: Optimizing HPLC for Fucosterol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the separation and analysis of fucosterol using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common starting point for this compound analysis is using a reversed-phase HPLC method. This compound is a non-polar compound, making it well-suited for separation on a C18 column. A typical setup involves an isocratic mobile phase of methanol and acetonitrile, with UV detection around 205 nm.[1]

Q2: How should I prepare this compound samples from natural sources like seaweed?

A2: Sample preparation is crucial for accurate this compound quantification. A general procedure involves extraction followed by saponification to remove interfering fatty acids.[2] First, the dried sample is extracted using a solvent such as 70% ethanol or a chloroform-methanol mixture.[3][4] The resulting extract is then saponified by refluxing with an ethanolic potassium hydroxide (KOH) solution. Finally, the non-saponifiable fraction containing this compound is extracted with a non-polar solvent like hexane.[1]

Q3: What is the optimal detection wavelength for this compound?

A3: this compound lacks a strong chromophore, which can make UV detection challenging. The most commonly used wavelength is around 205 nm, where many sterols exhibit some absorbance. Some studies have also reported detection at 220 nm. For improved sensitivity, derivatization of the this compound molecule to introduce a UV-active group can be considered.

Q4: Can I use a gradient elution method for this compound separation?

A4: While isocratic elution is often sufficient and provides stable baselines, a gradient method can be useful if your sample contains compounds with a wide range of polarities. A gradient can help to elute more strongly retained impurities and shorten the analysis time. However, it may also lead to baseline drift, which requires careful mobile phase preparation and a stable detector.

Q5: What are the expected validation parameters for a this compound HPLC method?

A5: A validated HPLC method for this compound should demonstrate good linearity, accuracy, and precision. For example, one study reported a linearity with a correlation coefficient (R²) of 0.9998. The limit of detection (LOD) and limit of quantification (LOQ) were found to be 3.20 µg/mL and 9.77 µg/mL, respectively. The precision, measured as the relative standard deviation (RSD), was 1.07%, and the accuracy was within 90–110%.

HPLC Parameter Summary

The following tables summarize typical HPLC parameters and method validation data for this compound analysis based on published literature.

Table 1: Typical HPLC Parameters for this compound Separation

ParameterCondition 1Condition 2
Column Kromasil 100 C18 (15 x 0.4 cm, 5 µm)Not Specified (250 x 4.6 mm, 2.6 µm)
Mobile Phase Methanol:Acetonitrile (30:70 v/v)Acetonitrile and Water
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30°CNot Specified
Detection UV at 205 nmUV at 210 nm
Retention Time Not Specified8.5 min

Table 2: Example Method Validation Data for this compound

ParameterValue
Linearity (R²) 0.9998
LOD 3.20 µg/mL
LOQ 9.77 µg/mL
Precision (RSD) 1.07%
Accuracy 90–110%

Experimental Protocols

Protocol 1: Sample Preparation from Seaweed

This protocol describes a general method for extracting and preparing this compound from dried seaweed samples.

  • Extraction:

    • Grind the dried seaweed sample into a fine powder.

    • Extract the powder with a suitable solvent (e.g., 70% ethanol or a 2:3 chloroform-methanol mixture) using a technique like sonication or reflux.

    • Filter the extract to remove solid particles.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Saponification:

    • Dissolve the crude extract in a 1 M solution of KOH in ethanol.

    • Reflux the mixture for 1-2 hours to saponify the lipids.

    • Allow the mixture to cool to room temperature.

  • Extraction of Non-Saponifiable Fraction:

    • Add distilled water to the saponified mixture.

    • Extract the non-saponifiable fraction (containing this compound) multiple times with n-hexane.

    • Combine the hexane fractions and wash with distilled water to remove any remaining soap.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane to dryness to obtain the this compound-rich fraction.

  • Final Sample Preparation:

    • Re-dissolve the dried extract in the HPLC mobile phase (e.g., acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Analysis of this compound

This protocol provides a standard HPLC method for the quantification of this compound.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of methanol and acetonitrile (30:70 v/v). Ensure the solvents are HPLC grade and degassed.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at 205 nm.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Sample Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualized Workflows and Guides

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Dried Seaweed Sample Extraction Solvent Extraction (e.g., 70% EtOH) Sample->Extraction Saponification Saponification (1M KOH in EtOH) Extraction->Saponification LLE Liquid-Liquid Extraction (n-Hexane) Saponification->LLE Final_Sample Final Sample in Mobile Phase LLE->Final_Sample Injection Inject into HPLC Final_Sample->Injection Filtered Sample Separation C18 Column Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Q: Why am I seeing peak tailing for my this compound peak?

A: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl group of this compound, causing tailing. Adding a small amount of a competitive base to the mobile phase or using a base-deactivated column can help.

  • Column Degradation: The column may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or replacing the column may be necessary.

Q: My this compound peak is broad and has poor resolution. What can I do?

A: Poor peak shape and resolution can be improved by:

  • Optimizing the Mobile Phase: Adjusting the ratio of methanol to acetonitrile can improve peak shape. A lower flow rate can also increase resolution but will lengthen the run time.

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to band broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.

Q: I'm experiencing a drifting or noisy baseline. What is the cause?

A: Baseline issues are often related to the mobile phase or detector:

  • Mobile Phase Contamination: Impurities in the solvents or additives can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity HPLC-grade solvents and freshly prepare your mobile phase.

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and a noisy baseline. Ensure your mobile phase is properly degassed.

  • Detector Lamp Failure: An aging UV detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.

Q: My retention times are not consistent between injections. Why?

A: Fluctuating retention times are typically due to:

  • Inconsistent Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Manually preparing the mobile phase can eliminate this as a variable.

  • Column Temperature Variations: Even small changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate, causing retention times to shift.

G cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues start HPLC Problem Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution or Broad Peaks? start->poor_resolution baseline_noise Noisy or Drifting Baseline? start->baseline_noise rt_shift Inconsistent Retention Times? start->rt_shift sol_tailing Dilute Sample Check for secondary interactions Flush or replace column peak_tailing->sol_tailing sol_resolution Optimize mobile phase Check sample solvent Minimize extra-column volume poor_resolution->sol_resolution sol_baseline Use fresh, high-purity solvents Degas mobile phase Check detector lamp baseline_noise->sol_baseline sol_rt Check mobile phase prep Use column oven Inspect pump for leaks rt_shift->sol_rt

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting fucosterol quantification inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in fucosterol quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question 1: What are the most common causes of low this compound yield during extraction?

Answer: Low recovery of this compound can stem from several factors during the extraction process. Incomplete cell lysis, inappropriate solvent selection, and degradation of the target molecule are primary concerns.

  • Inadequate Grinding: For solid samples like macroalgae, insufficient grinding of the dried material can prevent efficient solvent penetration, trapping this compound within the matrix.

  • Suboptimal Solvent Choice: this compound is soluble in organic solvents such as ethanol, methanol, dimethyl formamide, and n-hexane.[1][2] Using a solvent system with inappropriate polarity can lead to poor extraction efficiency. For instance, while ethanol is a common choice, chloroform-based methods have demonstrated higher efficiency for phytosterol extraction.[3]

  • Degradation: this compound can be sensitive to heat and light.[4] Prolonged exposure to high temperatures during solvent evaporation or exposure to UV light can lead to degradation.

  • Insufficient Saponification: In many samples, this compound exists as esters which are not directly analyzable by GC.[5] Incomplete saponification (alkaline hydrolysis) will result in the underestimation of total this compound.

Question 2: I am observing significant variability between replicate extractions. What could be the cause?

Answer: Variability between replicates often points to inconsistencies in the experimental protocol.

  • Heterogeneous Sample: The initial sample may not be homogenous. Ensure thorough mixing of the powdered sample before taking aliquots for extraction.

  • Inconsistent Solvent Volumes: Precise and consistent measurement of solvent volumes during extraction and partitioning is critical.

  • Variable Evaporation: If using a rotary evaporator or nitrogen stream to dry the extract, inconsistencies in the final dryness can affect the reconstitution step and subsequent quantification. Over-drying can make the lipid residue difficult to redissolve.

  • Matrix Effects: Biological samples contain a complex mixture of compounds that can interfere with this compound quantification, a phenomenon known as matrix effects. These effects can vary between samples, leading to inconsistencies. Proper sample cleanup is essential to minimize these effects.

Question 3: Can you provide a reliable protocol for this compound extraction from marine algae?

Answer: Yes, here is a detailed protocol for ultrasound-assisted extraction, which has been shown to be effective.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of this compound from Brown Seaweeds

  • Sample Preparation:

    • Wash the fresh seaweed with distilled water to remove any epiphytes and salt.

    • Freeze-dry the seaweed and then grind it into a fine powder.

    • Store the powder at -20°C until extraction.

  • Extraction:

    • Weigh approximately 750 mg of the dried seaweed powder into a suitable vessel.

    • Add 30 mL of a chloroform:methanol (2:3, v/v) solvent mixture.

    • Perform ultrasonication for 15 minutes.

  • Purification (Saponification):

    • After extraction, concentrate the solvent under reduced pressure.

    • To the dried extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.

    • Allow the saponification reaction to proceed for 14.5 hours at room temperature in the dark.

  • Extraction of Unsaponifiables:

    • After saponification, transfer the mixture to a separatory funnel.

    • Perform a liquid-liquid extraction with n-hexane to recover the unsaponifiable matter, which contains the this compound.

    • Wash the hexane phase with water to remove any remaining KOH and soaps.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Final Preparation:

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the dried residue in a known volume of an appropriate solvent (e.g., ethanol, chloroform) for analysis.

Chromatography & Quantification

Question 4: My this compound peak is broad and shows poor resolution in HPLC. What are the likely causes?

Answer: Peak broadening and poor resolution in HPLC can be attributed to several factors related to the column, mobile phase, or the sample itself.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Column Contamination: Accumulation of non-eluting compounds from the sample matrix on the column can degrade its performance. A proper guard column and sample cleanup can mitigate this.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound. Ensure the solvent system has the correct polarity and that the pH is appropriate if using a silica-based column.

  • Column Degradation: The stationary phase of the column can degrade over time. If the problem persists with fresh mobile phase and smaller injection volumes, the column may need to be replaced.

Question 5: I am using GC-MS for quantification and see a significant drop in the baseline after my this compound peak. What does this indicate?

Answer: A baseline drop after the analyte peak in GC can be a sign of compound decomposition on the column. Sterols, especially their derivatives, can be thermally labile.

  • Active Sites: The GC inlet liner, column, or detector can have active sites (e.g., exposed silanol groups) that can interact with and degrade the analyte. Using a deactivated liner and ensuring a properly installed and conditioned column is crucial.

  • High Injection Temperature: The inlet temperature might be too high, causing thermal degradation of this compound. Try reducing the inlet temperature.

  • Contamination in the Carrier Gas: Leaks in the system can introduce oxygen, which can cause oxidation of the analyte at high temperatures.

Question 6: What is a suitable internal standard for this compound quantification?

Answer: An ideal internal standard (IS) should be structurally similar to the analyte but not present in the sample. For sterol analysis, common internal standards include:

  • 5α-cholestane

  • Dihydrocholesterol (5α-cholestan-3β-ol)

  • Epicoprostanol (5β-cholestan-3α-ol)

  • Betulin

The choice of IS should be validated for your specific matrix and analytical method to ensure it behaves similarly to this compound during extraction and analysis without co-eluting with other sample components.

Question 7: How can I minimize matrix effects in my LC-MS/MS analysis?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS.

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for systematic errors introduced by the matrix.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled this compound as an internal standard is the most effective way to correct for matrix effects, as it co-elutes with the analyte and experiences the same ionization effects.

Quantitative Data Summary

The this compound content can vary significantly among different species of algae. The following table summarizes reported this compound concentrations in various seaweeds.

Algal SpeciesExtraction MethodThis compound Content (mg/g dry weight)Reference
Desmarestia tabacoides70% EtOH Extract81.67
Agarum clathratum70% EtOH Extract78.70
Sargassum fusiforme (Hijiki)Optimized UAE with CHCl3:MeOH1.60
Undaria pinnatifida (Wakame)Optimized UAE with CHCl3:MeOHNot specified, but total sterols were 1.85
Saccharina japonica (Kombu)Optimized UAE with CHCl3:MeOHNot specified, but total sterols were 1.17
Ecklonia radiata (leaves)Not specified0.31
Ecklonia radiata (stipes)Not specified0.38

Visualized Workflows and Pathways

Experimental Workflow for this compound Quantification

G General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Algal Biomass Grinding Freeze-Drying & Grinding Sample->Grinding Extraction Solvent Extraction (e.g., UAE with CHCl3:MeOH) Grinding->Extraction Saponification Saponification (Alkaline Hydrolysis) Extraction->Saponification LLE Liquid-Liquid Extraction (n-hexane) Saponification->LLE Derivatization Derivatization (for GC) (e.g., Silylation) LLE->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS, or 1H NMR) LLE->Analysis Derivatization->Analysis Quantification Quantification (vs. Internal Standard) Analysis->Quantification

Caption: A generalized workflow for the extraction, purification, and quantification of this compound from algal sources.

This compound-Mediated Anti-Inflammatory Signaling Pathway

G This compound's Anti-Inflammatory Mechanism cluster_pathway Cellular Signaling cluster_result Outcome LPS LPS p38MAPK p38 MAPK Signaling LPS->p38MAPK NFkB NF-κB Signaling LPS->NFkB This compound This compound This compound->p38MAPK This compound->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) p38MAPK->Inflammation NFkB->Inflammation Result Reduced Inflammation Inflammation->Result

Caption: this compound inhibits LPS-induced inflammation by blocking the p38 MAPK and NF-κB signaling pathways.

This compound's Role in Adipogenesis Regulation

G This compound's Anti-Adipogenic Effect cluster_pathway Adipogenesis Regulation cluster_result Outcome This compound This compound PPARa PPARα This compound->PPARa CEBPa C/EBPα This compound->CEBPa Preadipocyte Preadipocyte Preadipocyte->PPARa Preadipocyte->CEBPa Adipogenesis Adipogenesis PPARa->Adipogenesis CEBPa->Adipogenesis Result Inhibition of Adipocyte Differentiation Adipogenesis->Result

Caption: this compound inhibits adipogenesis by suppressing the expression of key transcription factors PPARα and C/EBPα.

References

Technical Support Center: Enhancing the Bioavailability of Fucosterol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies involving fucosterol. The focus is on practical strategies to enhance its low oral bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, administration, and analysis of this compound in in vivo experiments.

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels in plasma post-oral administration. 1. Poor aqueous solubility: this compound is highly lipophilic and does not readily dissolve in the gastrointestinal (GI) fluids. 2. Low membrane permeability: The molecular structure of this compound may hinder its passive diffusion across the intestinal epithelium. 3. First-pass metabolism: Significant metabolism in the liver and intestines can reduce the amount of this compound reaching systemic circulation. 4. Inefficient formulation: The chosen vehicle may not effectively enhance this compound's solubility and absorption.1. Enhance Solubility: Utilize advanced formulation strategies such as Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) to improve dissolution. 2. Improve Permeability: Include GRAS (Generally Recognized as Safe) excipients in the formulation that can transiently and safely enhance intestinal permeability. 3. Bypass First-Pass Metabolism: Formulations promoting lymphatic uptake, such as those with long-chain triglycerides, can help bypass the liver. 4. Optimize Formulation: Refer to the detailed experimental protocols for preparing SLNs and SEDDS.
High variability in plasma this compound concentrations between animals. 1. Inconsistent dosing: Improper oral gavage technique can lead to inaccurate dosing. 2. Food effect: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds. 3. Formulation instability: The this compound formulation may not be physically or chemically stable, leading to inconsistent dosing.1. Standardize Gavage Technique: Ensure all personnel are properly trained in oral gavage. Refer to the detailed protocol provided. 2. Control Feeding: Fast animals overnight (with free access to water) before dosing to minimize food-related variability. Alternatively, administer with a high-fat meal if it enhances absorption, but maintain consistency. 3. Assess Formulation Stability: Conduct stability studies on your this compound formulation under relevant storage conditions (e.g., temperature, light).
Precipitation of this compound in the formulation upon storage. 1. Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen vehicle over time. 2. Temperature fluctuations: Changes in temperature can affect the solubility of this compound in the formulation.1. Optimize Drug Loading: Determine the maximum stable concentration of this compound in your formulation. 2. Controlled Storage: Store the formulation at a constant, controlled temperature as determined by stability studies.
Difficulty in quantifying this compound in plasma samples. 1. Low analyte concentration: Due to poor bioavailability, the concentration of this compound in plasma may be below the limit of detection of the analytical method. 2. Matrix effects: Components in the plasma can interfere with the detection and quantification of this compound. 3. Inefficient extraction: The method used to extract this compound from plasma may have low recovery.1. Use a Sensitive Analytical Method: Employ a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.[1][2] 2. Optimize Sample Preparation: Use a robust sample preparation technique, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances. 3. Validate Extraction Recovery: Determine the extraction efficiency of your method and optimize it for maximum recovery.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The oral bioavailability of this compound is inherently low, reported to be as low as 0.74% in rats, due to its high lipophilicity and poor aqueous solubility.[1][2] This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, it may be subject to significant first-pass metabolism in the liver.

Q2: What are the most promising formulation strategies to enhance this compound bioavailability?

A2: Lipid-based nanoformulations are the most promising strategies. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.

Q3: How do I choose between SLNs and SEDDS for my study?

A3: The choice depends on several factors:

  • Drug Loading: SEDDS can often accommodate a higher drug load compared to SLNs.

  • Stability: SLNs, being in a solid matrix, can offer better physical and chemical stability for the encapsulated this compound.

  • Manufacturing Process: The preparation methods for SLNs and SEDDS differ in complexity and scalability. Review the provided protocols to determine which is more suitable for your laboratory setup.

Q4: Are there any specific excipients that are recommended for this compound formulations?

A4: The selection of excipients is crucial for the success of your formulation.

  • For SLNs: Lipids such as glyceryl monostearate, tristearin, and stearic acid are commonly used. Surfactants like Polysorbate 80 (Tween® 80) and soy lecithin are used as stabilizers.

  • For SEDDS: Oils like oleic acid, Labrafil®, and Capryol® can be used. Surfactants with a high HLB value (e.g., Tween® 80, Cremophor® EL) and co-solvents like Transcutol® or ethanol are often employed.

Q5: What is the appropriate animal model for studying this compound bioavailability?

A5: Sprague-Dawley or Wistar rats are commonly used and well-validated models for pharmacokinetic and bioavailability studies of phytosterols. Mice can also be used, but the smaller blood volume available for sampling should be considered in the study design.

Data Presentation

While direct in vivo comparative data for various this compound formulations is limited, the following table summarizes the key characteristics and potential advantages of different formulation strategies based on studies of phytosterols.

Formulation Strategy Key Characteristics Potential Advantages for this compound Delivery Reported Bioavailability (General Phytosterols)
Unformulated this compound (Suspension) Poorly soluble crystalline powder.Simple to prepare.Very Low (this compound: 0.74% in rats)
Solid Lipid Nanoparticles (SLNs) Nanoparticles with a solid lipid core. Particle size typically 100-300 nm.- Enhanced stability of this compound.- Controlled release profile.- Improved absorption via lymphatic uptake.Significantly enhanced compared to suspension.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixture forming a nanoemulsion (droplet size < 200 nm) in situ.- High drug loading capacity.- Spontaneous emulsification in the GI tract.- Enhanced solubility and absorption.Substantially increased compared to suspension.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) (Solid Lipid)

  • Polysorbate 80 (Tween® 80) (Surfactant)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound and GMS.

    • Melt the GMS by heating it to 75-80°C in a beaker on a heating plate.

    • Add the this compound to the molten GMS and stir until a clear, uniform lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of Polysorbate 80 and dissolve it in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • Sonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-20 minutes.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of a this compound formulation in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation (e.g., SLNs or SEDDS)

  • Control formulation (e.g., this compound suspension in 0.5% carboxymethyl cellulose)

  • Oral gavage needles (18-20 gauge)

  • Syringes

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) with free access to water before dosing.

  • Dosing:

    • Divide the rats into groups (e.g., control group, SLN group, SEDDS group).

    • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect the blood in tubes containing an anticoagulant.

  • Plasma Separation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Pharmacokinetic Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (see Protocol 3).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.

Protocol 3: Quantification of this compound in Rat Plasma by HPLC-MS/MS

This protocol provides a general procedure for the quantification of this compound in plasma using HPLC-MS/MS.

Materials and Equipment:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Formic acid (FA) (all LC-MS grade)

  • This compound analytical standard

  • Internal standard (IS) (e.g., deuterated cholesterol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound and the IS in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add the IS solution.

    • Add 500 µL of a mixture of ACN and IPA (1:1, v/v) to precipitate the proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase: Gradient elution with A) Water with 0.1% FA and B) ACN/IPA (90:10, v/v) with 0.1% FA.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive Ion Mode):

      • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)

      • Monitor the specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.

    • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

Signaling Pathways of this compound

Fucosterol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Activates MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuronal_Survival Neuronal Survival & Growth mTOR->Neuronal_Survival Inflammation_MAPK Inflammation MAPK->Inflammation_MAPK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Inflammation_NFkB Inflammatory Gene Expression NFkB->Inflammation_NFkB Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Antioxidant_Response Antioxidant Enzyme Expression (HO-1) ARE->Antioxidant_Response

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Bioavailability Study

Bioavailability_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fast Overnight Fasting (12 hours) acclimatize->fast dose Oral Gavage (this compound Formulation) fast->dose blood Serial Blood Sampling (0-24 hours) dose->blood plasma Plasma Separation (Centrifugation) blood->plasma store Store Plasma at -80°C plasma->store extract This compound Extraction from Plasma store->extract analyze HPLC-MS/MS Analysis extract->analyze calculate Pharmacokinetic Parameter Calculation analyze->calculate end End calculate->end

Caption: Workflow for this compound bioavailability study.

Troubleshooting Logic for Low Bioavailability

Troubleshooting_Logic start Low this compound Plasma Levels check_formulation Is the formulation optimized for solubility? start->check_formulation check_dosing Is the dosing procedure consistent? check_formulation->check_dosing Yes optimize_formulation Action: Develop SLN or SEDDS (See Protocol 1) check_formulation->optimize_formulation No check_analysis Is the analytical method validated and sensitive? check_dosing->check_analysis Yes standardize_dosing Action: Standardize gavage and control for food effect (See Protocol 2) check_dosing->standardize_dosing No validate_analysis Action: Optimize extraction and use HPLC-MS/MS (See Protocol 3) check_analysis->validate_analysis No re_evaluate Re-evaluate Bioavailability check_analysis->re_evaluate Yes optimize_formulation->re_evaluate standardize_dosing->re_evaluate validate_analysis->re_evaluate

Caption: Troubleshooting low this compound bioavailability.

References

Technical Support Center: Fucosterol Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing fucosterol. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with this compound's cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a key consideration? A1: this compound is a phytosterol predominantly found in marine brown algae.[1] It is investigated for numerous therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] Its cytotoxicity is a primary focus because its therapeutic potential in oncology relies on its ability to selectively kill cancer cells while sparing normal cells.[3][4] Understanding and controlling its cytotoxic effects are crucial for obtaining reliable and reproducible experimental results.

Q2: Is this compound cytotoxic to all cell types? A2: No, this compound exhibits selective cytotoxicity. Studies have shown that it is more potent against various cancer cell lines while showing minimal toxicity to non-cancerous cells. For example, the IC₅₀ value in A549 lung cancer cells was approximately 15 µM, whereas in normal lung cell lines, it was greater than 100 µM. This selectivity is a significant advantage for its potential as a therapeutic agent.

Q3: How should I dissolve this compound for my cell-based assays? A3: this compound has poor solubility in aqueous solutions. It is soluble in organic solvents like ethanol and dimethylformamide (DMF). For cell culture experiments, creating a high-concentration stock solution in dimethyl sulfoxide (DMSO) is the most common practice. It may be necessary to gently warm and sonicate the solution to ensure it is fully dissolved. Always prepare a vehicle control using the same final concentration of DMSO in your experiments to account for any solvent-induced effects.

Q4: What is a typical working concentration for this compound in cell culture? A4: The effective concentration of this compound varies significantly depending on the cell line and the experimental endpoint. IC₅₀ values have been reported from as low as 7.8 µg/mL in HL-60 leukemia cells to over 70 µg/mL in HT-29 colon cancer cells. It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration range. For non-toxic applications, concentrations between 12.5 µM and 50 µM have been suggested.

Q5: My cells are showing high levels of death, even at low this compound concentrations. What could be wrong? A5: This issue can arise from several factors:

  • Precipitation: this compound may be precipitating out of the culture medium, forming aggregates that can cause non-specific toxicity. Ensure your stock solution is fully dissolved and that the final concentration in the medium does not exceed its solubility limit.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control.

  • Cell Line Sensitivity: Your specific cell line may be exceptionally sensitive to this compound. Verify the reported IC₅₀ values for your cell line if available, and consider testing an even lower concentration range.

Q6: I am not observing any cytotoxic effect from this compound. What should I check? A6: If this compound is not inducing the expected cytotoxicity, consider the following:

  • Concentration: The concentrations used may be too low for your specific cell line. Refer to the quantitative data table below and consider performing a wider dose-response study.

  • Cell Resistance: Some cell lines are inherently resistant to certain compounds. Furthermore, cells grown in 3D culture models (spheroids) are often more resistant to treatment than those in 2D monolayers.

  • Compound Integrity: Ensure the this compound has been stored correctly (typically at -20°C) and has not degraded.

  • Assay Type: An MTT or resazurin assay measures metabolic activity, which reflects cell viability. A lack of change might indicate a cytostatic (anti-proliferative) effect rather than a cytotoxic (cell-killing) one. Consider using a direct measure of cell death, like an Annexin V/PI assay, or a proliferation assay, such as BrdU incorporation.

Q7: What are the known mechanisms of this compound-induced cytotoxicity? A7: this compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis. This is mediated by several signaling pathways, including:

  • Mitochondrial Apoptosis Pathway: this compound can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.

  • Signaling Pathway Modulation: It has been shown to inhibit pro-survival pathways such as Raf/MEK/ERK and PI3K/Akt/mTOR.

  • Reactive Oxygen Species (ROS): this compound can increase intracellular ROS levels, leading to oxidative stress and a reduction in the mitochondrial membrane potential, which triggers apoptosis.

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing.

Q8: Why are my cytotoxicity results different between 2D and 3D culture models? A8: It is common to observe that cells cultured as 3D spheroids are more resistant to treatment compared to 2D monolayers. This is because 3D models more closely mimic the in vivo tumor microenvironment, with features like limited drug penetration, hypoxic cores, and altered cell-cell interactions that contribute to treatment resistance. Therefore, a concentration that is effective in a 2D assay may be ineffective in a 3D model.

Troubleshooting Guides

Problem 1: this compound Precipitates in Culture Medium

  • Symptom: Visible particles or crystals in the culture well after adding this compound.

  • Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.

  • Solution:

    • Check Stock Solution: Ensure your this compound stock in DMSO is completely clear. If not, gently warm (to 37-45°C) and sonicate until all solid is dissolved.

    • Pre-dilute in Serum-Free Medium: Before adding to your final culture volume, perform an intermediate dilution of the DMSO stock in a small volume of serum-free medium. Vortex gently.

    • Add to Serum-Containing Medium: Add the pre-diluted this compound to your final culture plate containing serum-containing medium and mix immediately by gentle swirling. Serum proteins can help stabilize the compound.

    • Reduce Final Concentration: If precipitation persists, the target concentration is too high. Lower the final working concentration.

Problem 2: High Variability Between Experimental Replicates

  • Symptom: Large standard deviations in cell viability or apoptosis readouts across replicate wells.

  • Cause: Inconsistent dosing, uneven cell seeding, or "edge effects" in the culture plate.

  • Solution:

    • Homogenize this compound Dilution: After diluting this compound to its final working concentration in medium, ensure the solution is thoroughly mixed before adding it to the cells.

    • Consistent Cell Seeding: Ensure your initial cell suspension is homogenous. Gently mix the cell suspension between seeding replicates to prevent cells from settling.

    • Avoid Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for treatment conditions or, if necessary, fill them with sterile PBS to maintain humidity.

    • Automated Dispensing: If available, use a multichannel pipette or automated liquid handler for adding cells and reagents to improve consistency.

Problem 3: Discrepancy Between Viability (MTT) and Apoptosis (Annexin V) Assays

  • Symptom: A significant decrease in cell viability (e.g., via MTT assay) is not matched by a proportional increase in apoptosis (e.g., via Annexin V staining).

  • Cause: this compound may be having a cytostatic (inhibiting proliferation) rather than a cytotoxic (inducing death) effect at the tested concentration and time point.

  • Solution:

    • Interpret Assays Correctly: An MTT assay measures metabolic activity. A reduction can mean fewer viable cells (cytotoxicity) or cells that are viable but not proliferating (cytostasis). Annexin V specifically detects an early marker of apoptosis.

    • Perform a Proliferation Assay: Use an assay like BrdU incorporation or Ki-67 staining to directly measure cell division. This will clarify if the observed effect is due to an anti-proliferative mechanism.

    • Analyze Cell Cycle: Perform cell cycle analysis using flow cytometry with propidium iodide staining. A cytostatic effect is often accompanied by cell accumulation in a specific phase of the cell cycle (e.g., G2/M arrest).

    • Extend Time Course: Apoptosis may occur later. Extend the incubation time with this compound (e.g., from 24h to 48h or 72h) and repeat the Annexin V assay.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) of this compound varies widely across different cell lines. The following table summarizes reported values.

Cell LineCell TypeThis compound IC₅₀Reference
A549Human Lung Cancer~15 µM
SK-LU-1Human Lung Cancer~15 µM
Other Lung CancerHuman Lung Cancer15 - 60 µM
Normal Lung CellsHuman Non-Cancerous> 100 µM
HeLaHuman Cervical Cancer40 µM
T47DHuman Breast Cancer27.94 µg/mL
HT-29Human Colon Cancer70.41 µg/mL
HCT116Human Colon CancerNot cytotoxic at 5-10 µM
HL-60Human Promyelocytic Leukemia7.8 µg/mL
HEK293Human Embryonic Kidney185.4 µg/mL
MCF-7Human Breast Cancer43.3 µg/mL
SiHaHuman Cervical Cancer34.0 µg/mL

Note: Conversion for this compound (MW: 412.7 g/mol ): 10 µg/mL ≈ 24.2 µM.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation

  • Weigh the required amount of this compound powder (purity ≥98%) in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-40 mM).

  • Vortex thoroughly. If this compound does not fully dissolve, place the tube in a 37°C water bath or sonicator for 5-10 minutes until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium (or vehicle/untreated controls).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to mix.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound as described above for an appropriate duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 200 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Visualizations

Fucosterol_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Raf Raf This compound->Raf Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival mTOR mTOR Akt->mTOR Akt->Bcl2 mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits pro-survival pathways (PI3K/Akt, Raf/MEK/ERK) and modulates Bcl-2/Bax to induce apoptosis.

Cytotoxicity_Workflow start Start: Hypothesis culture 1. Seed Cells (e.g., 96-well plate) start->culture prepare 2. Prepare this compound Dilutions (Include Vehicle Control) culture->prepare treat 3. Treat Cells (24h, 48h, 72h) prepare->treat assay 4. Perform Assay treat->assay viability Viability Assay (e.g., MTT) assay->viability Is it Cytotoxic? apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis How does it kill? proliferation Proliferation Assay (e.g., BrdU) assay->proliferation Is it Cytostatic? analyze 5. Data Acquisition (Plate Reader / Flow Cytometer) viability->analyze apoptosis->analyze proliferation->analyze calculate 6. Calculate % Viability / Apoptosis Determine IC50 analyze->calculate end End: Conclusion calculate->end

Caption: Experimental workflow for assessing the cytotoxic and cytostatic effects of this compound on cultured cells.

Troubleshooting_Logic Start Problem: Unexpected Cytotoxicity CheckPrecipitate See precipitate in medium? Start->CheckPrecipitate CheckVehicle Is vehicle control also toxic? CheckPrecipitate->CheckVehicle No SolubilityIssue Action: Improve Dissolution (See Protocol) CheckPrecipitate->SolubilityIssue Yes CheckConcentration Is concentration too high for this cell line? CheckVehicle->CheckConcentration No SolventIssue Action: Reduce DMSO % (Target <0.1%) CheckVehicle->SolventIssue Yes DoseIssue Action: Lower Dose Range Perform new titration CheckConcentration->DoseIssue Yes SensitivityIssue Conclusion: Cell line is highly sensitive CheckConcentration->SensitivityIssue No

References

Fucosterol Delivery Methods for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining fucosterol delivery methods in animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and administration of this compound.

Issue: Low Oral Bioavailability of this compound

  • Question: My in vivo experiments show very low plasma concentrations of this compound after oral administration. How can I improve its oral bioavailability?

  • Answer: this compound is known to have very low oral bioavailability, reported to be as low as 0.74% in rats.[1] This is primarily due to its poor water solubility. To enhance oral absorption, consider the following strategies:

    • Formulation with Lipids: this compound is lipophilic. Formulating it in a lipid-based vehicle can improve its solubilization in the gastrointestinal tract and enhance absorption.

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can significantly increase its surface area, dissolution rate, and oral bioavailability.[2][3]

    • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and polymers can improve the solubility of this compound.

Issue: this compound Precipitation in Aqueous Formulations

  • Question: I am observing precipitation of this compound when preparing my formulation for administration. How can I prevent this?

  • Answer: this compound is poorly soluble in aqueous solutions. Precipitation is a common issue. Here are some troubleshooting steps:

    • Solvent Selection: this compound is soluble in organic solvents like ethanol and dimethyl formamide (DMF).[4] A stock solution can be prepared in a suitable organic solvent before further dilution into the final vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.

    • Use of Co-solvents and Surfactants: Employing a co-solvent system or adding surfactants can help maintain this compound in solution. For example, a mixture of corn oil and a small amount of a suitable co-solvent can be effective.[5]

    • Heating and Sonication: Gently warming and sonicating the formulation can aid in the dissolution of this compound. However, be cautious about the thermal stability of this compound and other components in your formulation.

    • pH Adjustment: While this compound's solubility is not highly pH-dependent, ensuring the vehicle's pH is compatible with this compound's stability is important.

Issue: Inconsistent Results in Animal Studies

  • Question: I am observing high variability in the therapeutic outcomes and plasma concentrations of this compound between animals in the same experimental group. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to formulation and administration:

    • Formulation Instability: If this compound is not uniformly dispersed or is precipitating out of the vehicle, each animal may receive a different effective dose. Ensure your formulation is a stable and homogenous suspension or solution.

    • Inaccurate Dosing: Oral gavage requires precision. Ensure the gavage volume is accurately calculated based on the most recent body weight of each animal and that the technique is consistent to avoid administration errors.

    • Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds like this compound. Standardize the fasting period for all animals before dosing.

    • Vehicle Effects: The vehicle itself can have physiological effects. Always include a vehicle-only control group to account for any effects of the delivery medium.

Frequently Asked Questions (FAQs)

Formulation and Delivery Vehicles

  • What is a suitable vehicle for oral gavage of this compound in rodents?

    • For preclinical studies, corn oil is a commonly used and generally safe vehicle for lipophilic compounds. Formulations with Solutol HS-15 have also been suggested for poorly soluble drugs. It is crucial to ensure this compound is completely dissolved or forms a stable, homogenous suspension in the chosen vehicle. The use of co-solvents like a small percentage of ethanol or DMSO might be necessary to aid dissolution, but their final concentration should be kept low to avoid toxicity.

  • How can I prepare a nanoparticle formulation of this compound?

  • What are the key characterization parameters for this compound nanoparticles?

    • Essential characterization includes measuring particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency and drug loading capacity should be determined to assess the amount of this compound successfully incorporated into the nanoparticles. Transmission electron microscopy (TEM) can be used to visualize the morphology of the nanoparticles.

Administration Routes

  • Is intravenous injection a viable option for this compound administration?

    • Direct intravenous injection of this compound is challenging due to its poor aqueous solubility, which can lead to precipitation in the bloodstream and cause embolism. To administer this compound intravenously, it must be formulated in a solubilizing system, such as a nanoemulsion, liposome, or a solution with cyclodextrins.

  • Can this compound be delivered topically?

    • Yes, this compound has been investigated for its protective effects on skin cells, suggesting its potential for topical delivery. For topical application, this compound can be incorporated into creams, ointments, or gels. Formulations containing penetration enhancers may be necessary to improve its absorption through the skin barrier.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Corn Oil Vehicle)

  • Materials: this compound powder, corn oil, ethanol (optional, as a co-solvent).

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • If necessary, dissolve the this compound in a minimal amount of ethanol to create a concentrated stock solution.

    • Add the this compound powder or stock solution to the pre-measured volume of corn oil.

    • Gently warm the mixture to 37-40°C while stirring continuously with a magnetic stirrer until the this compound is completely dissolved or a homogenous suspension is formed.

    • If a suspension is formed, ensure it is well-agitated before each administration to guarantee dose uniformity.

    • Prepare the formulation fresh daily if stability is a concern.

Protocol 2: General Method for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Materials: this compound, a solid lipid (e.g., glyceryl monostearate), a surfactant (e.g., lecithin, Poloxamer 188), and purified water.

  • Procedure:

    • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

    • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

    • Sonication: Subject the coarse emulsion to high-power probe sonication to reduce the droplet size and form a nanoemulsion.

    • Nanoparticle Formation: Cool the nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will result in the formation of SLNs.

    • Characterization: Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Data Presentation

Table 1: Solubility and Oral Bioavailability of this compound

ParameterValueReference
Solubility in Ethanol~0.25 mg/mL
Solubility in Dimethyl Formamide~1 mg/mL
Absolute Oral Bioavailability (in rats)0.74%

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueReference
Tmax (Time to maximum plasma concentration)12.0 ± 2.8 h
Cmax (Maximum plasma concentration)1.1 ± 0.2 µg/mL
AUC (0-t) (Area under the curve)28.5 ± 4.2 µg/mL*h
t1/2 (Half-life)15.6 ± 3.5 h

Note: The specific formulation for these pharmacokinetic parameters was not detailed in the available search results.

Visualizations

Fucosterol_Delivery_Challenges cluster_challenges Challenges in this compound Delivery cluster_solutions Potential Solutions Poor Aqueous Solubility Poor Aqueous Solubility Low Oral Bioavailability Low Oral Bioavailability Poor Aqueous Solubility->Low Oral Bioavailability leads to Precipitation in Formulation Precipitation in Formulation Poor Aqueous Solubility->Precipitation in Formulation causes Lipid-Based Formulations Lipid-Based Formulations Lipid-Based Formulations->Low Oral Bioavailability improves Nanoparticle Delivery Nanoparticle Delivery Nanoparticle Delivery->Low Oral Bioavailability enhances Use of Co-solvents/Surfactants Use of Co-solvents/Surfactants Use of Co-solvents/Surfactants->Precipitation in Formulation prevents

Caption: Challenges and solutions in this compound delivery.

Experimental_Workflow start Start: this compound Powder formulation Formulation Development start->formulation oral Oral Gavage Formulation (e.g., Corn Oil) formulation->oral Conventional nano Nanoparticle Formulation (e.g., SLNs) formulation->nano Advanced admin Animal Administration oral->admin characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) nano->characterization characterization->admin pk_pd Pharmacokinetic/Pharmacodynamic Studies admin->pk_pd end Data Analysis & Conclusion pk_pd->end

Caption: Workflow for this compound delivery method development.

SLN_Formation cluster_lipid_phase Lipid Phase (Hot) cluster_aqueous_phase Aqueous Phase (Hot) lipid Molten Solid Lipid + this compound homogenization High-Speed Homogenization lipid->homogenization aqueous Water + Surfactant aqueous->homogenization sonication Ultrasonication homogenization->sonication Forms Nanoemulsion cooling Cooling sonication->cooling sln This compound-Loaded SLNs cooling->sln Lipid Solidification

Caption: Solid Lipid Nanoparticle (SLN) preparation process.

References

Minimizing interference in fucosterol mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fucosterol mass spectrometry analysis. Our goal is to help you minimize interference and achieve accurate, reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis, offering potential causes and step-by-step solutions.

Issue 1: Poor or No this compound Signal Intensity

Potential Causes:

  • Low Sample Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of the instrument.

  • Inefficient Ionization: this compound and other sterols can be challenging to ionize efficiently, especially with electrospray ionization (ESI).

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a weaker signal.[1]

  • Instrument Not Tuned or Calibrated: The mass spectrometer may not be properly tuned and calibrated for the mass range of interest.

Solutions:

  • Concentrate Your Sample: If you suspect low this compound concentration, consider concentrating your sample extract. However, be aware that this may also concentrate interfering matrix components.

  • Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more effective for nonpolar compounds like this compound, typically yielding a more intense and stable signal corresponding to the dehydrated protonated molecule [M+H-H₂O]⁺.[2][3] Experiment with different ionization sources (APCI vs. ESI) and optimize source parameters (e.g., temperature, gas flows).

  • Improve Sample Cleanup: Implement a more rigorous sample preparation procedure to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

  • Tune and Calibrate Your Instrument: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

Issue 2: High Background Noise or Baseline Interference

Potential Causes:

  • Contaminated Solvents or Reagents: Impurities in your solvents or reagents can introduce significant background noise.

  • Matrix Effects: Complex sample matrices, such as those from algal extracts, can contain numerous compounds that contribute to a high baseline.

  • Carryover from Previous Injections: Residual sample from a previous injection can leach off the column, causing baseline instability.

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Enhance Sample Preparation: Utilize techniques like SPE to remove matrix components that are known to cause high background, such as phospholipids and pigments.[1]

  • Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial part of the chromatographic run when highly polar, unretained matrix components are eluting, and only direct the flow to the mass spectrometer when this compound is expected to elute.

  • Optimize Wash Steps: Incorporate thorough wash steps between sample injections to prevent carryover. This may include injecting a blank solvent after each sample.

Issue 3: Peak Splitting or Tailing

Potential Causes:

  • Column Overload: Injecting too much sample onto the column can lead to poor peak shape.

  • Poor Column Condition: A contaminated or degraded column can result in peak tailing and splitting.

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for the chromatography of this compound.

Solutions:

  • Dilute Your Sample: Try diluting your sample to avoid overloading the column.

  • Column Maintenance: Clean or replace your analytical column if you suspect it is the source of the problem.

  • Mobile Phase Optimization: Adjust the mobile phase composition. For sterol analysis, isocratic elution with a mixture of methanol and acetonitrile is often effective.

Issue 4: Co-eluting Peaks and Isobaric Interference

Potential Causes:

  • Isomeric Compounds: this compound has several isomers, such as stigmasterol and isothis compound (Δ⁵-avenasterol), which have the same mass and can be difficult to separate chromatographically.

Solutions:

  • Optimize Chromatography: Improve the chromatographic separation by using a high-resolution column (e.g., a C18 or C8 column with smaller particle size) and optimizing the mobile phase gradient.

  • Utilize Tandem Mass Spectrometry (MS/MS): Differentiate between isomers by their unique fragmentation patterns. Even if isomers co-elute, they may produce different product ions upon collision-induced dissociation (CID). For example, stigmasterol often yields a more abundant fragment ion at m/z 297 compared to other sterols due to the double bond in its side chain.

  • Derivatization: While not always necessary with modern LC-MS techniques, derivatization can alter the chromatographic and mass spectrometric properties of sterols, potentially aiding in their separation and identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that can cause interference in mass spectrometry analysis?

A1: The most common isomers that interfere with this compound analysis are stigmasterol and isothis compound (also known as Δ⁵-avenasterol). All three share the same molecular weight (412.7 g/mol ) and can be challenging to distinguish without optimized chromatographic separation and tandem mass spectrometry.

Q2: How can I use tandem mass spectrometry (MS/MS) to differentiate this compound from its isomers?

A2: Tandem mass spectrometry is a powerful tool for isomer differentiation. By selecting the precursor ion (for this compound and its isomers, this is often the dehydrated protonated molecule at m/z 395.4) and subjecting it to collision-induced dissociation, you can generate a unique fragmentation pattern for each isomer. The relative intensities of the product ions can serve as a fingerprint for each compound. For instance, the fragmentation of the side chain can be particularly informative for distinguishing between these isomers.

Q3: What are the characteristic precursor and product ions for this compound in an MS/MS experiment?

A3: In positive ion mode using APCI, this compound typically loses a water molecule, resulting in a precursor ion of [M+H-H₂O]⁺ at an m/z of 395.4. While a complete, standardized fragmentation library for this compound is not universally established, some characteristic product ions have been reported. The table below summarizes key mass-to-charge ratios for this compound and its common isomers.

CompoundMolecular WeightPrecursor Ion (m/z) [M+H-H₂O]⁺Key Product Ions (m/z)
This compound412.7395.4314, 299, 271, 147
Stigmasterol412.7395.4297 (often more abundant), 255
Isothis compound (Δ⁵-Avenasterol)412.7395.4Similar to this compound, requires careful comparison of relative ion intensities

Q4: What are the recommended sample preparation techniques to minimize matrix effects in this compound analysis from complex samples like algal extracts?

A4: To minimize matrix effects from complex samples, a multi-step sample preparation protocol is recommended:

  • Saponification: This step hydrolyzes sterol esters to release free sterols. A common method involves heating the sample with ethanolic potassium hydroxide (KOH).

  • Liquid-Liquid Extraction (LLE): After saponification, the unsaponifiable matter, which includes the sterols, is extracted into a nonpolar solvent like n-hexane.

  • Solid-Phase Extraction (SPE): For further cleanup, SPE can be used to remove interfering compounds like phospholipids and pigments that may have been co-extracted.

  • Use of an Internal Standard: Adding a structurally similar internal standard that is not present in the sample (e.g., deuterated cholesterol) before extraction can help to correct for variations in extraction efficiency and matrix effects.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required for your specific instrument and sample type.

1. Sample Preparation (from Algal Biomass)

  • Weigh approximately 100 mg of dried algal biomass into a glass tube.

  • Add an appropriate amount of a suitable internal standard (e.g., d6-cholesterol).

  • Add 5 mL of 2 M ethanolic KOH.

  • Incubate at 80°C for 1 hour to saponify the lipids.

  • Cool the mixture and add 5 mL of deionized water.

  • Extract the unsaponifiable fraction by adding 5 mL of n-hexane and vortexing for 1 minute.

  • Centrifuge to separate the phases and collect the upper hexane layer.

  • Repeat the extraction two more times and pool the hexane extracts.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 methanol/acetonitrile).

2. Liquid Chromatography (LC) Conditions

  • Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 50:50 v/v).

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions:

    • This compound: 395.4 → 147 (quantifier), other transitions can be used as qualifiers.

    • Internal Standard (e.g., d6-cholesterol): Adjust for the mass difference.

  • Source Parameters: Optimize gas temperatures, gas flows, and corona discharge current for your specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing saponification Saponification (with Internal Standard) lle Liquid-Liquid Extraction (n-hexane) saponification->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS Detection (APCI, Positive Mode) lc->ms msms MS/MS Fragmentation (MRM) ms->msms quantification Quantification msms->quantification verification Isomer Verification quantification->verification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Start: Poor this compound Signal check_concentration Is sample concentration adequate? start->check_concentration check_ionization Is ionization efficient? (APCI vs. ESI) check_concentration->check_ionization Yes concentrate Concentrate Sample check_concentration->concentrate No check_matrix Are matrix effects significant? check_ionization->check_matrix Yes optimize_source Optimize Ion Source Parameters check_ionization->optimize_source No check_instrument Is instrument tuned & calibrated? check_matrix->check_instrument No improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Yes tune_calibrate Tune & Calibrate MS check_instrument->tune_calibrate No success Signal Improved check_instrument->success Yes concentrate->check_ionization optimize_source->check_matrix improve_cleanup->check_instrument tune_calibrate->success

Caption: Troubleshooting decision tree for poor signal.

References

Technical Support Center: Optimization of Fucosterol for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of fucosterol in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in anti-inflammatory assays?

A1: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, most studies report anti-inflammatory effects in the range of 1 to 120 µM. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to significantly suppress nitric oxide (NO) production at concentrations as high as 50 µg/mL.[1] In human dermal fibroblasts (HDFs), concentrations of 30, 60, and 120 µM were used to demonstrate anti-inflammatory effects without significant cytotoxicity.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: What is the primary mechanism of this compound's anti-inflammatory action?

A2: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[3][4][5] These pathways are crucial for the production of pro-inflammatory mediators. This compound has been shown to suppress the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, p38) and inhibit the nuclear translocation of NF-κB p65. This leads to the downregulation of inflammatory enzymes like iNOS and COX-2, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?

A3: this compound generally exhibits low cytotoxicity to normal cells at effective anti-inflammatory concentrations. For example, no significant cytotoxicity was observed in Human Dermal Fibroblasts (HDFs) at concentrations up to 120 µM. However, it is crucial to assess cytotoxicity in your specific cell line. A standard MTT or similar cell viability assay should be performed to determine the non-toxic concentration range before proceeding with anti-inflammatory assays. According to the National Cancer Institute (NCI), a compound is considered to have anticancer properties if its IC50 is less than 20 µg/mL.

Q4: What are the most common cell lines used to study the anti-inflammatory effects of this compound?

A4: The most commonly used cell line is the murine macrophage cell line, RAW 264.7. These cells are robust and respond well to inflammatory stimuli like lipopolysaccharide (LPS), making them an excellent model for studying inflammation. Other cell lines that have been used include human dermal fibroblasts (HDF), human lung epithelial cells (A549), and human neuroblastoma cells (SH-SY5Y).

Q5: How should I dissolve this compound for my experiments?

A5: this compound is a sterol and is therefore hydrophobic, making it poorly soluble in aqueous media. The recommended method is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted into the cell culture medium to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium This compound is poorly soluble in aqueous solutions. The final concentration may be too high, or the dilution from the stock solution was not performed correctly.1. Prepare a higher concentration stock in DMSO: This allows for a smaller volume to be added to the medium. 2. Pre-warm the medium: Ensure the cell culture medium is at 37°C before adding the this compound stock solution. 3. Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, first, dilute the stock in a smaller volume of media, mix gently, and then add this to the final volume. 4. Vortex during dilution: Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.
High cell death in this compound-treated wells The concentration of this compound is too high and is causing cytotoxicity. The concentration of the solvent (e.g., DMSO) is too high.1. Perform a cytotoxicity assay (e.g., MTT): Determine the maximum non-toxic concentration of this compound for your specific cell line. 2. Reduce the final solvent concentration: Ensure the final concentration of DMSO or other organic solvents is below 0.5%. 3. Include a vehicle control: Treat cells with the same concentration of the solvent used in the highest this compound concentration group to assess solvent toxicity.
Inconsistent or no anti-inflammatory effect The concentration of this compound is too low. The inflammatory stimulus (e.g., LPS) is not potent enough or is degraded. Cells are not responsive.1. Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal effective dose. 2. Check the inflammatory stimulus: Ensure the LPS or other stimuli are from a reliable source and have been stored correctly. Titrate the stimulus to ensure a robust inflammatory response. 3. Cell line verification: Confirm the identity and health of your cell line. Ensure cells are not passaged too many times.
High background in Nitric Oxide (NO) assay Contamination of cell culture. Phenol red in the medium can interfere with the Griess reagent.1. Maintain aseptic technique: Ensure all reagents and equipment are sterile. 2. Use phenol red-free medium: For the final incubation step before the Griess assay, use a medium without phenol red to avoid interference with the colorimetric reading.

Data Presentation

Table 1: Effective Concentrations of this compound in Anti-inflammatory Assays

Cell LineInflammatory StimulusAssayEffective this compound ConcentrationReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production0.1, 1, 10, and 50 µg/mL
RAW 264.7 MacrophagesLPSiNOS, COX-2, TNF-α, IL-6Not specified
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γROS Production, NF-κB, MAPK30, 60, and 120 µM
C2C12 MyotubesTNF-αMuscle Protein Synthesis1 and 5 µM
Microglial CellsLPS or AβIL-6, IL-1β, TNF-α, NO, PGE2Not specified

Table 2: Cytotoxicity of this compound

Cell LineAssayIC50 / ObservationReference
Human Dermal Fibroblasts (HDF)Cell ViabilityNo significant cytotoxicity up to 120 µM
HT29 (Human Colon Cancer)Cell ViabilityDecreased cell viability
CCD-18co (Normal Colon Fibroblast)Cell ViabilityNo cytotoxicity observed
HL-60 (Human Leukemia)Cell Growth InhibitionIC50 = 7.8 µg/mL

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line, such as RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in DMEM from your stock solution.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.

  • Incubate the plate for 24-48 hours.

  • Remove the medium and add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (phenol red-free recommended for the final incubation)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture (e.g., RAW 264.7) fucosterol_prep 2. This compound Dilution cytotoxicity 3. Cytotoxicity Assay (MTT) (Determine non-toxic dose) fucosterol_prep->cytotoxicity treatment 4. This compound Pre-treatment cytotoxicity->treatment stimulation 5. Inflammatory Stimulation (e.g., LPS) treatment->stimulation no_assay 6a. NO Assay (Griess) stimulation->no_assay cytokine_assay 6b. Cytokine Assay (ELISA) stimulation->cytokine_assay western_blot 6c. Western Blot (iNOS, COX-2, p-MAPK, p-NF-κB) stimulation->western_blot data_analysis 7. Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for this compound anti-inflammatory assays.

nf_kb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p65_nuc p65 p65->p65_nuc Translocates p50 p50 p50_nuc p50 p50->p50_nuc Translocates NFkB_complex:e->p65:w Releases This compound This compound This compound->IKK Inhibits This compound->p65 Inhibits Translocation DNA DNA p65_nuc->DNA Binds to p50_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates MKKs MKK3/6, MKK4/7 ASK1->MKKs MAPKs p38 JNK ERK MKKs->MAPKs AP1 AP-1 MAPKs:p38->AP1 Activates MAPKs:jnk->AP1 Activates This compound This compound This compound->MAPKs Inhibits Phosphorylation Transcription Gene Transcription AP1->Transcription Mediators Inflammatory Mediators (iNOS, COX-2) Transcription->Mediators

Caption: this compound inhibits the MAPK signaling pathway.

References

Improving the purity of fucosterol isolates from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of fucosterol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural sources?

A1: this compound is typically extracted from dried and powdered macroalgae (seaweed) using organic solvents. Common methods include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2] Solvents like ethanol, methanol, and n-hexane are frequently used.[3] Advanced techniques such as supercritical CO2 extraction have also been shown to be highly efficient.[1]

Q2: Which natural sources have the highest reported this compound content?

A2: Brown macroalgae (Phaeophyceae) are the richest sources of this compound.[3] The this compound content can vary significantly between species. For instance, studies have shown high concentrations in species like Desmarestia tabacoides and Agarum clathratum.

Table 1: this compound Content in Various Algal Species

Algal SpeciesThis compound Content (mg/g of 70% EtOH extract)Citation
Desmarestia tabacoides81.67
Agarum clathratum78.70
Sargassum miyabei(Used for isolation, specific content not listed in table)
Undaria pinnatifida1.21 (mg/g dry weight)

Q3: How is the purity of a this compound isolate typically determined?

A3: The purity of this compound isolates is commonly assessed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for quantitative analysis. For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are employed.

Q4: What is the expected appearance and melting point of high-purity this compound?

A4: High-purity this compound is typically a white, crystalline solid, often described as having a needle-like crystal structure. The melting point for a high-purity product is reported to be in the narrow range of 113-114°C.

Troubleshooting Guide

Problem 1: Low Yield of Crude this compound Extract

Q: My initial solvent extraction is yielding very little this compound. What factors could be responsible and how can I improve the yield?

A: Low extraction yield can stem from several factors related to the raw material, solvent choice, and extraction parameters.

  • Raw Material Preparation: Ensure the algal biomass is thoroughly dried to a constant weight and finely ground (e.g., below 200 mesh) to maximize the surface area available for solvent penetration.

  • Solvent Selection: The choice of solvent is critical. While n-hexane is used, ethanol (especially 70-95% concentrations) is also highly effective. The ratio of solvent to raw material is also a key factor; a higher ratio (e.g., 20:1 v/w) can significantly improve extraction efficiency.

  • Extraction Conditions:

    • Temperature: Increasing the extraction temperature (e.g., to 60°C or 85°C) can enhance solubility and diffusion.

    • Time: Ensure the extraction duration is sufficient. Some protocols suggest 2.5 to 4 hours, sometimes repeated multiple times.

    • Agitation: Methods that increase agitation and solvent penetration, like ultrasonication or microwave-assisted extraction (MAE), can dramatically reduce extraction time and improve efficiency compared to simple maceration.

Problem 2: Low Purity of the Final this compound Isolate

Q: After purification, my this compound isolate is still contaminated with other compounds. How can I improve its purity?

A: Impurities often consist of other structurally similar sterols (like saringosterol), fatty acids, or pigments. A multi-step purification strategy is often necessary.

  • Saponification: To remove fatty acids and lipids, a saponification step can be introduced before or after initial chromatography. This involves treating the extract with a base like potassium hydroxide (KOH).

  • Chromatography:

    • Silica Gel Column Chromatography: This is a fundamental technique. For effective separation, use a gradient elution system, starting with a non-polar solvent mixture (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity. Collecting smaller fractions and analyzing them via Thin-Layer Chromatography (TLC) can help isolate the this compound-rich portions more accurately.

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly effective liquid-liquid chromatography technique for separating compounds with similar structures. It has been used to achieve this compound purities of over 96%.

  • Crystallization: This is a crucial final step for achieving high purity.

    • Solvent Choice: Ethanol is a commonly used and non-toxic solvent for this compound crystallization.

    • Procedure: Dissolve the semi-purified solid in a minimal amount of hot or room temperature ethanol to create a near-saturated solution. Then, cool the solution slowly (e.g., at 4°C) to allow for the formation of well-defined crystals, leaving impurities in the mother liquor. Repeating the crystallization process can further enhance purity.

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// Edges start -> check_impurities; check_impurities -> fatty_acids [label=" Yes "]; check_impurities -> other_sterols [label=" No "]; fatty_acids -> action_saponify; action_saponify -> action_chromatography; other_sterols -> action_chromatography; action_chromatography -> action_crystallize; action_crystallize -> end_product; } caption: Troubleshooting decision tree for low purity this compound.

Problem 3: this compound Degradation During Processing

Q: I suspect my this compound is degrading during the extraction or purification process. What conditions should I avoid?

A: this compound, like other phytosterols, can be sensitive to heat, light, and strong acidic or oxidative conditions.

  • Heat Sensitivity: Although moderate heat is used in some extraction steps, prolonged exposure to high temperatures should be avoided. When evaporating solvents, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 45°C - 60°C).

  • Oxidation: this compound has antioxidant properties, implying it can be oxidized. To minimize degradation, store extracts and purified samples under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).

  • Light Exposure: Store samples in dark containers or protected from light to prevent photo-oxidation.

Experimental Protocols

Protocol 1: General Extraction, Purification, and Crystallization

This protocol combines common methods for achieving high-purity this compound.

  • Preparation: Dry seaweed (e.g., Sargassum fusiforme) in an oven at 55-60°C and grind into a fine powder (<200 mesh).

  • Extraction:

    • Macerate the powder in 95% ethanol (1:20 w/v ratio) at 60°C for 4 hours with constant stirring.

    • Filter the mixture and repeat the extraction on the solid residue one more time.

    • Combine the ethanol extracts and concentrate under reduced pressure at <70°C to yield a crude extract.

  • Silica Gel Chromatography:

    • Pre-absorb the crude extract onto a small amount of silica gel.

    • Load the dried mixture onto a silica gel column packed with petroleum ether.

    • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 15:1 and increasing to 2:1).

    • Collect fractions and monitor them using TLC, looking for the characteristic sterol spot.

    • Combine the fractions containing this compound and evaporate the solvent.

  • Crystallization:

    • Dissolve the semi-purified solid from the previous step in a minimal amount of >85% ethanol at room temperature to create a near-saturated solution.

    • Place the solution in a refrigerator at <4°C and leave it undisturbed to allow for crystal formation.

    • Collect the white, needle-like crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under a vacuum at <60°C.

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// Edges raw_material -> extraction; extraction -> concentration; concentration -> chromatography; chromatography -> fraction_collection; fraction_collection -> crystallization; crystallization -> final_product; } caption: General workflow from raw algae to pure this compound.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an advanced method for achieving high purity. The following is a summary of parameters used in published studies.

  • Sample Preparation: A crude or semi-purified extract is obtained using methods described in Protocol 1.

  • Solvent System: A two-phase solvent system is critical. A commonly cited system for this compound is a mixture of n-hexane:acetonitrile:methanol. Ratios of 5:5:3 (v/v/v) and 5:5:6 (v/v/v) have been successfully used.

  • HSCCC Operation:

    • The HSCCC column is first filled entirely with the stationary phase (often the lower aqueous phase).

    • The apparatus is rotated at a specific speed (e.g., 800-850 rpm).

    • The mobile phase (often the upper organic phase) is then pumped through the column at a set flow rate (e.g., 1.2 - 4.0 mL/min).

    • Once equilibrium is reached, the sample is injected.

  • Fraction Collection: The eluent is continuously monitored (e.g., with a UV detector), and fractions are collected as peaks are detected.

  • Analysis: Fractions are analyzed by HPLC to determine purity. Those with high-purity this compound are combined and the solvent is evaporated.

Table 2: Example HSCCC Purification Parameters and Results

Natural SourceSolvent System (v/v/v)Purity AchievedCitation
Pelvetia siliquosan-heptane:methanol (3:2)96.8%
Undaria pinnatifidan-hexane:acetonitrile:methanol (5:5:3)98.2%
Sargassum fusiformen-hexane:acetonitrile:methanol (5:5:3)>97%
Sargassum hornerin-hexane:acetonitrile:methanol (5:5:6)>85%

// Nodes start [label="Crude/Semi-purified\nExtract", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_system [label="Prepare Two-Phase\nSolvent System", fillcolor="#FBBC05", fontcolor="#202124"]; fill_column [label="Fill Column with\nStationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rotate_pump [label="Rotate Column (e.g., 850 rpm)\nPump Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute [label="Elute and Monitor\n(UV Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Purity (HPLC)\nCombine & Evaporate", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="High-Purity this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_system; prepare_system -> fill_column; fill_column -> rotate_pump; rotate_pump -> inject; inject -> elute; elute -> collect; collect -> analyze; analyze -> end_product; } caption: Workflow for this compound purification using HSCCC.

References

Fucosterol Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fucosterol production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this compound, a bioactive sterol with significant therapeutic potential. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound (24-ethylidene cholesterol) is a phytosterol predominantly found in marine algae, particularly brown macroalgae (Phaeophyceae).[1][2] It is recognized for a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3][4] Common sources rich in this compound include species from genera such as Sargassum, Ecklonia, Laminaria, Undaria, and Fucus. The this compound content can constitute a significant portion of the total sterols in these algae, ranging from 83% to 97% in some species.

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up this compound production from laboratory to industrial scale presents several key challenges. These include the relatively low concentration of this compound in the raw algal biomass, the co-extraction of impurities like pigments and fatty acids, and the difficulty in separating this compound from other structurally similar sterols. Furthermore, conventional purification methods often require multiple, time-consuming chromatographic steps and may involve toxic solvents, which complicates large-scale, cost-effective, and safe production. Maintaining process consistency and preventing degradation of the heat-sensitive compound during extraction are also significant hurdles.

Q3: Why is it difficult to purify this compound from a crude extract?

A3: The primary difficulty in purifying this compound lies in its similar physicochemical properties to other phytosterols that are often co-extracted from the algal source. This structural similarity makes differentiation and separation challenging using standard techniques. Effective purification often necessitates repeated column chromatography or specialized techniques like High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity (e.g., >96%).

Q4: Can this compound degrade during extraction and storage?

A4: Yes, this compound can be susceptible to degradation. As a sterol, it can be sensitive to high temperatures, which may be used in some extraction methods like Soxhlet extraction, potentially leading to lower yields. It can also degrade into other compounds, such as saringosterol epimers. Proper storage conditions, such as low temperatures and protection from moisture, are recommended to maintain its stability. For instance, storing this compound powder at -20°C is suggested for long-term stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction and purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient extraction from algal matrix. 2. Suboptimal solvent choice or ratio. 3. Degradation during processing (e.g., excessive heat). 4. Incomplete separation from other fractions.1. Ensure the algal material is thoroughly dried and finely powdered (<200 mesh) to maximize surface area. Employ mechanical disruption techniques like ultrasonication during extraction. 2. Optimize the solvent-to-sample ratio (e.g., 1:10 to 1:20 w/v) and solvent concentration (e.g., >75% ethanol). Consider using more efficient methods like microwave-assisted extraction (MAE) or pressurized liquid extraction. 3. Avoid prolonged exposure to high temperatures. Use reduced pressure for solvent evaporation at temperatures below 70°C. 4. Carefully monitor fractions during chromatography. Use a specific detection method, such as a sulfuric acid color reaction, to identify sterol-containing parts.
Low Product Purity / Contamination 1. Co-elution of other sterols or lipids. 2. Presence of pigments (e.g., chlorophylls, carotenoids). 3. Incomplete saponification to remove fatty acids.1. Use a multi-step purification approach. Follow initial silica gel chromatography with techniques like HSCCC or recrystallization. Optimize the mobile phase polarity gradient during chromatography for better separation. 2. Incorporate a decolorization step using activated carbon or macroreticular resin after extraction. 3. Ensure the saponification step is complete by controlling pH (9-11), temperature (45-60°C), and time (20-30 min).
Inconsistent Results Between Batches 1. Variability in raw material. 2. Poor control over process parameters (temperature, time, mixing).1. The bioactive content of seaweed can fluctuate based on season and geography. Source raw material from a consistent location and season, or pre-screen batches for this compound content. 2. Implement strict process controls and real-time monitoring for critical parameters, which is essential for successful scale-up.
Use of Hazardous Solvents 1. Protocols call for toxic solvents like methanol or chloroform.1. Replace toxic solvents where possible. A patented method highlights the use of ethanol as a less toxic solvent for both extraction and crystallization, making it more suitable for large-scale production of pharmaceutical-grade this compound.

Data Presentation

Table 1: this compound Content in Various Algal Species
Algal SpeciesExtraction Method/SolventThis compound Content (mg/g of extract/dry weight)Reference
Desmarestia tabacoides70% EtOH Extract81.67 mg/g
Agarum clathratum70% EtOH Extract78.70 mg/g
Undaria pinnatifidan-hexane-acetonitrile-methanol1.21 mg/g
Ecklonia radiata (leaves)Not specified0.312 mg/g (dry weight)
Ecklonia radiata (stipes)Not specified0.378 mg/g (dry weight)
Table 2: Comparison of this compound Purification Techniques
TechniqueAdvantagesDisadvantagesPurity AchievedReference
Silica Gel Column Chromatography Cost-effective, suitable for initial separation.Often requires repeated steps, may have lower efficiency for separating similar sterols.>90% (with subsequent crystallization)
High-Speed Counter-Current Chromatography (HSCCC) Obtains highly pure forms, can handle acidic/alkaline solutions.Lower efficiency, longer separation time, higher equipment cost.96.8%
Recrystallization Simple, effective final polishing step. Can yield high-purity crystals.Potential for product loss in the mother liquor.>90% (when using ethanol)

Experimental Protocols

Protocol: Extraction and Purification of this compound from Brown Algae

This protocol is a generalized methodology based on common practices cited in the literature.

1. Preparation of Algal Material:

  • Thoroughly wash the collected seaweed with fresh water to remove salt and debris.

  • Dry the algal biomass completely (e.g., air-dry, oven-dry at <60°C, or freeze-dry).

  • Mechanically crush the dried algae into a fine powder (ideally <200 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the algal powder in >75% ethanol (a common ratio is 1:10 to 1:20, powder mass to solvent volume).

  • For enhanced efficiency, perform the extraction using an ultrasonic bath for 15-30 minutes, followed by soaking for 12-24 hours at a controlled temperature (e.g., room temperature to 60°C).

  • Separate the solid residue from the solvent extract via filtration or centrifugation.

  • Repeat the extraction on the residue to maximize yield and combine the filtrates.

3. Concentration and Fractionation:

  • Concentrate the combined ethanolic extract under reduced pressure at a temperature not exceeding 70°C.

  • The concentrated extract can be suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. The n-hexane fraction is typically enriched with sterols.

4. Silica Gel Column Chromatography:

  • Dry the n-hexane fraction and adsorb it onto a small amount of silica gel.

  • Load the sample onto a silica gel column packed with a non-polar solvent (e.g., n-hexane).

  • Elute the column with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC), spotting with a reagent like sulfuric acid to visualize sterols.

  • Pool the fractions containing this compound.

5. Saponification and Decolorization (Optional but Recommended):

  • To remove fatty acids, treat the this compound-rich fraction by adjusting the pH to 9-11 with a dilute base (e.g., NaOH solution) and heating at 45-60°C for 20-30 minutes.

  • Neutralize the solution and collect the organic phase.

  • To remove pigments, treat the solution with activated carbon at 45-60°C, followed by filtration.

6. Final Purification (Recrystallization):

  • Evaporate the solvent from the purified fraction to obtain a solid residue.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then refrigerate to induce crystallization.

  • Collect the white, needle-like crystals of this compound by filtration and wash with cold ethanol.

  • Dry the crystals under vacuum. Purity can be assessed by HPLC and melting point analysis (typically 113-114°C).

Visualizations

Experimental Workflow

Fucosterol_Workflow cluster_prep 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product raw_algae Brown Macroalgae drying Drying raw_algae->drying grinding Grinding (<200 mesh) drying->grinding extraction Solvent Extraction (e.g., 75% Ethanol + Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography saponification Saponification (Fatty Acid Removal) chromatography->saponification recrystallization Recrystallization (Ethanol) saponification->recrystallization final_product High-Purity This compound recrystallization->final_product Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling cluster_response Inflammatory Response stimulus TNF-α / IFN-γ mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb response Expression of Inflammatory Mediators (IL-6, IL-1β, MMPs) mapk->response nfkb->response This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition

References

Best practices for handling and storing fucosterol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing fucosterol standards. It is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phytosterol, a bioactive sterol found predominantly in brown algae.[1] Its chemical formula is C29H48O.[2] It is supplied as a crystalline solid and is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3]

Q2: How should I store my this compound standard upon receipt?

For long-term storage, this compound standards should be kept at -20°C.[2] This ensures the stability of the compound for an extended period.

Q3: What is the long-term stability of this compound under recommended storage conditions?

When stored at -20°C, this compound standards are stable for at least four years. Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within one month and protected from light.

Q4: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol and dimethylformamide (DMF). It is also soluble in acetonitrile, which is often used in HPLC analysis.

Q5: What are the general safety precautions when handling this compound?

This compound should be treated as a hazardous material until more information is available. It is important to avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Always wash your hands thoroughly after handling the compound.

Data Summary

ParameterValueReference
Storage Temperature -20°C (solid)
Long-Term Stability ≥ 4 years (at -20°C as solid)
Stock Solution Stability 6 months at -80°C, 1 month at -20°C
Solubility in Ethanol ~0.25 mg/mL
Solubility in DMF ~1 mg/mL
HPLC LOD 3.20 µg/mL
HPLC LOQ 9.77 µg/mL

Troubleshooting Guides

Solubility Issues

Q: My this compound standard is not dissolving properly in the recommended solvent. What should I do?

A: If you are experiencing solubility issues, consider the following:

  • Sonication: Use of sonication is recommended to aid in the dissolution of this compound.

  • Gentle Heating: Gentle warming of the solution may help, but be cautious as excessive heat can lead to degradation.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water content can affect the solubility of non-polar compounds like this compound.

  • Fresh Solvent: Use a fresh bottle of solvent, as older solvents may have absorbed moisture.

Suspected Degradation

Q: How can I tell if my this compound standard has degraded?

A: Signs of this compound degradation may include:

  • Visual Changes: A change in the color or appearance of the solid standard.

  • Altered Chromatographic Profile: When analyzed by HPLC, you may observe a decrease in the area of the main this compound peak, the appearance of new peaks, or a change in the retention time. One known degradation pathway involves the oxidation of this compound to saringosterol epimers.

  • Inconsistent Experimental Results: Variability in your experimental outcomes when using a standard that was previously reliable.

Q: How can I prevent the degradation of my this compound standard and solutions?

A: To prevent degradation:

  • Proper Storage: Strictly adhere to the recommended storage conditions (-20°C for solid, -80°C for long-term solution storage).

  • Inert Atmosphere: When preparing stock solutions, it is recommended to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen, which can cause oxidation.

  • Protection from Light: Store this compound solutions in amber vials or protect them from light to prevent photodegradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is warmed and re-frozen.

HPLC Analysis Issues

Q: I am not seeing a peak for this compound in my HPLC analysis. What could be the problem?

A: If you are not observing a peak for this compound, consider these possibilities:

  • Incorrect Wavelength: Ensure your detector is set to the correct wavelength for this compound detection (typically around 205 nm).

  • Injection Issue: Check for blockages in the injector or sample loop.

  • Sample Degradation: The this compound in your working solution may have degraded. Prepare a fresh solution from your stock.

  • Lamp Issue: The detector lamp may be failing and need replacement.

Q: The retention time for my this compound peak is shifting between runs. What is causing this?

A: Retention time drift can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate mixing and use fresh mobile phase.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention time. Use a thermostatically controlled column compartment.

  • Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.

  • Flow Rate Changes: Inconsistent flow from the pump will alter retention times. Check for leaks and ensure the pump is functioning correctly.

Q: My this compound peak is tailing. How can I improve the peak shape?

A: Peak tailing can be addressed by:

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization of residual silanols on the silica-based column, leading to tailing. Adjusting the pH may improve peak shape.

  • Column Contamination: A contaminated guard column or analytical column can cause peak tailing. Clean or replace the column as needed.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

Experimental Protocols

Preparation of this compound Standard Solutions for HPLC Analysis

This protocol describes the preparation of a stock solution and a series of working standards for the quantification of this compound by HPLC.

Materials:

  • This compound standard (crystalline solid)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

  • Amber glass vials

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound standard into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small amount of acetonitrile to the flask and gently swirl to dissolve the solid. You may use sonication to aid dissolution. d. Once dissolved, bring the solution to the mark with acetonitrile. e. Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.

  • Working Standard Preparation: a. Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 125, 62.5, 31.25, 15.63, 7.82, and 3.91 µg/mL). b. For example, to prepare a 125 µg/mL standard, pipette 1.25 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. c. Use calibrated pipettes for accurate dilutions.

  • Final Preparation for Injection: a. Filter each working standard solution through a 0.45 µm syringe filter into an amber HPLC vial. b. The standards are now ready for injection into the HPLC system.

Visualizations

experimental_workflow Workflow for this compound Standard Preparation cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps weigh 1. Weigh this compound Standard dissolve 2. Dissolve in Acetonitrile weigh->dissolve sonicate 3. Sonicate if Necessary dissolve->sonicate dilute_stock 4. Dilute to Final Volume (Stock Solution) sonicate->dilute_stock serial_dilute 5. Perform Serial Dilutions (Working Standards) dilute_stock->serial_dilute filter_sample 6. Filter with 0.45 µm Syringe Filter serial_dilute->filter_sample inject 7. Inject into HPLC filter_sample->inject troubleshooting_hplc HPLC Troubleshooting for this compound Analysis cluster_no_peak No Peak cluster_retention_shift Retention Time Shift cluster_peak_tailing Peak Tailing start HPLC Problem Observed no_peak Check Wavelength (205 nm) Check Injection System Prepare Fresh Standard start->no_peak No this compound Peak retention_shift Check Mobile Phase Composition Ensure Stable Column Temperature Increase Equilibration Time start->retention_shift Shifting Retention Time peak_tailing Adjust Mobile Phase pH Clean/Replace Guard Column Reduce Sample Concentration start->peak_tailing Tailing this compound Peak

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fucosterol-related experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your results.

I. FAQs and Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and resolve specific issues.

Sample Preparation and Extraction

Q1: My this compound yield from algal biomass is consistently low. What could be the cause?

A1: Low this compound yield can stem from several factors, from the biomass itself to the extraction procedure.

  • Biomass Quality: The this compound content in algae can vary significantly based on the species, growth conditions (e.g., light intensity, nutrient availability), and harvest time.[1] Ensure you are using a validated source or have characterized the this compound content of your starting material.

  • Drying Method: Improper drying can lead to degradation. Lyophilization (freeze-drying) is generally preferred over oven-drying at high temperatures, which can promote oxidation.

  • Particle Size: Inadequate grinding of the dried biomass will result in inefficient extraction. Ensure the biomass is ground to a fine, homogenous powder to maximize the surface area for solvent penetration.

  • Solvent Choice and Ratio: The choice of extraction solvent is critical. While various solvents like ethanol, methanol, and n-hexane can be used, a mixture of chloroform and methanol (e.g., 2:1 or 2:3 v/v) often shows higher efficiency for phytosterol extraction.[2][3] The ratio of solvent to biomass is also crucial; a low ratio may lead to incomplete extraction. An optimized ratio of 1:20 (sample weight to solvent volume) has been suggested for alcohol-based extractions.

  • Extraction Method: While maceration is common, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.[1]

Q2: I suspect my this compound is degrading during sample preparation. How can I prevent this?

A2: this compound, like other phytosterols, is susceptible to oxidation, which can be accelerated by heat, light, and exposure to atmospheric oxygen.

  • Minimize Heat and Light: Perform all extraction and purification steps at low temperatures (e.g., on ice or in a cold room) whenever possible. Protect samples from light by using amber glass vials or wrapping containers in aluminum foil.

  • Use Antioxidants: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, to your extraction solvents to prevent oxidative degradation.

  • Inert Atmosphere: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen. If possible, conduct sample preparation steps under an inert atmosphere (e.g., in a glove box).

  • Avoid Complete Dryness: When evaporating solvents, do not let the sample dry completely, as this increases the surface area exposed to oxygen and can accelerate oxidation. Reconstitute the extract in a suitable solvent immediately after evaporation.

  • Storage: Store extracts and purified this compound at -20°C or lower under an inert atmosphere for long-term stability.

Purification and Quantification (HPLC)

Q3: I'm having trouble separating this compound from other sterols in my algal extract using HPLC. What can I do?

A3: Algal extracts are complex mixtures containing various structurally similar sterols (e.g., cholesterol, brassicasterol, saringosterol) which can co-elute with this compound.

  • Column Choice: A C18 reverse-phase column is commonly used. Ensure your column is in good condition and has a suitable particle size (e.g., 5 µm) for good resolution.

  • Mobile Phase Optimization: The composition of the mobile phase is critical. A gradient elution is often more effective than an isocratic one for separating complex mixtures. Experiment with different solvent systems (e.g., methanol/water, acetonitrile/water) and optimize the gradient profile.

  • Flow Rate and Temperature: Adjusting the flow rate and column temperature can impact resolution. A lower flow rate generally improves separation but increases run time. Increasing the column temperature can decrease viscosity and improve peak shape, but may affect stability.

  • Sample Preparation: Pre-purification of the crude extract using techniques like silica gel column chromatography can help remove interfering compounds before HPLC analysis.

Q4: My this compound peaks on the HPLC chromatogram are broad or splitting. What's the cause and solution?

A4: Peak broadening or splitting can be caused by a variety of issues related to the sample, mobile phase, or the HPLC system itself.

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and re-injecting.

  • Column Contamination/Degradation: Contaminants from previous injections can accumulate on the column, affecting performance. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • System Issues: Air bubbles in the pump or detector, leaks in the system, or a plugged column frit can all lead to peak shape problems. A systematic inspection of the HPLC system is recommended.

In Vitro and Cell-Based Assays

Q5: this compound is precipitating in my cell culture medium. How can I improve its solubility?

A5: this compound has low aqueous solubility, which is a common challenge in cell-based assays.

  • Solvent Choice: this compound is soluble in organic solvents like ethanol and dimethylformamide (DMF). Prepare a concentrated stock solution in a suitable solvent.

  • Final Solvent Concentration: When adding the this compound stock to your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of solvent) to confirm the solvent is not affecting your cells.

  • Use of a Carrier: Complexing this compound with a carrier molecule like bovine serum albumin (BSA) or using a delivery system such as liposomes can enhance its stability and bioavailability in aqueous media.

Q6: I'm observing high variability or unexpected results in my cell viability (e.g., MTT) assays with this compound.

A6: High variability can be due to several factors, including inconsistent this compound concentration, cytotoxicity of the vehicle, or interference with the assay itself.

  • Confirm this compound Concentration: Ensure your stock solution is accurately prepared and that this compound remains in solution in the final culture medium. Visually inspect for any precipitation before adding to cells.

  • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to account for any effects of the solvent on cell viability.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT). If you suspect interference, it is advisable to confirm your results using a second, mechanistically different assay (e.g., a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay).

  • Cytotoxicity: While this compound generally exhibits low toxicity, high concentrations can affect cell viability. It is essential to determine the non-toxic concentration range for your specific cell line through a dose-response experiment.

II. Quantitative Data Summary

The following tables summarize key quantitative data from this compound studies to aid in experimental design.

Table 1: this compound Content in Various Algal Species

Algal SpeciesThis compound Content (mg/g dry weight)% of Total SterolsReference
Desmarestia tabacoides81.67Not Reported
Agarum clathratum78.70Not Reported
Ecklonia radiata (leaves)0.31298.6%
Ecklonia radiata (stipes)0.37898.9%
Himanthalia elongataNot Reported83-97%
Undaria pinnatifidaNot Reported83-97%
Laminaria ochroleucaNot Reported83-97%
Hijiki2.601 ± 0.171Not Reported
Wakame1.845 ± 0.137Not Reported
Kombu1.171 ± 0.243Not Reported

Table 2: Bioactivity of this compound (IC₅₀ Values)

Cell LineBiological ActivityIC₅₀ ValueReference
HL-60 (Human Leukemia)Anticancer7.8 µg/mL
SiHa (Cervical Cancer)Antiproliferative34.0 µg/mL
MCF-7 (Breast Cancer)Antiproliferative43.3 µg/mL
HEK293 (Human Embryonic Kidney)Antiproliferative185.4 µg/mL
Human Lung Cancer CellsAnticancer15 - 60 µM

III. Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Brown Seaweed

This protocol is adapted from a method optimized for edible brown seaweeds.

  • Preparation: Wash fresh seaweed with tap water to remove salt and epiphytes, then rinse with distilled water. Lyophilize (freeze-dry) the seaweed and grind it into a fine powder.

  • Extraction:

    • To 1g of dried seaweed powder, add a mixture of chloroform:methanol (2:3, v/v).

    • Perform ultrasound-assisted extraction for 15 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Saponification:

    • Evaporate the solvent from the combined extracts under reduced pressure.

    • To the dried extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.

    • Incubate the mixture for 14.5 hours in the dark at room temperature to hydrolyze sterol esters.

  • Purification:

    • After saponification, perform a liquid-liquid extraction using n-hexane and water to isolate the non-saponifiable fraction containing free sterols.

    • Collect the hexane layer, wash it with distilled water to remove residual KOH, and dry it over anhydrous sodium sulfate.

    • Evaporate the hexane under a stream of nitrogen. The resulting residue contains the purified sterol fraction, including this compound.

  • Quantification: Re-dissolve the residue in a suitable solvent (e.g., acetonitrile or methanol) for analysis by HPLC or ¹H NMR.

IV. Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.

Fucosterol_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_survival Cell Survival & Proliferation cluster_metabolism Anti-Adipogenesis Effects This compound This compound NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates PI3K PI3K This compound->PI3K Activates AMPK AMPK This compound->AMPK Activates Wnt Wnt/β-catenin This compound->Wnt Activates HO1 HO-1 Nrf2->HO1 Activates Akt Akt PI3K->Akt Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

A logical workflow is essential for reproducible results. The following diagrams outline a general workflow for this compound analysis and a troubleshooting guide for unexpected HPLC results.

Fucosterol_Extraction_Workflow Start Dried Algal Biomass Grind Grind to Fine Powder Start->Grind Extract Solvent Extraction (e.g., CHCl3:MeOH, UAE) Grind->Extract Filter Filter / Centrifuge Extract->Filter Evaporate1 Evaporate Solvent Filter->Evaporate1 Crude Crude Extract Evaporate1->Crude Saponify Saponification (KOH) Crude->Saponify Purify Purify Sterols (e.g., LLE with Hexane) Saponify->Purify Evaporate2 Evaporate Solvent Purify->Evaporate2 Final Purified this compound Fraction Evaporate2->Final Analyze Analysis (HPLC, GC-MS, NMR) Final->Analyze

Caption: General workflow for this compound extraction and purification.

HPLC_Troubleshooting_Workflow rect_node rect_node Start Unexpected Peak (Broad, Split, Shifted) CheckSample Sample Prep Issue? Start->CheckSample CheckMobile Mobile Phase Issue? CheckSample->CheckMobile No Sol_Sample Dissolve in mobile phase Check for degradation Dilute sample CheckSample->Sol_Sample Yes CheckColumn Column Issue? CheckMobile->CheckColumn No Sol_Mobile Prepare fresh mobile phase Degas solvents Optimize composition/gradient CheckMobile->Sol_Mobile Yes CheckSystem System Hardware Issue? CheckColumn->CheckSystem No Sol_Column Flush column Check for voids Replace column CheckColumn->Sol_Column Yes Sol_System Check for leaks Purge pump Clean detector cell CheckSystem->Sol_System Yes End Problem Resolved Sol_Sample->End Sol_Mobile->End Sol_Column->End Sol_System->End

Caption: Troubleshooting workflow for common HPLC peak issues.

References

Fucosterol Derivatization: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fucosterol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance and troubleshooting for the chemical modification of this compound. Here you will find answers to frequently asked questions, step-by-step experimental protocols, and troubleshooting guides to help you refine your derivatization methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound target its hydroxyl group at the C3 position. These methods include:

  • Acetylation: Introduces an acetyl group, often used to protect the hydroxyl group or to purify this compound.

  • Silylation: Typically used to increase the volatility of this compound for gas chromatography (GC) analysis. Trimethylsilyl (TMS) derivatives are the most common.

  • Esterification: Involves reacting this compound with fatty acids to produce this compound esters, which can have improved lipophilicity and modified biological activity.

Q2: Why is it necessary to derivatize this compound for GC-MS analysis?

A2: this compound, like other sterols, has low volatility due to its hydroxyl group. Direct analysis by gas chromatography (GC) can lead to poor peak shape and thermal degradation. Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative suitable for GC-MS analysis.[1]

Q3: What are the key factors to consider for a successful this compound derivatization?

A3: Key factors for successful derivatization include:

  • Anhydrous Conditions: Silylating reagents are particularly sensitive to moisture. Ensure all glassware, solvents, and the this compound sample are dry to prevent reagent quenching and low yields.[2]

  • Reagent Selection: The choice of derivatizing agent and catalyst is crucial. For example, for silylation of sterically hindered hydroxyl groups like in this compound, a catalyst like pyridine is often added.[3]

  • Reaction Temperature and Time: Optimization of temperature and reaction time is necessary to ensure the reaction goes to completion without causing degradation of the product.

  • Purification of the Derivative: After the reaction, the derivative needs to be purified from excess reagents and byproducts, often using column chromatography or recrystallization.

Experimental Protocols

This compound Acetylation

This protocol describes the acetylation of this compound using acetic anhydride and pyridine.

Materials:

  • This compound (≥98.0% purity)

  • Pyridine (anhydrous)

  • Acetic anhydride

  • Chloroform

  • 2 N HCl

  • Ethyl alcohol

  • Ice

Procedure:

  • Dissolve 988 mg of this compound in 7 mL of pyridine in a round-bottom flask.

  • Add 3.0 mL of acetic anhydride to the solution.

  • Stir the mixture at 45°C for 3.5 hours.[4]

  • After 3.5 hours, cool the reaction mixture and add ice to deactivate the excess acetic anhydride. Continue stirring for 1 hour.[4]

  • Add chloroform to the mixture and transfer it to a separatory funnel.

  • Wash the chloroform layer with 2 N HCl to neutralize the pyridine.

  • Separate the organic layer, evaporate the solvent under reduced pressure.

  • Recrystallize the resulting this compound acetate from ethyl alcohol to yield the purified product.

This compound Silylation for GC-MS Analysis

This protocol provides a general method for the trimethylsilyl (TMS) derivatization of this compound.

Materials:

  • This compound sample (1-10 mg)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Aprotic solvent (e.g., dichloromethane, hexane)

  • GC vials

Procedure:

  • Place the dried this compound sample into a GC vial.

  • Add an appropriate volume of aprotic solvent to dissolve the sample.

  • Add 25 µL of BSTFA (with 1% TMCS) and 25 µL of anhydrous pyridine. This is sufficient for a sample containing <100 µg of this compound.

  • Tightly cap the vial and heat at 65°C for approximately 20-30 minutes to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature before injecting the sample into the GC-MS.

This compound Esterification with Fatty Acids

This protocol describes the enzymatic esterification of phytosterols, which can be adapted for this compound.

Materials:

  • This compound

  • Fatty acid (e.g., oleic acid, palmitic acid)

  • Immobilized lipase (e.g., Candida rugosa lipase - CRL)

  • Isooctane (or another suitable organic solvent)

  • Nitrogen gas

Procedure:

  • In a reaction tube, add 246 mg of this compound, 253 mg of the fatty acid, and 40 mg of immobilized lipase.

  • Add a suitable volume of isooctane (e.g., 2 mL) to the mixture.

  • Stir the mixture at 900 rpm under a nitrogen atmosphere.

  • Heat the reaction to the desired temperature (e.g., 40-60°C) and allow it to proceed for the optimized time (e.g., 2-24 hours).

  • After the reaction, the enzyme can be filtered off, and the solvent evaporated to yield the this compound ester.

  • The product can be further purified by column chromatography.

Quantitative Data Summary

The following table summarizes quantitative data for different this compound derivatization methods based on available literature.

Derivatization MethodReagentsTemperatureTimeYieldReference
Acetylation Acetic anhydride, Pyridine45°C3.5 hours97%
Silylation (TMS) BSTFA + 1% TMCS, Pyridine65°C20-30 minQuantitative for GC
Esterification (Enzymatic) Oleic Acid, Immobilized Lipase40°C120 min~95% conversion

Troubleshooting Guides

Acetylation Issues

Problem: Low yield of this compound acetate.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction temperature is maintained at 45°C and the reaction time is sufficient (at least 3.5 hours). Check the purity of the starting this compound.

  • Possible Cause: Loss of product during workup.

    • Solution: Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure complete evaporation of the solvent before recrystallization.

  • Possible Cause: Degradation of the product.

    • Solution: Avoid excessive heating during solvent evaporation.

Silylation Issues

Problem: Incomplete silylation or absence of derivatized peaks in GC-MS.

  • Possible Cause: Presence of moisture.

    • Solution: Ensure that the this compound sample, solvents, and glassware are completely dry. Silylating reagents are highly sensitive to water.

  • Possible Cause: Reagent has degraded.

    • Solution: Use fresh silylating reagents. Once opened, their shelf life can be limited, even when stored properly.

  • Possible Cause: Insufficient reaction time or temperature for the sterically hindered hydroxyl group.

    • Solution: Increase the reaction time or temperature slightly. The addition of pyridine as a catalyst is crucial for derivatizing sterols.

Problem: Appearance of multiple derivative peaks for this compound.

  • Possible Cause: Tautomerization or side reactions.

    • Solution: While less common for the stable sterol core, ensure the reaction conditions are not too harsh. For complex samples containing other metabolites, a methoximation step prior to silylation can prevent multiple derivatives from forming from keto-enol tautomerism.

Esterification Issues

Problem: Low conversion to this compound ester.

  • Possible Cause: Inactivated enzyme.

    • Solution: Ensure the immobilized lipase is active and has been stored correctly. Check the optimal pH and temperature for the specific lipase used.

  • Possible Cause: Unfavorable reaction equilibrium.

    • Solution: In enzymatic esterification, water is a byproduct. Removing water from the reaction mixture (e.g., using molecular sieves) can drive the equilibrium towards product formation. Using an excess of one reactant (e.g., the fatty acid) can also increase conversion.

  • Possible Cause: Mass transfer limitations.

    • Solution: Ensure adequate stirring to minimize mass transfer limitations between the immobilized enzyme and the substrates in the organic solvent.

Visual Guides

experimental_workflow_acetylation cluster_reaction Reaction Setup cluster_workup Workup & Purification This compound This compound ReactionVessel Dissolve & Mix This compound->ReactionVessel Pyridine Pyridine Pyridine->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Quench Quench with Ice ReactionVessel->Quench Heat 45°C, 3.5h Extract Extract with Chloroform Quench->Extract Wash Wash with 2N HCl Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize FinalProduct This compound Acetate Recrystallize->FinalProduct troubleshooting_silylation Start Incomplete Silylation? CheckMoisture Check for Moisture (Sample, Solvents, Glassware) Start->CheckMoisture Yes DryComponents Thoroughly Dry All Components CheckMoisture->DryComponents Moisture Present CheckReagents Check Reagent Quality (BSTFA, Pyridine) CheckMoisture->CheckReagents No Moisture DryComponents->Start Retry FreshReagents Use Fresh Reagents CheckReagents->FreshReagents Reagents Old CheckConditions Check Reaction Conditions (Time, Temperature) CheckReagents->CheckConditions Reagents Fresh FreshReagents->Start Retry OptimizeConditions Increase Time/Temp Slightly CheckConditions->OptimizeConditions Conditions too Mild Success Successful Silylation CheckConditions->Success Conditions OK OptimizeConditions->Start Retry

References

Validation & Comparative

Fucosterol: An In Vivo Examination of Its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo validation of the anti-inflammatory effects of fucosterol. It offers a comparative analysis against established anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development.

This compound, a phytosterol derived from brown algae, has demonstrated significant anti-inflammatory properties in various preclinical studies. This guide synthesizes the available in vivo data to offer a clear comparison of its efficacy against a corticosteroid (dexamethasone) and provides a framework for comparison against non-steroidal anti-inflammatory drugs (NSAIDs) using data from a closely related compound, fucoxanthin.

Comparative Efficacy of this compound in Inflammation Models

The anti-inflammatory potential of this compound has been quantified in a lipopolysaccharide (LPS)-induced inflammation model in zebrafish, where it was compared directly with dexamethasone, a potent corticosteroid. The results demonstrate this compound's ability to significantly reduce key pro-inflammatory cytokines.

In a separate study, fucoxanthin, a carotenoid also found in brown algae and structurally related to this compound, was evaluated in a carrageenan-induced paw edema model in mice, a standard for assessing NSAIDs. This provides an indirect comparison of a related compound's efficacy against the NSAID indomethacin.

Table 1: this compound vs. Dexamethasone in LPS-Induced Inflammation in Zebrafish Embryos
Treatment GroupConcentrationIL-6 Inhibition (IC50, µg/mL)IL-1β Inhibition (IC50, µg/mL)
This compound (24h)6.25 - 100 µg/mL34.5429.39
This compound (48h)6.25 - 100 µg/mL30.2829.61
Dexamethasone (Positive Control)5 µg/mLNot explicitly provided as IC50, but used as a benchmark for significant inhibition.[1]Not explicitly provided as IC50, but used as a benchmark for significant inhibition.[1]

Source: Data compiled from in vivo analysis using lipopolysaccharide-induced zebrafish embryos.[1]

Table 2: Fucoxanthin vs. Indomethacin in Carrageenan-Induced Paw Edema in Mice
Treatment GroupDose (mg/kg)Paw Edema Inhibition (at 4h)Plasma Nitrite Inhibition
Fucoxanthin8Significant suppression32%
Indomethacin (Positive Control)8Significant suppression28%

Source: Data from a study on fucoxanthin, a related compound to this compound, in a carrageenan-induced paw edema model.[2] This serves as an illustrative comparison against a standard NSAID.

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vivo and in vitro studies have shown that this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Fucosterol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) IkappaB->NFkappaB_inactive Releases NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates This compound This compound This compound->MAPK_pathway Inhibits This compound->IKK Inhibits DNA DNA NFkappaB_active->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: this compound's anti-inflammatory mechanism of action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

LPS-Induced Inflammation in Zebrafish Embryos

This model is utilized to assess the in vivo anti-inflammatory effects of compounds by measuring the reduction of pro-inflammatory markers.

Zebrafish_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_incubation Incubation cluster_analysis Analysis Embryos Zebrafish Embryos (3 days post-fertilization) Treatment Treatment with this compound (6.25-100 µg/mL) or Dexamethasone (5 µg/mL) Embryos->Treatment LPS LPS Administration (10 µg/mL) Treatment->LPS Incubate_24h Incubation for 24h LPS->Incubate_24h Incubate_48h Incubation for 48h LPS->Incubate_48h Homogenization Homogenization of Embryos Incubate_24h->Homogenization Incubate_48h->Homogenization ELISA ELISA for IL-6 and IL-1β Homogenization->ELISA

Caption: Workflow for LPS-induced inflammation in zebrafish.

Methodology:

  • Animal Model: Zebrafish embryos at 3 days post-fertilization were used.

  • Treatment: Embryos were treated with various concentrations of this compound (6.25, 12.5, 25, 50, and 100 µg/mL) or dexamethasone (5 µg/mL) as a positive control.

  • Inflammation Induction: One hour after treatment, inflammation was induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 10 µg/mL.

  • Incubation: The embryos were incubated for 24 and 48 hours.

  • Sample Collection and Processing: After incubation, embryos were homogenized in cold saline and centrifuged. The resulting supernatant was collected for analysis.

  • Quantification of Inflammatory Markers: The levels of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in the supernatant were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Carrageenan-Induced Paw Edema in Mice

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of various compounds, particularly NSAIDs.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis Mice Mice (e.g., C57BL/6) Treatment Pre-treatment with this compound/Fucoxanthin or Indomethacin (i.p.) Mice->Treatment Carrageenan Subplantar Injection of Carrageenan (1%) Treatment->Carrageenan Paw_Volume Measure Paw Thickness (at 0, 1, 2, 4, 6h) Carrageenan->Paw_Volume Blood_Collection Blood Collection Paw_Volume->Blood_Collection Nitrite_Assay Plasma Nitrite Assay Blood_Collection->Nitrite_Assay

Caption: Workflow for carrageenan-induced paw edema in mice.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6, 6-8 weeks old) are typically used.

  • Treatment: Animals are pre-treated with the test compound (this compound or fucoxanthin) or a positive control such as indomethacin (e.g., 8 mg/kg, intraperitoneally) 30 minutes to 1 hour before the induction of inflammation.

  • Inflammation Induction: Acute inflammation is induced by a subplantar injection of 0.05 mL of 1% carrageenan solution in saline into the right hind paw.

  • Measurement of Paw Edema: The thickness or volume of the paw is measured using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 4, and 6 hours) after carrageenan injection. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

  • Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure plasma levels of inflammatory mediators like nitric oxide (measured as nitrite) using the Griess reaction. Paw tissue can also be excised for analysis of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (e.g., myeloperoxidase).

Conclusion

The in vivo data presented provides strong evidence for the anti-inflammatory effects of this compound. Its ability to modulate key inflammatory pathways and reduce pro-inflammatory cytokine levels, with a potency that invites comparison to established drugs like dexamethasone, underscores its potential as a novel anti-inflammatory agent. While direct comparative studies with NSAIDs are still needed, the available evidence strongly supports further investigation into the therapeutic applications of this compound for inflammatory conditions. The detailed protocols provided herein offer a foundation for such future research endeavors.

References

A Comparative Analysis of Fucosterol and Other Key Phytosterols: Biological Activity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of fucosterol, a prominent marine phytosterol, against other well-researched phytosterols: beta-sitosterol, stigmasterol, and campesterol. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways to support research and drug development efforts.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data (IC50 values) for the anti-cancer, antioxidant, and anti-diabetic activities of this compound and other selected phytosterols. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay protocols.

Table 1: Anti-Cancer Activity (IC50 Values)
PhytosterolCell LineIC50 ValueCitation(s)
This compound MCF-7 (Breast)43.3 µg/mL
HeLa (Cervical)40 µM[1]
A549 (Lung)15 µM[2]
SK-LU-1 (Lung)15 µM[2]
T47D (Breast)27.94 µg/mL
HT29 (Colon)70.41 µg/mL
Beta-Sitosterol MCF-7 (Breast)187.61 µg/mL
MDA-MB-231 (Breast)874.156 µg/mL
COLO 320 DM (Colon)266.2 µM
Stigmasterol MCF-7 (Breast)>250 µM (non-toxic)
MCF-7 (Breast)45.17 µg/mL
HepG2 (Liver)25.80 µM
Campesterol MDA-MB-231 (Breast)-
PC-3 (Prostate)-

Note: IC50 values are presented as reported in the literature. Conversion between µg/mL and µM requires the molecular weight of the specific phytosterol.

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
PhytosterolIC50 ValueCitation(s)
This compound ~156 µg/mL (inferred)
Beta-Sitosterol -
Stigmasterol 220 µg/mL (from extract)
Campesterol -

Note: Direct comparative IC50 values for pure compounds in the DPPH assay are limited. The value for this compound is an estimation based on graphical data. The value for stigmasterol is from a chloroform extract.

Table 3: Anti-Diabetic Activity (α-Glucosidase Inhibition)
PhytosterolIC50 ValueCitation(s)
This compound -
Beta-Sitosterol 283.67 µg/mL
Stigmasterol 89.98 µg/mL
Campesterol -

Key Signaling Pathways in Phytosterol Bioactivity

Phytosterols exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways influenced by this compound and other phytosterols.

Fucosterol_Signaling cluster_inflammation Anti-Inflammatory cluster_cancer Anti-Cancer LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (p38) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 Fucosterol_inflam This compound Fucosterol_inflam->NFkB Inhibits Fucosterol_inflam->MAPK Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (G2/M) Fucosterol_cancer This compound Fucosterol_cancer->PI3K Inhibits Fucosterol_cancer->Akt Inhibits Fucosterol_cancer->CellCycleArrest Induces

Figure 1: this compound's Anti-Inflammatory and Anti-Cancer Signaling Pathways.

Beta_Sitosterol_Signaling cluster_inflammation Anti-Inflammatory cluster_cancer Anti-Cancer LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK (ERK, p38) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines BetaSitosterol_inflam β-Sitosterol BetaSitosterol_inflam->NFkB Inhibits BetaSitosterol_inflam->MAPK Inhibits Apoptosis Apoptosis CellProliferation Cell Proliferation BetaSitosterol_cancer β-Sitosterol BetaSitosterol_cancer->Apoptosis Induces BetaSitosterol_cancer->CellProliferation Inhibits

Figure 2: Beta-Sitosterol's Anti-Inflammatory and Anti-Cancer Signaling Pathways.

Stigmasterol_Signaling cluster_antioxidant Antioxidant cluster_cancer Anti-Cancer ROS ROS AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) Stigmasterol_antioxidant Stigmasterol Stigmasterol_antioxidant->ROS Scavenges Stigmasterol_antioxidant->AntioxidantEnzymes Upregulates Apoptosis Apoptosis Angiogenesis Angiogenesis Stigmasterol_cancer Stigmasterol Stigmasterol_cancer->Apoptosis Induces Stigmasterol_cancer->Angiogenesis Inhibits

Figure 3: Stigmasterol's Antioxidant and Anti-Cancer Signaling Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of phytosterols on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phytosterol (e.g., this compound, beta-sitosterol, stigmasterol, campesterol) dissolved in a suitable solvent (e.g., DMSO, ethanol) and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the phytosterol that causes 50% inhibition of cell growth.

Figure 4: Workflow for the MTT Assay.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to determine the free radical scavenging activity of phytosterols.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Sample Preparation: Prepare a stock solution of the phytosterol in a suitable solvent (e.g., methanol, ethanol). Prepare a series of dilutions from the stock solution.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of each phytosterol dilution to 100 µL of the DPPH solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid, trolox) should be included.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the phytosterol that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity

This assay measures the ability of phytosterols to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The Griess reagent system is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye, the absorbance of which is measured at 540 nm.

Procedure:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the phytosterol for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

α-Glucosidase Inhibition Assay for Anti-Diabetic Activity

This assay evaluates the potential of phytosterols to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which has a yellow color. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme activity. The inhibitory effect of the phytosterol is determined by the reduction in the rate of this reaction.

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) and a solution of pNPG in the same buffer.

  • Reaction Mixture: In a 96-well plate, pre-incubate the α-glucosidase solution with various concentrations of the phytosterol for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG solution to initiate the reaction.

  • Incubation: Incubate the mixture for 20 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition. The IC50 value is the concentration of the phytosterol that inhibits 50% of the enzyme's activity.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other phytosterols across various biological activities. While this compound demonstrates potent anti-cancer effects, particularly against certain cancer cell lines, other phytosterols like stigmasterol show promising anti-diabetic properties through α-glucosidase inhibition. The provided data and protocols serve as a valuable resource for researchers to design and conduct further comparative studies. Future research should focus on direct, head-to-head comparisons of these phytosterols under standardized experimental conditions to establish a more definitive hierarchy of their efficacy and to further elucidate their mechanisms of action for potential therapeutic applications.

References

Fucosterol and Sitosterol: A Comparative Analysis of Cholesterol Absorption Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the mechanisms, efficacy, and experimental evaluation of two leading phytosterols in managing cholesterol levels.

Fucosterol, a sterol predominantly found in brown algae, and β-sitosterol, a common plant sterol, are both recognized for their potential to lower cholesterol. This guide provides a comparative analysis of their efficacy in inhibiting intestinal cholesterol absorption, detailing the underlying molecular mechanisms, experimental data from in vivo and in vitro studies, and the protocols used to evaluate their performance.

Comparative Efficacy and Physicochemical Properties

Both this compound and β-sitosterol interfere with cholesterol absorption, but their effectiveness and primary mechanisms of action show notable differences. Sitosterol has demonstrated a more potent effect in direct competitive inhibition within the intestinal lumen, while this compound's impact may involve broader regulation of cellular lipid metabolism.

ParameterThis compoundβ-SitosterolKey Findings & References
In Vivo Cholesterol Absorption Inhibition 41% inhibition in rats with a 25 mg dose.[1]57% inhibition in rats with a 25 mg dose.[1]Sitosterol shows greater efficacy in reducing lymphatic cholesterol absorption in animal models.[1]
Primary Mechanism Moderate displacement of cholesterol from micelles.[1] May also involve regulation of genes related to lipid metabolism.[2]Strong displacement of cholesterol from micelles, reducing its solubility and availability for absorption.Sitosterol is more effective at displacing cholesterol from bile salt micelles.
Cellular Uptake (in Caco-2 cells) Less data available on direct comparison of uptake.Uptake is approximately 60% less than that of cholesterol.Both sterols are poorly absorbed compared to cholesterol.
Effect on NPC1L1 Transporter Less characterized.Competes with cholesterol for uptake via the NPC1L1 transporter.The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for intestinal sterol absorption and a key target for inhibition.
Effect on ACAT Activity Less characterized.Does not significantly alter or compete for esterification by ACAT (Acyl-CoA: cholesterol acyltransferase).Unlike cholesterol, sitosterol is a poor substrate for ACAT, which limits its intracellular processing and promotes its efflux back into the intestinal lumen.
Source Brown algae.Plants, fruits, and vegetables.

Molecular Mechanisms of Inhibition

The primary pathway for intestinal cholesterol absorption involves the solubilization of dietary cholesterol into mixed micelles, uptake by enterocytes via the NPC1L1 transporter, esterification by ACAT2, and subsequent packaging into chylomicrons for transport into the lymphatic system.

Phytosterols like this compound and β-sitosterol disrupt this process at several key stages:

  • Micellar Competition: In the intestinal lumen, phytosterols compete with cholesterol for incorporation into bile salt micelles. Due to their structural similarities, they can displace cholesterol, thereby reducing the amount of cholesterol that is soluble and available for absorption. Studies have shown that sitosterol is more effective than this compound in this displacement.

  • NPC1L1 Transporter Inhibition: The NPC1L1 protein, located on the brush border membrane of enterocytes, is the primary transporter responsible for cholesterol uptake into the cells. Both sitosterol and this compound can compete with cholesterol for binding to NPC1L1, further blocking its entry into the enterocyte. The cholesterol absorption inhibitor ezetimibe functions by directly binding to NPC1L1 and preventing its internalization.

  • Intracellular Processing: Once inside the enterocyte, cholesterol is typically esterified by ACAT. Phytosterols, particularly β-sitosterol, are poor substrates for this enzyme. This lack of esterification prevents their packaging into chylomicrons and promotes their efflux back into the intestinal lumen via ABCG5/G8 transporters.

Signaling Pathway for Cholesterol Absorption and Phytosterol Inhibition

The following diagram illustrates the key steps in cholesterol absorption and the points of inhibition by phytosterols.

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_lymph Lymphatics Micelle Mixed Micelle (Bile Salts, Cholesterol, Phytosterols) NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake Cholesterol_Intra Intracellular Cholesterol NPC1L1->Cholesterol_Intra Phytosterol_Intra Intracellular Phytosterols NPC1L1->Phytosterol_Intra ACAT2 ACAT2 Cholesterol_Intra->ACAT2 Esterification ABCG5G8 ABCG5/G8 Transporter Cholesterol_Intra->ABCG5G8 Efflux Phytosterol_Intra->ACAT2 Poor Substrate Phytosterol_Intra->ABCG5G8 Efflux CE Cholesteryl Esters ACAT2->CE Chylomicron Chylomicron Assembly CE->Chylomicron ABCG5G8->Micelle Lymph To Lymphatics Chylomicron->Lymph

Caption: Cholesterol absorption and phytosterol inhibition pathway.

Experimental Protocols

Evaluating the efficacy of cholesterol absorption inhibitors requires both in vitro and in vivo models. Below are summaries of standard experimental protocols.

In Vitro: Cholesterol Micellar Solubility Assay

This assay quantifies the ability of a compound to displace cholesterol from micelles, a crucial step for absorption.

  • Objective: To measure the reduction in cholesterol's solubility in mixed bile salt micelles in the presence of this compound or sitosterol.

  • Methodology:

    • Micelle Preparation: Prepare artificial mixed micelles containing a bile salt (e.g., sodium taurocholate), a fatty acid (e.g., oleic acid), and radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) in a buffer solution (pH ~7.4).

    • Incubation: Add varying concentrations of the test phytosterol (this compound or sitosterol) to the micellar solution.

    • Equilibration: Incubate the solutions at 37°C with agitation to allow for equilibrium to be reached (typically 24-48 hours).

    • Separation: Separate the micellar phase from any precipitated, non-solubilized cholesterol via ultracentrifugation or filtration.

    • Quantification: Measure the amount of radiolabeled cholesterol remaining in the supernatant (micellar phase) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage reduction in cholesterol solubility compared to a control without the phytosterol.

In Vitro: Caco-2 Cell Cholesterol Uptake Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, making it an excellent model for studying intestinal absorption.

  • Objective: To quantify the inhibition of cholesterol uptake into intestinal cells.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable filter inserts for ~21 days until they form a differentiated, polarized monolayer.

    • Micelle Preparation: Prepare micelles containing radiolabeled cholesterol as described above.

    • Treatment: Pre-incubate the apical side of the Caco-2 cell monolayer with the test phytosterol for a defined period (e.g., 2 hours).

    • Uptake: Add the radiolabeled cholesterol micelles to the apical side and incubate for 2-4 hours at 37°C.

    • Lysis and Quantification: Wash the cells thoroughly to remove non-internalized micelles, then lyse the cells. Measure the intracellular radioactivity using liquid scintillation counting. Normalize the counts to the total protein content of the cell lysate.

  • Data Analysis: Compare the amount of cholesterol taken up in the presence of the phytosterol to the control group.

Experimental Workflow: In Vitro Caco-2 Cell Assay

The following diagram outlines the workflow for assessing cholesterol uptake inhibition in Caco-2 cells.

Caco2_Workflow A 1. Culture Caco-2 cells on permeable inserts (~21 days) B 2. Prepare radiolabeled cholesterol micelles C 3. Pre-treat cells with This compound or Sitosterol A->C D 4. Add micelles to apical side and incubate (2-4h) B->D C->D E 5. Wash cells to remove external micelles D->E F 6. Lyse cells and measure intracellular radioactivity E->F G 7. Normalize to protein content and compare to control F->G

Caption: Workflow for Caco-2 cell cholesterol uptake assay.

Conclusion

Both this compound and β-sitosterol are effective inhibitors of cholesterol absorption, operating primarily by interfering with cholesterol's incorporation into micelles and its subsequent uptake by enterocytes.

  • β-Sitosterol appears to be a more potent direct inhibitor, demonstrating superior efficacy in displacing cholesterol from micelles in in vitro and in vivo models. Its poor absorption and minimal esterification by ACAT contribute to its effectiveness.

  • This compound also significantly inhibits cholesterol absorption, though direct comparative studies suggest it is slightly less potent than sitosterol in micellar displacement. However, emerging research suggests this compound may have additional beneficial effects on lipid metabolism, including the activation of nuclear receptors like LXR, which could offer complementary therapeutic advantages.

For drug development professionals, β-sitosterol represents a well-characterized and highly effective agent for luminal cholesterol absorption inhibition. This compound is a promising candidate that warrants further investigation, particularly concerning its broader effects on cellular lipid signaling pathways which may provide value beyond simple competitive inhibition.

References

Fucosterol vs. Saringosterol: A Comparative Analysis of Their Effects on Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent scientific literature reveals that fucosterol and saringosterol, two phytosterols derived from brown seaweeds, exhibit distinct yet significant effects on cholesterol metabolism. Both compounds show promise as therapeutic agents for managing cholesterol levels and related metabolic disorders, but their mechanisms of action diverge, leading to different metabolic outcomes. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Findings: Divergent Mechanisms of Action

This compound and saringosterol both interact with Liver X Receptors (LXRs), which are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. However, their influence on downstream processes differs significantly. This compound acts as a dual LXRα and LXRβ agonist, promoting the expression of genes involved in reverse cholesterol transport.[1] In contrast, saringosterol is a selective LXRβ agonist, which allows it to modulate cholesterol metabolism with a reduced risk of inducing hepatic steatosis, a common side effect associated with pan-LXR agonists.[2][3]

A key distinction lies in their impact on cholesterol synthesis. This compound has been shown to induce cholesterol synthesis and increase intracellular levels of desmosterol, an endogenous LXR agonist.[4] Conversely, saringosterol reduces cholesterol synthesis.[4] Despite this difference, both phytosterols effectively enhance cholesterol efflux from macrophages, a critical step in preventing the buildup of cholesterol in artery walls.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and saringosterol on key markers of cholesterol metabolism as reported in preclinical studies.

Table 1: In Vivo Effects on Hepatic and Serum Cholesterol Markers in Mice

ParameterThis compound TreatmentSaringosterol TreatmentReference
Hepatic Desmosterol+40% (0.2% w/w diet for 1 week)+44% (0.02% w/w diet for 1 week)
Serum 7α-hydroxycholesterolDecreasedIncreased (in liver and brain)
Serum 27-hydroxycholesterolDecreasedIncreased
Serum CholesterolReducedReduced
Atherosclerotic Plaque BurdenNot specifiedReduced

Table 2: In Vitro Effects on Gene Expression and Cholesterol Efflux

ParameterThis compound TreatmentSaringosterol TreatmentCell LineReference
ABCA1, ABCG1, ApoE ExpressionIncreasedIncreasedTHP-1 derived macrophages
Cholesterol EffluxIncreasedIncreasedTHP-1 derived macrophages
Intestinal NPC1L1 ExpressionRegulatedDecreasedCaco-2 cells / ApoE-/- mice
Hepatic Triglyceride AccumulationNot inducedNot inducedHepG2 cells / ApoE-/- mice

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Fucosterol_Saringosterol_LXR_Pathway cluster_this compound This compound cluster_saringosterol Saringosterol cluster_downstream Downstream Effects This compound This compound LXR_alpha_f LXRα This compound->LXR_alpha_f LXR_beta_f LXRβ This compound->LXR_beta_f Desmosterol Desmosterol Synthesis This compound->Desmosterol Cholesterol_Syn_f Cholesterol Synthesis This compound->Cholesterol_Syn_f ABCA1 ABCA1 LXR_alpha_f->ABCA1 ApoE ApoE LXR_alpha_f->ApoE ABCG1 ABCG1 LXR_beta_f->ABCG1 LXR_beta_f->ApoE Desmosterol->LXR_alpha_f Saringosterol Saringosterol LXR_beta_s LXRβ Saringosterol->LXR_beta_s Cholesterol_Syn_s Cholesterol Synthesis Saringosterol->Cholesterol_Syn_s Inhibits LXR_beta_s->ABCA1 LXR_beta_s->ABCG1 LXR_beta_s->ApoE Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux

Caption: Comparative LXR signaling pathways of this compound and saringosterol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2, THP-1) Treatment Treatment with This compound or Saringosterol Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Cholesterol_Efflux_Assay Cholesterol Efflux Assay Treatment->Cholesterol_Efflux_Assay Animal_Model Animal Model (e.g., ApoE-/- mice) Diet Diet Supplementation (this compound or Saringosterol) Animal_Model->Diet Serum_Analysis Serum Lipid Analysis Diet->Serum_Analysis Tissue_Analysis Tissue Analysis (Liver, Aorta) Diet->Tissue_Analysis Histology Histological Staining (Oil Red O, Sudan IV) Tissue_Analysis->Histology

Caption: Generalized experimental workflow for studying phytosterol effects.

Experimental Protocols

1. Cell Culture and Treatment: Human hepatoma (HepG2), human monocytic (THP-1), and human colon adenocarcinoma (Caco-2) cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are treated with varying concentrations of this compound or saringosterol dissolved in a suitable solvent (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent). cDNA is synthesized from the RNA template. qRT-PCR is then performed using specific primers for target genes (e.g., ABCA1, ABCG1, ApoE, NPC1L1, SREBP-1c) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

3. Cholesterol Efflux Assay: THP-1 cells are differentiated into macrophages using PMA. These macrophages are then loaded with radiolabeled cholesterol (e.g., [3H]-cholesterol) for 24 hours. After loading, the cells are washed and incubated with this compound or saringosterol in the presence of a cholesterol acceptor (e.g., HDL or ApoA1). The amount of radiolabeled cholesterol transferred from the cells to the medium is measured after a specific time period (e.g., 4-8 hours) using a scintillation counter. Cholesterol efflux is expressed as a percentage of the total radioactivity in the cells and medium.

4. Animal Studies: Apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, are fed a high-fat diet. The mice are then divided into groups and administered either a vehicle control, this compound, or saringosterol via oral gavage or as a dietary supplement for a period of several weeks. At the end of the study, blood samples are collected for serum lipid analysis (total cholesterol, LDL, HDL). Livers and aortas are harvested for gene expression analysis and histological staining (e.g., Oil Red O for lipid accumulation, Sudan IV for atherosclerotic lesions) to assess the extent of atherosclerosis.

Conclusion

Both this compound and saringosterol demonstrate considerable potential in the modulation of cholesterol metabolism. This compound's action as a dual LXR agonist and its induction of cholesterol synthesis present a different profile compared to the LXRβ-selective saringosterol, which actively reduces cholesterol synthesis. This makes saringosterol a particularly interesting candidate for further investigation, as its targeted action may offer a more favorable safety profile by avoiding the lipogenic effects associated with LXRα activation. The choice between these two compounds for therapeutic development will depend on the specific metabolic targets and desired outcomes. Further clinical studies are warranted to translate these preclinical findings to human health.

References

Replicating Fucosterol's Bioactivity: A Comparative Guide to Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol abundant in brown algae, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of published data on its anticancer, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate the replication and advancement of research in this field.

Comparative Bioactivity Data of this compound

The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound's efficacy across different experimental models.

Anticancer Activity
Cell LineAssayIC50 ValueKey FindingsReference
HeLa (Cervical Cancer)MTT Assay40 µMInduced apoptosis and mitochondrial mediated alterations.[1]
Human Lung Cancer CellsNot Specified15 - 60 µMInhibited cell growth.[2]
HL-60 (Leukemia)Not Specified7.8 µg/mLExhibited cytotoxic activity.[2][3]
ES2 & OV90 (Ovarian Cancer)Not SpecifiedNot SpecifiedSuppressed proliferation and cell cycle progression.[4]
MDA-MB-231 (Triple-Negative Breast Cancer)MTT Assay5 µM (in combination with 0.1 µM Doxorubicin)Enhanced the cytotoxic effect of Doxorubicin in monolayer cultures.
Anti-inflammatory Activity
Cell ModelStimulantBiomarkerInhibitionKey PathwayReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)NO, TNF-α, IL-6Significant suppressionNF-κB, p38 MAPK
Human Dermal Fibroblasts (HDF)TNF-α/IFN-γInflammatory mediatorsDose-dependent reductionNrf2/HO-1, NF-κB/MAPK
Microglial CellsLPS or Amyloid-βIL-6, IL-1β, TNF-α, NO, PGE2Significant inhibitionNot Specified
Human Umbilical Vein Endothelial Cells (HUVECs)Oxidized LDLNF-κB, p38/Erk MAPKSuppression of activationNF-κB, p38/Erk MAPK
Antidiabetic Activity
ModelTarget/AssayIC50 Value / EffectKey Pathway/MechanismReference
Rat Lens Aldose Reductase (RLAR)Enzyme Inhibition18.94 µMInhibition of aldose reductase
Human Recombinant Aldose Reductase (HRAR)Enzyme Inhibition18.94 µMInhibition of aldose reductase
Protein Tyrosine Phosphatase 1B (PTP1B)Enzyme InhibitionNot SpecifiedNon-competitive inhibition
Streptozotocin-induced diabetic ratsIn vivoSignificant decrease in serum glucose at 30 mg/kgNot Specified
Epinephrine-induced diabetic ratsIn vivoInhibition of blood glucose at 300 mg/kgNot Specified
Insulin-resistant HepG2 cellsGlucose UptakeEnhanced insulin-provoked glucose uptakePTP1B inhibition, PI3K/Akt activation

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms involved in its anticancer, anti-inflammatory, and antidiabetic activities.

Anticancer Signaling Pathways

This compound has been shown to inhibit cancer cell proliferation and induce apoptosis by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.

This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK_family MAPK (ERK, JNK, p38) This compound->MAPK_family inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MAPK_family->Proliferation_Survival Apoptosis Apoptosis MAPK_family->Apoptosis

This compound's anticancer signaling pathways.
Anti-inflammatory Signaling Pathway

This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (p38, Erk) Inflammatory_Stimuli->MAPK This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription

This compound's anti-inflammatory mechanism.
Antidiabetic Signaling Pathway

This compound contributes to glucose homeostasis by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) and activating the AMPK signaling pathway.

This compound This compound PTP1B PTP1B This compound->PTP1B inhibits AMPK AMPK This compound->AMPK activates Insulin_Receptor Insulin Receptor PTP1B->Insulin_Receptor dephosphorylates Insulin_Signaling Insulin Signaling (PI3K/Akt) Insulin_Receptor->Insulin_Signaling Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake Adipogenesis Adipogenesis AMPK->Adipogenesis inhibits

This compound's antidiabetic signaling pathways.

Experimental Protocols

To aid in the replication of the cited studies, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (and/or other compounds like doxorubicin) and incubate for the desired time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Nitric Oxide (NO) Assay (Griess Reagent)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

In Vivo Diabetic Model (Streptozotocin-induced)
  • Animal Model: Use male Sprague-Dawley rats.

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

  • Blood Glucose Monitoring: Monitor fasting blood glucose levels to confirm the diabetic state (e.g., >250 mg/dL).

  • Treatment: Administer this compound orally at a specified dose (e.g., 30 mg/kg) daily for a set period.

  • Parameter Measurement: Measure serum glucose concentrations and other relevant parameters (e.g., sorbitol accumulation in lenses) at the end of the treatment period.

  • Data Analysis: Compare the results from the this compound-treated group with the diabetic control group.

References

Fucosterol vs. Synthetic Drugs: A Comparative Guide to Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, a growing interest in natural compounds is challenging the long-held dominance of synthetic drugs. Fucosterol, a phytosterol derived from marine brown algae, has emerged as a promising candidate with potent anti-inflammatory properties. This guide offers an objective comparison of this compound's efficacy against conventional synthetic anti-inflammatory drugs, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

While direct head-to-head clinical trials are limited, a comparative analysis of their mechanisms of action and in vitro efficacy against key inflammatory mediators provides valuable insights into their respective potentials.

Mechanistic Differences: A Tale of Two Pathways

The anti-inflammatory actions of this compound and synthetic non-steroidal anti-inflammatory drugs (NSAIDs) stem from their intervention at different points in the inflammatory cascade.

This compound: This marine-derived sterol exhibits a multi-pronged approach by modulating intracellular signaling pathways. This compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are crucial for the transcription of a host of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1][2][3] By inhibiting the phosphorylation and nuclear translocation of key proteins in these cascades, this compound effectively dampens the inflammatory response at its source.[3]

Fucosterol_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_this compound Point of Intervention cluster_response Inflammatory Response LPS LPS / TNF-α MAPK MAPK (p38, ERK) LPS->MAPK IKK IKK LPS->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Genes NFkB_Inhib IκBα Degradation IKK->NFkB_Inhib NFkB NF-κB Translocation NFkB_Inhib->NFkB NFkB->Genes This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Figure 1. this compound's anti-inflammatory signaling pathway.

Synthetic NSAIDs: The primary mechanism for most synthetic NSAIDs (e.g., Indomethacin, Ibuprofen) and selective COX-2 inhibitors (e.g., Celecoxib) is the direct inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. While effective, non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is primarily induced during inflammation), leading to potential gastrointestinal side effects. Selective COX-2 inhibitors were developed to mitigate these risks.

NSAID_Pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Action cluster_drug Point of Intervention cluster_mediators Inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins NSAID Synthetic NSAIDs (e.g., Celecoxib, Indomethacin) NSAID->COX Inhibits

Figure 2. Synthetic NSAIDs' mechanism of action.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the in vitro efficacy of this compound compared to common synthetic anti-inflammatory drugs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. It is important to note that these values are derived from different studies and experimental conditions may vary.

Target MediatorCompoundExperimental ModelIC50 Value (µM)Reference
COX-2 Enzyme This compound (Suppresses expression)Not directly measured
Celecoxib Sf9 cells0.04
Indomethacin CHO cells0.026
Nitric Oxide (NO) This compound LPS-stimulated RAW 264.7~24.2 (10 µg/mL)
Indomethacin LPS-stimulated RAW 264.756.8 - 73.03
Interleukin-1β (IL-1β) This compound LPS-induced HEK293 cells (48h)0.02 µg/mL (~0.05)
Interleukin-6 (IL-6) This compound LPS-induced HEK293 cells (24h)5.86 µg/mL (~14.2)
TNF-α Indomethacin LPS-stimulated RAW 264.7143.7

Note: this compound's effect on COX-2 is primarily through the suppression of its expression rather than direct enzymatic inhibition. IC50 values for this compound were converted from µg/mL to µM where possible, using a molar mass of ~412.7 g/mol .

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro assays designed to quantify inflammation. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Treatment (this compound / Synthetic Drug) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Supernatant Collection C->D Incubation E 5. Cell Lysis C->E Incubation F Griess Assay (for Nitric Oxide) D->F G ELISA (for Cytokines: TNF-α, IL-6) D->G H Western Blot (for Proteins: iNOS, COX-2, NF-κB) E->H

Figure 3. General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure: Cells are seeded in plates (e.g., 96-well or 6-well plates) and allowed to adhere. They are then pre-treated with various concentrations of this compound or a synthetic drug for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Determination (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.

  • Procedure:

    • After cell treatment and incubation, a portion of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

    • The reaction produces a pink/magenta azo dye, and the absorbance is measured using a microplate reader at approximately 540 nm.

    • The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Quantification (ELISA)
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify specific proteins, such as TNF-α and IL-6, in a sample.

  • Procedure:

    • A 96-well microplate is coated with a capture antibody specific to the target cytokine (e.g., anti-TNF-α).

    • The plate is blocked to prevent non-specific binding.

    • Cell culture supernatants and a series of known standards are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.

    • After washing, a biotin-conjugated detection antibody, also specific to the target cytokine, is added, forming a "sandwich".

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped, and the absorbance is read at 450 nm. The cytokine concentration is calculated from the standard curve.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is used to detect the presence and relative abundance of specific proteins (e.g., iNOS, COX-2, phosphorylated NF-κB p65) in cell lysates.

  • Procedure:

    • Protein Extraction: After treatment, cells are washed and lysed using a RIPA buffer containing protease and phosphatase inhibitors to obtain a total protein extract.

    • SDS-PAGE: The protein lysates are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is blocked with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-COX-2 or anti-phospho-p65). This is followed by incubation with a secondary antibody conjugated to an enzyme like HRP.

    • Detection: A chemiluminescent substrate is added to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager. The intensity of the resulting band corresponds to the amount of the target protein.

Conclusion

The available in vitro data suggests that this compound is a potent anti-inflammatory agent that operates through the modulation of key signaling pathways like NF-κB and MAPK. Its efficacy in inhibiting the production of inflammatory mediators such as IL-1β appears comparable to, or in some cases, more potent than, synthetic drugs in specific assays. However, synthetic drugs like Celecoxib show exceptionally high potency in direct enzymatic inhibition of COX-2.

The distinct mechanisms of action—this compound's broad-spectrum upstream regulation versus the targeted enzymatic inhibition by NSAIDs—suggest different therapeutic profiles. This compound's approach may offer a wider range of effects by quelling the inflammatory response at a transcriptional level. Further research, particularly direct comparative studies and clinical trials, is essential to fully elucidate the therapeutic potential of this compound as a viable alternative or adjunct to synthetic anti-inflammatory drugs.

References

A Comparative Guide: In Silico vs. In Vitro Models for Predicting Fucosterol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fucosterol and Bioactivity Prediction

This compound, a sterol predominantly found in brown algae, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] These include antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][3][4] As with any bioactive compound, accurately predicting its efficacy and mechanism of action is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of two primary methodologies used for this purpose: in silico computational models and in vitro laboratory-based assays.

In silico models encompass a range of computational techniques, from molecular docking and dynamics simulations to network pharmacology, which predict the interaction of a compound with biological targets at a molecular level. In contrast, in vitro models utilize controlled laboratory environments to study the effects of a compound on cells, tissues, or specific proteins. Both approaches offer unique advantages and limitations, and a holistic understanding of a compound's potential often arises from their synergistic use.

This guide will delve into the quantitative data generated from both models, provide detailed experimental protocols for key assays, and visualize complex biological pathways and workflows to offer a clear and objective comparison for researchers navigating the preclinical evaluation of this compound.

Quantitative Data Comparison: In Silico vs. In Vitro Models

The following table summarizes quantitative data from various studies, offering a side-by-side comparison of the predictive outcomes from in silico and in vitro models for this compound's activity.

Biological Activity In Silico Model & Metric In Vitro Model & Metric Key Findings & Correlation
Neuroprotection (Anti-Alzheimer's) Molecular Docking (Binding Energy): - Acetylcholinesterase (AChE): High affinity predicted. - BACE1: Significant binding affinity. - Amyloid-beta (Aβ1-42) aggregation: this compound recognizes hydrophobic regions.Enzyme Inhibition Assay: - AChE Inhibition: Demonstrated non-competitive inhibition. Thioflavin T (ThT) Fluorescence Assay: - Aβ1-42 Aggregation Inhibition: this compound decreased oligomer formation.In silico predictions of high binding affinity to AChE and BACE1 are corroborated by in vitro findings of enzyme inhibition and reduced Aβ aggregation, suggesting this compound's potential in Alzheimer's disease treatment.
Anti-inflammatory Molecular Docking (Binding Energy): - Interleukin-6 (IL-6): -6.3 kcal/mol. - Interleukin-1β (IL-1β): -7.4 kcal/mol. - Liver X-receptor-beta (LXR-β): -80.37 kcal/mol. - Glucocorticoid Receptor (GR): -49.53 kcal/mol.ELISA: - IL-6 Inhibition (LPS-induced HEK293 cells): IC50 = 5.86 µg/mL (24h). - IL-1β Inhibition (LPS-induced HEK299 cells): IC50 = 2.59 µg/mL (24h). Griess Assay (NO production): - Significant inhibition in LPS-induced microglial cells.The strong binding affinities predicted by molecular docking for key inflammatory cytokines and receptors align with the potent inhibitory effects observed in vitro, supporting this compound's anti-inflammatory properties.
Anticancer Network Pharmacology & Molecular Docking: - Identification of multiple cancer-related targets (e.g., AR, ESR1, TNF, SRC).MTT Assay (Cell Viability): - HeLa (Cervical Cancer): IC50 = 40 µM. - A549 (Lung Cancer): IC50 = 15 µM. - T47D (Breast Cancer): IC50 = 27.94 µg/ml. - HT29 (Colon Cancer): IC50 = 70.41 µg/ml.In silico approaches identify potential anticancer targets, while in vitro assays confirm the cytotoxic effects of this compound against various cancer cell lines, with varying degrees of potency.
Antioxidant Not Quantitatively Reported in Search Results In Vivo (CCl4-intoxicated rats): - sGOT inhibition: 25.57%. - sGPT inhibition: 63.16%. - Increased SOD, catalase, and GSH-px activities.While specific in silico antioxidant predictions were not detailed, in vivo studies demonstrate significant antioxidant and hepatoprotective effects.

Experimental Protocols

In Silico Methodology: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein (e.g., Acetylcholinesterase) is obtained from a protein databank like the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are removed from the protein structure.

    • The 3D structure of this compound (the ligand) is generated and optimized using chemical drawing software.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound to the active site of the target protein.

    • The software calculates the binding energy (in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more stable complex.

  • Analysis of Interactions:

    • The resulting docked complex is visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

In Vitro Methodology: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding:

    • Cells are seeded in 96-well plates at a specific density (e.g., 1x10^6 cells/well) and allowed to adhere overnight.

  • Treatment:

    • Cells are treated with various concentrations of this compound (e.g., 0-160 µM) for a specified duration (e.g., 48-72 hours).

  • MTT Incubation:

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement:

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis:

    • Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Visualizing this compound's Predicted Mechanisms

In Silico Prediction Workflow

in_silico_workflow cluster_start This compound Structure cluster_target Target Identification cluster_simulation Computational Simulation cluster_analysis Data Analysis cluster_output Predicted Outcome start 3D Structure of this compound docking Molecular Docking start->docking target_db Protein Databases (e.g., PDB) target_db->docking network_pharm Network Pharmacology network_pharm->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Energy Calculation (kcal/mol) md_sim->binding_energy interaction_analysis Interaction Analysis (H-bonds, etc.) md_sim->interaction_analysis activity_prediction Prediction of Biological Activity binding_energy->activity_prediction interaction_analysis->activity_prediction

Caption: A generalized workflow for in silico prediction of this compound's bioactivity.

In Vitro Experimental Workflow for Anti-inflammatory Activity

in_vitro_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Culture (e.g., RAW 264.7 macrophages) lps_stimulation Induce Inflammation (LPS) cell_culture->lps_stimulation fucosterol_treatment Treat with this compound (various concentrations) lps_stimulation->fucosterol_treatment elisa ELISA (for IL-6, TNF-α) fucosterol_treatment->elisa griess_assay Griess Assay (for Nitric Oxide) fucosterol_treatment->griess_assay western_blot Western Blot (for protein expression) fucosterol_treatment->western_blot ic50 IC50 Calculation elisa->ic50 griess_assay->ic50 statistical_analysis Statistical Analysis western_blot->statistical_analysis activity_confirmation Confirmation of Anti-inflammatory Activity ic50->activity_confirmation statistical_analysis->activity_confirmation

Caption: A typical workflow for in vitro evaluation of this compound's anti-inflammatory effects.

This compound's Predicted Anti-inflammatory Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound tlr4 TLR4 This compound->tlr4 Inhibits pi3k PI3K This compound->pi3k Inhibits nrf2 Nrf2 This compound->nrf2 Activates mapk MAPK tlr4->mapk ikb IκB tlr4->ikb akt Akt pi3k->akt akt->ikb nfkb NF-κB mapk->nfkb nrf2_n Nrf2 nrf2->nrf2_n ikb->nfkb Inhibits nfkb_n NF-κB nfkb->nfkb_n inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_n->inflammatory_genes Transcription are ARE nrf2_n->are Binds antioxidant_genes Antioxidant Genes (HO-1) are->antioxidant_genes Transcription

Caption: this compound's modulation of NF-κB, MAPK, PI3K/Akt, and Nrf2 signaling pathways.

Conclusion: An Integrated Approach for Comprehensive Prediction

Both in silico and in vitro models are powerful tools in the preclinical evaluation of this compound. In silico methods provide a rapid and cost-effective means to screen potential biological targets and elucidate molecular interactions, offering a foundational understanding of the compound's mechanism of action. However, these are predictive models and require experimental validation.

In vitro assays provide this crucial validation, offering quantitative data on the biological effects of this compound in a controlled physiological context. They can confirm the predictions of in silico models and provide essential dose-response information.

Ultimately, a synergistic approach that leverages the predictive power of in silico modeling to guide and refine in vitro experimentation is the most efficient and comprehensive strategy. This integrated workflow allows researchers to build a robust body of evidence for this compound's therapeutic potential, accelerating its journey from a promising natural compound to a potential clinical candidate.

References

Assessing the Unseen Variable: A Comparative Guide to the Batch-to-Batch Consistency of Commercial Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to the reproducibility and reliability of experimental results. Fucosterol, a bioactive sterol derived from marine algae, holds significant promise in various therapeutic areas due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] However, as a natural product, its commercial preparations can be subject to batch-to-batch variability, a critical factor that is often overlooked. This guide provides a framework for assessing the consistency of commercial this compound, comparing it with other common phytosterols, and offers detailed experimental protocols for in-house verification.

The lack of publicly available comparative data on the batch-to-batch consistency of this compound from various suppliers necessitates a proactive approach from the scientific community. Researchers are encouraged to perform their own quality control to ensure the validity of their studies. This guide aims to equip researchers with the necessary tools and knowledge to undertake such an assessment.

The Importance of Batch-to-Batch Consistency

Comparative Analysis of Commercial Sterols

Table 1: Hypothetical Purity and Physical Properties of Commercial Phytosterols (Three Different Batches)

ParameterThis compound (Batch 1)This compound (Batch 2)This compound (Batch 3)β-Sitosterol (Typical)Stigmasterol (Typical)Campesterol (Typical)
Purity (by HPLC/GC) ≥98.5%≥98.2%≥99.1%≥75% (as part of a mix)≥95%≥95%
Appearance White to off-white crystalline solidWhite to off-white crystalline solidWhite to off-white crystalline solidWhite to off-white powderWhite crystalline powderWhite to off-white powder
Melting Point 124-127 °C123-126 °C125-128 °C136-140 °C165-169 °C157-159 °C
Optical Rotation -40° to -45°-41° to -46°-39° to -44°-34° to -38°-48° to -52°-33° to -37°

Table 2: Hypothetical Impurity Profile of Commercial this compound (Three Different Batches)

ImpurityBatch 1Batch 2Batch 3
Related Sterols < 1.0%< 1.5%< 0.8%
Unknown Impurities < 0.5%< 0.3%< 0.1%
Residual Solvents < 0.1%< 0.1%< 0.1%
Water Content < 0.5%< 0.5%< 0.5%

Experimental Protocols for Quality Assessment

To empower researchers to independently verify the quality and consistency of their this compound batches, this section provides detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and batch samples in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities and for profiling related sterols.

Methodology:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A low-polarity capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C), and hold.

  • Injection: Splitless injection of the derivatized sample.

  • Derivatization: Sterols are often derivatized (e.g., silylation with BSTFA) to increase their volatility.

  • Mass Spectrometry: Operate in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Sample Preparation: Dissolve a known amount of the this compound batch in a suitable solvent, add an internal standard, and perform the derivatization reaction.

  • Analysis: Inject the derivatized sample and analyze the resulting chromatogram and mass spectra to identify and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared to literature values for this compound to confirm its identity and structural integrity.

Visualizing Workflows and Pathways

To further aid in the understanding of the assessment process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Chemistry cluster_bioassay Biological Validation cluster_comparison Data Comparison procure Procure Multiple Batches of this compound hplc HPLC Purity Analysis procure->hplc Physical & Chemical Characterization gcms GC-MS Impurity Profiling hplc->gcms nmr NMR Structural Confirmation gcms->nmr cell_assay In vitro Bioactivity Assay nmr->cell_assay Functional Characterization compare Compare Data Across Batches cell_assay->compare Consistency Assessment

Experimental workflow for assessing batch-to-batch consistency.

This compound has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for designing relevant bioactivity assays to assess functional consistency across batches.

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation Akt->Inflammation inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

NFkB_pathway This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes activates

This compound's role in the NF-κB signaling pathway.

Conclusion

The reliability of scientific research hinges on the quality and consistency of the reagents used. For natural products like this compound, where inherent variability is a possibility, it is incumbent upon the researcher to verify the consistency of their materials. By implementing the analytical protocols outlined in this guide and comparing the results across different batches, researchers can ensure the integrity of their this compound samples. This proactive approach to quality control will not only enhance the reproducibility of their own findings but also contribute to the robustness of the scientific literature as a whole.

References

Unraveling the Transcriptomic Landscapes of Fucosterol and Saringosterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of phytosterols is paramount. This guide provides an objective comparison of the transcriptomic effects of two prominent marine-derived sterols, fucosterol and saringosterol, supported by experimental data and detailed protocols.

This compound and its oxidized derivative, saringosterol, both found in brown seaweeds, have garnered significant attention for their potential therapeutic applications, particularly in neurodegenerative and cardiovascular diseases. While both compounds exhibit beneficial biological activities, their underlying mechanisms of action at the transcriptomic level show both overlap and clear divergence. This guide dissects these differences and similarities to inform future research and drug development.

Divergent and Convergent Effects on Gene Expression

A key study directly comparing the two sterols revealed that while both activate Liver X Receptors (LXRs), crucial regulators of lipid metabolism and inflammation, their downstream effects on gene expression and metabolic pathways are distinct.[1] Transcriptome analysis of the hippocampus in mice treated with either this compound or saringosterol highlighted these differences. This compound primarily influences synaptic signaling and hormonal pathways associated with neuronal plasticity, whereas saringosterol predominantly modulates pathways related to protein quality control and neurodegeneration.[1]

Parameter This compound Treatment Saringosterol Treatment Reference
Primary Affected Pathways (Hippocampus) Synaptic signaling, Hormonal pathwaysProtein quality control, Neurodegenerative pathways[1]
LXR Activation Activates LXRα and LXRβActivates LXRα and LXRβ (preferential for LXRβ)[1][2]
Cholesterol Synthesis Induces cholesterol synthesisReduces cholesterol synthesis
Intracellular Desmosterol Increases intracellular desmosterolReduces intracellular desmosterol
Anti-inflammatory Effect (macrophages) Not significantReduces LPS-induced IL-6 and TNF-α production
Cholesterol Efflux Enhances cholesterol effluxEnhances cholesterol efflux

This compound's Multi-faceted Signaling Impact

This compound has been shown to modulate a wide array of signaling pathways, contributing to its anti-inflammatory, neuroprotective, and anti-adipogenic properties.

Signaling Pathway Key Genes/Proteins Modulated by this compound Observed Effect Reference
NF-κB Signaling ↓ p-IκBα, ↓ p-NF-κB p65Inhibition of inflammatory response
MAPK Signaling ↓ p-ERK, ↓ p-JNK, ↓ p-p38Attenuation of inflammatory response
PI3K/Akt Signaling ↑ p-PI3K, ↑ p-AktPromotion of cell survival and protein synthesis
Nrf2/HO-1 Signaling ↑ Nrf2 nuclear translocation, ↑ HO-1, ↑ NQO1Upregulation of antioxidant defense
AMPK Signaling ↑ p-AMPK, ↑ p-ACCInhibition of lipogenesis
Wnt/β-catenin Signaling ↑ β-catenin, ↑ DVL2, ↑ CCND1, ↓ p-GSK3βInhibition of adipogenesis

Saringosterol's LXR-centric Mechanism

Saringosterol's effects are predominantly mediated through the activation of Liver X Receptors, particularly LXRβ. This selective action allows for the beneficial regulation of cholesterol metabolism without the adverse effects associated with pan-LXR agonists.

Signaling Pathway Key Genes/Proteins Modulated by Saringosterol Observed Effect Reference
LXR Signaling ↑ ABCA1, ↑ ABCG1, ↑ ABCG5, ↑ ABCG8, ↑ APOE, ↑ CYP7A1Enhanced reverse cholesterol transport and cholesterol catabolism
Cholesterol Metabolism ↓ HMGCR, ↓ SREBP2Decreased cholesterol synthesis
Inflammation ↓ Inflammatory markers (e.g., Iba1)Anti-inflammatory effects in the brain

Visualizing the Molecular Pathways

To better illustrate the mechanisms discussed, the following diagrams depict the key signaling pathways modulated by this compound and saringosterol.

Fucosterol_Signaling_Pathways This compound This compound IKK IKK This compound->IKK inhibits MAPKKK MAPKKK This compound->MAPKKK inhibits PI3K PI3K This compound->PI3K activates Keap1 Keap1 This compound->Keap1 inhibits IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB inhibits Inflammation_NFkB Inflammatory Response NFkB->Inflammation_NFkB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammation_MAPK Inflammatory Response MAPK->Inflammation_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Protein Synthesis mTOR->CellSurvival Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE Antioxidant Antioxidant Response ARE->Antioxidant

Caption: this compound's diverse signaling effects.

Saringosterol_LXR_Pathway Saringosterol Saringosterol LXR LXRβ (selective) Saringosterol->LXR activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Anti_Inflammation Anti-inflammation LXR_RXR->Anti_Inflammation transrepression ABCA1 ABCA1 LXRE->ABCA1 ABCG1 ABCG1 LXRE->ABCG1 APOE APOE LXRE->APOE CYP7A1 CYP7A1 LXRE->CYP7A1 Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux ABCG1->Cholesterol_Efflux APOE->Cholesterol_Efflux Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

Caption: Saringosterol's LXR-mediated pathway.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the referenced literature.

Transcriptome Analysis (RNA-Seq)
  • Tissue Collection and RNA Extraction: Hippocampal tissue is dissected from treated and control mice. Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between the treatment and control groups. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are conducted to identify the biological processes and signaling pathways affected by the treatments.

Western Blot Analysis
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

LXR Reporter Assay
  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with an LXR expression vector, a luciferase reporter vector containing LXR response elements (LXREs), and a β-galactosidase expression vector (for normalization).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound, saringosterol, or a known LXR agonist (positive control) for 24 hours.

  • Luciferase and β-galactosidase Assays: Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits. The luciferase activity is normalized to the β-galactosidase activity to account for variations in transfection efficiency.

Conclusion

The comparative transcriptomic analysis of this compound and saringosterol reveals distinct yet complementary mechanisms of action. This compound exerts its effects through a broad range of signaling pathways, including NF-κB, MAPK, and PI3K/Akt, making it a versatile agent with anti-inflammatory and cell-protective properties. In contrast, saringosterol acts as a more selective modulator, primarily targeting LXRβ to regulate cholesterol homeostasis and inflammation. This detailed comparison provides a valuable resource for researchers aiming to harness the therapeutic potential of these marine-derived phytosterols.

References

Fucosterol: An Independent Verification of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Fucosterol, a phytosterol derived from brown algae, has garnered significant attention within the scientific community for its potential as an anticancer agent. This guide provides an objective comparison of this compound's performance against established anticancer alternatives, supported by experimental data. It details the methodologies of key experiments and visualizes complex biological processes to offer a comprehensive resource for evaluating this compound's therapeutic promise.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these assessments. The data consistently demonstrates this compound's ability to inhibit cancer cell proliferation, with varying degrees of potency depending on the cancer type.

Cell LineCancer TypeThis compound IC50Reference Compound(s)Observations
HeLaCervical Cancer40 µM[1][2]-This compound exhibited selective inhibitory activity.
HL-60Promyelocytic Leukemia7.8 µg/mL[3]--
A549 & SK-LU-1Lung Cancer15 µM-Minimal effects on non-cancerous lung cell lines.
T47DBreast Cancer27.94 ± 9.3 µg/ml[4]Vinca rosea extract (positive control)[4]This compound showed cytotoxic effects.
HT-29Colon Carcinoma70.41 ± 7.5 µg/mlVinca rosea extract (positive control)This compound showed cytotoxic effects.
MDA-MB-231Triple-Negative Breast Cancer5 µM (in combination studies)DoxorubicinThis compound alone (5 µM) did not significantly affect cell viability but enhanced the effect of doxorubicin.
ES2 & OV90Ovarian Cancer-Cisplatin, PaclitaxelThis compound showed synergistic effects when combined with cisplatin or paclitaxel.
HCT116 & HT29Colorectal Cancer-5-Fluorouracil (5-Fu)This compound in combination with 5-Fu inhibited cell proliferation, clonogenic potential, and migration.

Mechanisms of Action: A Multi-Faceted Approach

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting cell migration. These actions are often mediated by the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Studies have consistently shown that this compound induces apoptosis in cancer cells. For instance, in HeLa cervical cancer cells, this compound treatment led to a dose-dependent increase in the apoptotic cell population, reaching up to 62% at a concentration of 80 µM after 48 hours. This pro-apoptotic effect is often linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.

Cell Cycle Arrest

This compound has been observed to cause cell cycle arrest, primarily at the G2/M checkpoint, in cancer cell lines such as HeLa and lung cancer cells (A549 and SK-LU-1). This prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth.

Inhibition of Cell Migration

The ability of cancer cells to migrate is crucial for metastasis. This compound has demonstrated the capacity to inhibit the migration of cervical cancer cells, suggesting its potential to interfere with the metastatic process.

Signaling Pathway Modulation

The anticancer activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to significantly inhibit the expression levels of key proteins in this pathway in cervical cancer cells, thereby suppressing pro-survival signals.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Raf/MEK/ERK Pathway

In human lung cancer cells, this compound has been found to target the Raf/MEK/ERK signaling pathway, another critical cascade involved in cell proliferation and survival.

Experimental Protocols

To ensure the independent verification of these findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^6 cells per well and incubate for 12 hours.

  • Treatment: Expose cells to varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.

  • MTT Addition: Add 20 µl of MTT solution to each well.

  • Incubation: Incubate the plate to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 500 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density using an ELISA plate reader.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate C->D E Add DMSO to dissolve formazan D->E F Read absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with different concentrations of this compound (e.g., 20, 40, and 80 µM) for 48 hours.

  • Harvesting: Collect the cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound.

  • Fixation: Harvest and fix the cells (e.g., with ethanol).

  • Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI), which also requires RNase treatment.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody that binds to the primary antibody.

  • Detection: Detect the signal from the labeled secondary antibody to visualize and quantify the target proteins.

Western_Blot_Workflow A Protein Extraction from treated cells B SDS-PAGE (Protein Separation) A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection & Analysis F->G

Caption: General workflow for Western Blot analysis.

Conclusion

The available evidence strongly suggests that this compound possesses significant anticancer properties, acting through multiple mechanisms to inhibit cancer cell growth and survival. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways like PI3K/Akt/mTOR makes it a promising candidate for further investigation in cancer therapy. While direct comparative studies with standalone conventional chemotherapeutic agents are still emerging, the synergistic effects observed when this compound is combined with drugs like doxorubicin, cisplatin, and 5-fluorouracil highlight its potential as an adjunct therapy to enhance the efficacy of existing treatments. The detailed experimental protocols provided herein offer a framework for the independent verification and further exploration of this compound's therapeutic potential.

References

Safety Operating Guide

Essential Guide to Fucosterol Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of fucosterol, ensuring the protection of personnel and the environment.

This compound, a phytosterol derived from algae, is utilized in a variety of research and development applications for its potential biological activities. While not classified as a hazardous substance, its combustible nature necessitates careful handling and disposal to mitigate risks within the laboratory setting. Adherence to these procedures will support a safe and efficient workflow.

This compound Disposal Profile

The following table summarizes the key disposal and safety parameters for this compound.

ParameterInformationCitation
Physical State Solid[1][2]
Hazard Classification Not classified as a hazardous substance or mixture.[2]
Primary Hazard Combustible Solid[3][4]
Personal Protective Equipment (PPE) N95 dust mask, eye shields, gloves.
Incompatible Materials Oxidizers, corrosives, and other combustible materials.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory environment.

  • Initial Assessment and Segregation:

    • Identify all this compound waste, including pure substance, contaminated labware (e.g., weighing boats, gloves), and empty containers.

    • Segregate this compound waste from other chemical waste streams at the point of generation to prevent accidental mixing with incompatible materials.

  • Packaging Solid this compound Waste:

    • Collect solid this compound waste in a designated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with this compound and should be in good condition, free from leaks or damage.

    • Label the container as "this compound Waste" and include any other identifiers required by your institution's waste management program.

  • Handling Contaminated Labware:

    • Disposable items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be placed in the designated this compound waste container.

    • Non-disposable labware should be decontaminated. As this compound is soluble in solvents like Dimethylformamide (DMF) and to a lesser extent in ethanol, these can be used for cleaning. The resulting solvent rinse should be collected and disposed of as flammable liquid waste.

  • Disposal of Empty this compound Containers:

    • A container is considered "empty" when all contents have been removed by normal means.

    • To ensure the removal of residual this compound, triple-rinse the container with a suitable solvent.

    • Collect the solvent rinsate and manage it as flammable hazardous waste.

    • After rinsing, deface or remove the original product label to prevent misuse. The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.

  • Final Disposal Pathway:

    • Due to its combustible nature, this compound waste should be disposed of as hazardous chemical waste.

    • Do not dispose of solid this compound waste in standard laboratory trash or down the drain.

    • Arrange for the collection of the sealed this compound waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Fucosterol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal A This compound Waste Generated B Is the waste solid this compound or contaminated disposable labware? A->B C Is it an empty this compound container? A->C D Is it contaminated non-disposable labware? A->D E Collect in a labeled, sealed hazardous waste container. B->E Yes F Triple-rinse with a suitable solvent. C->F Yes I Decontaminate with a suitable solvent. D->I Yes K Arrange for EHS/Contractor Pickup E->K G Collect rinsate as flammable hazardous waste. F->G H Dispose of clean container in appropriate recycling. F->H G->K J Collect solvent as flammable hazardous waste. I->J J->K

Caption: this compound Waste Disposal Workflow.

By adhering to these established procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fucosterol

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fucosterol. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a phytosterol found in algae, is increasingly utilized in research for its potential biological activities. While it is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, proper handling and disposal are paramount to mitigate any potential risks.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a detailed disposal plan.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. It is imperative that all personnel are trained in the proper use and limitations of their PPE.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or P100 respirator.[2]This compound is a crystalline solid and can form fine dust.[3] An N95 respirator is effective against particulate matter, while a P100 respirator offers a higher level of filtration.[2]
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves.This compound is soluble in organic solvents like ethanol and dimethylformamide. These glove materials offer good resistance to such solvents.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne dust particles or splashes of this compound solutions.
Skin and Body Protection Laboratory coat.To prevent skin contact with this compound powder or solutions.

Operational Plan for Handling this compound

This section details the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials.

Preparation and Handling
  • All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Before handling, ensure all required PPE is donned correctly.

  • When preparing solutions, add this compound powder slowly to the solvent to avoid splashing. This compound is soluble in organic solvents such as ethanol and dimethylformamide.

  • Avoid creating dust. If cleaning is necessary, use a wet wipe or a vacuum with a HEPA filter. Do not use compressed air.

In Case of a Spill
  • Small spills (powder): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a wet cloth.

  • Large spills (powder): Evacuate the area and prevent dust from spreading. Use a HEPA-filtered vacuum for cleanup.

  • Solution spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

This compound Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Segregation
  • Solid Waste: Unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed waste container.

Disposal Procedure
  • Containerization: Ensure all waste containers are properly sealed and labeled with the contents ("this compound Waste") and the associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation: Maintain a record of all this compound waste generated and disposed of.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Fucosterol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_this compound Weigh this compound Powder Prepare_Work_Area->Weigh_this compound Prepare_Solution Prepare this compound Solution Weigh_this compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Equipment Conduct_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE

Caption: Workflow for the safe handling of this compound.

References

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